2-Methoxy-3-(trifluoromethyl)pyridine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAZZVQVJJXPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923914 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121643-44-5 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxy-3-(trifluoromethyl)pyridine CAS number 121643-44-5
CAS Number: 121643-44-5
This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound utilized as a key building block in the development of pharmaceuticals and agrochemicals.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.
Physicochemical and Spectroscopic Properties
This compound is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and an electron-withdrawing trifluoromethyl group at the 3-position.[1] These functional groups significantly influence its chemical properties, imparting polarity and enhancing its reactivity.[1] It is typically a colorless to pale yellow liquid under standard conditions.[1][5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [][7][8] |
| Molecular Weight | 177.12 g/mol | [][7][9][10] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][5] |
| Density | 1.297 g/mL at 25 °C | [][9] |
| Boiling Point | 43 °C at 15 torr | [] |
| Refractive Index | n20/D 1.441 | [9] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [9] |
Table 2: Spectroscopic and Identification Data
| Identifier | Value | Source |
| CAS Number | 121643-44-5 | [7][8] |
| MDL Number | MFCD00153202 | [9] |
| InChI | 1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | [][9] |
| InChI Key | SSAZZVQVJJXPMB-UHFFFAOYSA-N | [][9] |
| SMILES | COc1ncccc1C(F)(F)F | [9][10] |
| Spectroscopic Data | NMR, HPLC, LC-MS, and UPLC data are available from various commercial suppliers. | [11][12] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylpyridines (TFMPs), including this compound, generally follows established strategies for introducing trifluoromethyl groups into heterocyclic systems. While a specific, detailed protocol for this exact compound is not publicly available, the primary methods are well-documented.[2]
General Synthetic Strategies:
-
Chlorine/Fluorine Exchange: This is a common industrial method that starts with a trichloromethylpyridine derivative. The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF) or other fluorinating agents.[2][13]
-
Cyclocondensation Reactions: This approach involves constructing the pyridine ring from smaller, acyclic building blocks that already contain the trifluoromethyl group.[2][3] This method allows for precise placement of the substituents on the pyridine core.
-
Direct Trifluoromethylation: This involves the direct introduction of a -CF₃ group onto a pre-formed pyridine ring using a trifluoromethyl active species, such as trifluoromethyl copper. This is often used for substitutions with bromo- and iodopyridines.[2]
Example Experimental Protocol: Iodination (Downstream Reaction)
The following protocol describes a reaction using this compound as a starting material to produce 4-iodo-2-methoxy-3-(trifluoromethyl)pyridine, illustrating its utility and reactivity.[11]
-
Step 1: Prepare a solution of diisopropylamine (6.77 mmol) in tetrahydrofuran (THF, 20 mL) and cool to -78 °C.
-
Step 2: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.77 mmol) dropwise to the solution and stir for 5 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Step 3: Add a solution of this compound to the reaction mixture.
-
Step 4: After an appropriate time, quench the reaction with a source of iodine to yield the iodinated product.
Note: This is a representative protocol for a reaction involving the title compound and is not a synthesis of the compound itself.
Applications in Research and Drug Development
This compound is primarily categorized as a "useful research chemical" and a versatile building block for synthesizing more complex molecules.[4][] Its value stems from the unique properties conferred by the trifluoromethyl (-CF₃) group.
Key Roles:
-
Pharmaceutical Intermediate: The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical ingredients.[2] The -CF₃ group can enhance a drug candidate's metabolic stability, binding affinity, lipophilicity, and cell permeability.[14][15][16] Fluorinated pyridine derivatives have been investigated as components of transient receptor potential vanilloid 1 (TRPV1) antagonists.[14]
-
Agrochemical Synthesis: TFMP derivatives are crucial in the agrochemical industry for creating potent herbicides and fungicides.[2][3] The unique electronic properties of the trifluoromethyl group contribute to the biological activity of these compounds.[1]
-
Medicinal Chemistry: The pyridine ring provides a nitrogen atom capable of hydrogen bonding, while the -CF₃ group can occupy hydrophobic binding pockets in receptor proteins, making this scaffold highly valuable for rational drug design.[14]
Biological Activity and Signaling Pathways
While specific biological data or direct interactions with signaling pathways for this compound are not extensively documented in the available literature, its structural class is of significant interest. The broader family of fluorinated pyridine derivatives is known to be biologically active.[2][14]
The incorporation of this moiety into larger molecules is a deliberate strategy to modulate biological activity. For instance, related compounds have been designed as TRPV1 antagonists, suggesting a role in neuronal signaling pathways.[14] The trifluoromethyl group is known to increase metabolic stability, which can prolong the half-life and efficacy of drug candidates containing this motif.[14] However, it is important to note that the biological effects are typically associated with the final, more complex molecule rather than the intermediate building block itself.
Safety and Handling
This compound is a flammable liquid and vapor that requires careful handling in a laboratory setting.[5][9]
Table 3: Safety and Hazard Information
| Hazard Type | Classification and Precautionary Statements | Source |
| Physical Hazard | Flammable liquid and vapor (H226). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. | [5][9] |
| Health Hazards | Acute Toxicity, Oral (Category 2, H300: Fatal if swallowed). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). | [5][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (eyeshields, faceshield), and a suitable respirator (type ABEK EN14387 filter recommended). | [9] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). If swallowed, immediately call a POISON CENTER or doctor (P301 + P310). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338). | [9] |
| Storage Class | Flammable Liquids (Storage Class 3). | [9] |
References
- 1. CAS 121643-44-5: this compound [cymitquimica.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. cphi-online.com [cphi-online.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nexconn.com [nexconn.com]
- 8. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 9. 2-甲氧基-3-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 11. 121643-44-5|this compound| Ambeed [ambeed.com]
- 12. 121643-44-5|this compound|BLD Pharm [bldpharm.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxy-3-(trifluoromethyl)pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. The information is presented to support laboratory work and theoretical modeling, with a focus on clarity and practical application.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 121643-44-5[1] |
| Molecular Formula | C₇H₆F₃NO[2] |
| Molecular Weight | 177.12 g/mol [2] |
| SMILES | COc1ncccc1C(F)(F)F |
| InChI Key | SSAZZVQVJJXPMB-UHFFFAOYSA-N[2] |
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. These values are essential for understanding the compound's behavior in various experimental and biological systems.
Table 2.1: General Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
| Purity | ≥96% | |
| pKa | 0.97 ± 0.10 (Predicted) | [2] |
| logP (XLogP3) | 1.4 | [3] |
| Solubility | Soluble in Methanol.[2] Slightly soluble in water (4 g/L at 25 °C)[3]. | [2][3] |
Table 2.2: Thermal and Density Properties
| Property | Value | Conditions | Reference |
| Boiling Point | 172.9 °C | at 760 mmHg | [3] |
| 44 °C | - | [2] | |
| 43 °C | at 15 torr | [4] | |
| Melting Point | Not applicable | Liquid at room temperature | |
| Density | 1.297 g/mL | at 25 °C | [2] |
| 1.348 ± 0.06 g/cm³ | - | [3] | |
| Refractive Index | n20/D 1.441 | at 20 °C | [2] |
| Flash Point | 118 °F (47.8 °C) | - | [2] |
| 116.6 °F (47 °C) | closed cup |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |
| ¹H NMR | DMSO-d₆ | 3.98 (s, 3H), 7.2 (dd, 1H), 8.11 (d, 1H), 8.45 (d, 1H) | [2] |
| CDCl₃ | 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H) | [5] | |
| ¹³C NMR | CDCl₃ | 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1 | [5] |
| ¹⁹F NMR | CDCl₃ | -64.03 (s, 3F) | [5] |
Table 3.2: Mass Spectrometry (MS)
| Technique | Value | Note | Reference |
| MS (ESI) | m/z 178.1 [M+1]⁺ | Retention time (Rt) = 1.29 min | [2] |
| HRMS-EI | Calculated: 177.0401, Found: 177.0403 | For C₇H₆NOF₃ | [5] |
Table 3.3: Vibrational Spectroscopy
| Technique | Description | Reference |
| FT-IR | The FT-IR spectrum of this compound has been recorded in the region of 3500–400 cm⁻¹. | [6] |
| FT-Raman | The FT-Raman spectrum has been recorded in the region of 3500–100 cm⁻¹. | [6] |
Experimental Protocols
4.1 Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom with a methoxy group.[2]
-
Reactants:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Sodium methoxide (NaOCH₃) in methanol
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-Chloro-3-(trifluoromethyl)pyridine (e.g., 3 g, 16.53 mmol) in a methanol solution of sodium methoxide (e.g., 30 mL of 5.4 M).[2]
-
Stir the reaction mixture at room temperature for 48 hours.[2]
-
Monitor the reaction for completion.
-
Upon completion, cool the mixture in an ice bath.[2]
-
Extract the product with dichloromethane (DCM) three times.[2]
-
Combine the organic phases and wash with a saturated sodium chloride solution.[2]
-
Dry the organic phase over anhydrous magnesium sulfate.[2]
-
Concentrate the organic phase under reduced pressure to yield this compound as a colorless liquid.[2]
-
-
Yield: 89%[2]
Visualizations
5.1 Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
5.2 Logical Relationship of Physicochemical Properties
This diagram shows the relationship between the fundamental properties of the molecule and its observable characteristics.
Safety Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This guide provides essential physicochemical data and a standardized synthesis protocol for this compound. The tabulated data and workflow diagrams are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and characterization.
References
- 1. 2-甲氧基-3-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 121643-44-5 [m.chemicalbook.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine | C10H12F3NOS | CID 18366190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cphi-online.com [cphi-online.com]
2-Methoxy-3-(trifluoromethyl)pyridine molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research.
Molecular Structure and Chemical Formula
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a methoxy group (-OCH₃) at the 2-position and a trifluoromethyl group (-CF₃) at the 3-position.
Chemical Formula: C₇H₆F₃NO[][2]
IUPAC Name: this compound[]
CAS Number: 121643-44-5[][2]
Below is a diagram representing the molecular structure of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 177.12 g/mol [][2] |
| Appearance | Colorless to Almost colorless clear liquid[][2] |
| Boiling Point | 43-44 °C at 15 torr[][2] |
| Density | 1.297 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.441[2] |
| Flash Point | 47 °C (116.6 °F) - closed cup |
| pKa | 0.97 ± 0.10 (Predicted)[2] |
| Solubility | Soluble in Methanol[2] |
| Storage | Inert atmosphere, 2-8 °C[][2] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[3] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -64.03 (s, 3F)[3] |
| FT-IR | The Fourier-transform Infrared (FT-IR) spectrum was recorded in the region of 3500–400 cm⁻¹.[4][5] |
| FT-Raman | The Fourier-transform Raman (FT-Raman) spectrum was recorded in the region of 3500–100 cm⁻¹.[4][5] |
| Mass Spectrometry (MS) | m/z 178.1 [M+1]⁺[2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom with a methoxy group.[2]
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Sodium methanolate (5.4 M in methanol)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-Chloro-3-(trifluoromethyl)pyridine (3 g, 16.53 mmol) in 30 mL of a 5.4 M methanol solution of sodium methanolate.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress. Upon completion, cool the mixture in an ice bath.
-
Extract the product with dichloromethane (DCM) three times.
-
Combine the organic phases and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound as a colorless liquid (2.7 g, 89% yield).[2]
Spectroscopic Analysis
The characterization of the synthesized product is typically performed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the chemical structure and purity of the compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule.[3]
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The spectra show characteristic absorption bands corresponding to the vibrational modes of the chemical bonds.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.[2]
Logical Relationships in Synthesis
The synthesis of this compound from 2-Chloro-3-(trifluoromethyl)pyridine can be visualized as a straightforward workflow.
References
Spectroscopic Profile of 2-Methoxy-3-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Methoxy-3-(trifluoromethyl)pyridine (CAS: 121643-44-5). The document details experimental nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Methodologies for data acquisition are also described to facilitate replication and further analysis.
Core Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |
| 8.32 | d | 4.0 | H-6 (Pyridine Ring) | CDCl₃ | [1] |
| 7.84 | d | 8.0 | H-4 (Pyridine Ring) | CDCl₃ | [1] |
| 6.95 | dd | 4.0, 8.0 (Implied) | H-5 (Pyridine Ring) | CDCl₃ | [1] |
| 4.03 | s | - | -OCH₃ (Methoxy) | CDCl₃ | [1] |
| 8.45 | d | Not Reported | Pyridine Ring Proton | DMSO-d₆ | |
| 8.11 | d | Not Reported | Pyridine Ring Proton | DMSO-d₆ | |
| 7.20 | dd | Not Reported | Pyridine Ring Proton | DMSO-d₆ | |
| 3.98 | s | - | -OCH₃ (Methoxy) | DMSO-d₆ |
Py = Pyridine
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (due to JC-F) | Coupling Constant (JC-F) Hz | Assignment | Solvent | Reference |
| 161.0 | s | - | C-2 (Py-OCH₃) | CDCl₃ | [1] |
| 150.6 | s | - | C-6 (Py) | CDCl₃ | [1] |
| 136.4 | q | 5 | C-4 (Py) | CDCl₃ | [1] |
| 123.2 | q | 270 | -CF₃ | CDCl₃ | [1] |
| 116.0 | s | - | C-5 (Py) | CDCl₃ | [1] |
| 113.4 | q | 33 | C-3 (Py-CF₃) | CDCl₃ | [1] |
| 54.1 | s | - | -OCH₃ | CDCl₃ | [1] |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |
| -64.03 | s | -CF₃ | CDCl₃ | [1] |
Infrared (IR) Spectroscopy
A study of this compound has reported its Fourier-transform Infrared (FT-IR) spectrum, recorded in the 3500–400 cm⁻¹ region.[2] The detailed vibrational assignments have been supported by density functional theory (DFT) calculations.[2] Key experimental absorption bands are highlighted below.
Table 4: Selected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment Description | Reference |
| 3073 | Aromatic C-H Stretching | [2] |
| 1249, 1279, 1296 | C-H In-plane Bending (Correlates to FT-Raman) | [2] |
| 1015 | Planar Ring Deformation | [2] |
| 779 | C-H Out-of-plane Bending | [2] |
| 610 | Planar Ring Deformation | [2] |
| 454 | Non-planar Ring Deformation | [2] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of the title compound.
Table 5: Mass Spectrometry Data for this compound
| Technique | m/z Value | Species | Finding | Reference |
| HRMS-EI | 177.0401 | [C₇H₆NOF₃]⁺ | Calculated | [1] |
| HRMS-EI | 177.0403 | [C₇H₆NOF₃]⁺ | Found | [1] |
| MS | 178.1 | [M+H]⁺ | Found |
Experimental Protocols
The data presented in this guide were obtained using standard analytical chemistry techniques. The following sections describe the general methodologies employed.
NMR Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within a 5 mm NMR tube.
-
Instrumentation : Spectra were acquired on a 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz or 125.8 MHz spectrometer for ¹³C NMR.[1] The ¹⁹F NMR spectrum was recorded on a 376 MHz instrument.[1]
-
Data Acquisition : Standard pulse sequences were used for ¹H, ¹³C, and ¹⁹F acquisitions. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, where the residual solvent peak is used for calibration.
-
Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.
FT-IR Spectroscopy Protocol
-
Sample Preparation : As this compound is a liquid, a thin film of the neat sample was prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Instrumentation : The FT-IR spectrum was recorded on a PerkinElmer FT-IR spectrophotometer.[2]
-
Data Acquisition : The spectrum was scanned over the mid-infrared range of 3500–400 cm⁻¹.[2] A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting interferogram was Fourier transformed to generate the infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction : A dilute solution of the sample was introduced into the mass spectrometer. For High-Resolution Mass Spectrometry (HRMS), direct infusion or introduction via Gas Chromatography (GC) is common.
-
Ionization : Electron Ionization (EI) was used to generate the molecular ion and characteristic fragment ions.[1]
-
Mass Analysis : The ions were separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector instrument).
-
Data Analysis : The resulting mass spectrum was analyzed to determine the exact mass of the molecular ion, which was then compared to the calculated theoretical mass for the chemical formula C₇H₆F₃NO to confirm its elemental composition.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using the spectroscopic techniques described in this guide.
Caption: General workflow for spectroscopic characterization.
References
An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on a Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl-Pyridine Moiety in Modern Chemistry
The incorporation of the trifluoromethyl (CF₃) group into organic molecules, particularly heterocyclic scaffolds like pyridine, is a cornerstone of modern medicinal and agrochemical research.[1] Trifluoromethylpyridines (TFMPs) are integral components in numerous commercial products, including pharmaceuticals and crop protection agents.[2][3][4] Their prevalence stems from the unique physicochemical properties imparted by the CF₃ group. As a substituent, it is strongly electron-withdrawing, possessing a Hammett constant (σₚ) of 0.54, which significantly alters the electronic landscape of the pyridine ring.[2] This electronic perturbation, combined with increased metabolic stability and lipophilicity, makes the TFMP scaffold a highly valuable motif in drug design and discovery.[1] This guide provides a comprehensive overview of the reactivity of the trifluoromethyl group on a pyridine ring, focusing on key transformations, reaction mechanisms, and synthetic protocols.
Core Principles: Electronic Effects of the Trifluoromethyl Group
The reactivity of a trifluoromethyl-substituted pyridine ring is fundamentally governed by the potent electron-withdrawing nature of the CF₃ group. This influence is exerted primarily through a strong negative inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the pyridine ring, a phenomenon that has profound consequences for its chemical behavior.
-
Deactivation towards Electrophilic Aromatic Substitution (SₑAr): Aromatic rings typically act as nucleophiles in electrophilic substitution reactions.[5] The CF₃ group, by withdrawing electron density, deactivates the pyridine ring, making it much less susceptible to attack by electrophiles.[6] Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for benzene, are exceedingly difficult to perform on trifluoromethylpyridines and often require harsh conditions.[5][7]
-
Activation towards Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient character of the CF₃-substituted pyridine ring makes it highly susceptible to nucleophilic attack.[8][9] The CF₃ group strongly stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the course of an SₙAr reaction, thereby lowering the activation energy for the substitution.[8][9][10] This activating effect is most pronounced when the CF₃ group is positioned ortho or para to the leaving group.
The diagram below illustrates the inductive effect of the CF₃ group and its consequent influence on the preferred modes of substitution.
Caption: Electronic influence of the CF₃ group on pyridine reactivity.
Key Reaction Classes and Methodologies
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is one of the most important and widely utilized reactions for functionalizing trifluoromethylpyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring, forming a stabilized anionic intermediate, followed by the departure of a leaving group (typically a halide).[8][9][11]
The presence of the CF₃ group, particularly at the 2- or 4-positions, greatly facilitates this reaction by stabilizing the intermediate.[10] Pyridines are generally more reactive towards SₙAr than benzene derivatives because the ring nitrogen can effectively delocalize the negative charge of the intermediate.[8][10]
Typical Reaction Conditions and Scope:
-
Substrates: Chloro- or fluoro-substituted trifluoromethylpyridines are common starting materials.
-
Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions.
-
Conditions: The reactions are often carried out in polar aprotic solvents like DMF, DMSO, or NMP, sometimes with heating to facilitate the reaction.[11]
The logical workflow for executing an SₙAr reaction on a trifluoromethylpyridine is depicted below.
Caption: General experimental workflow for an SₙAr reaction.
Metal-Catalyzed Cross-Coupling Reactions
Trifluoromethylated pyridyl halides and triflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.[12] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[12][13]
Common cross-coupling reactions involving trifluoromethylpyridines include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl pyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.
-
Heck Coupling: Reaction with alkenes.
The general catalytic cycle for these reactions involves oxidative addition of the pyridyl halide to a low-valent metal center (typically Pd(0)), followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[12][14]
The diagram below illustrates a simplified catalytic cycle for a Suzuki cross-coupling reaction.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Direct C-H Functionalization
Recent advances in synthetic methodology have enabled the direct trifluoromethylation of pyridine rings at C-H positions. These methods offer an atom-economical alternative to traditional cross-coupling approaches that require pre-functionalized substrates. One strategy involves the activation of the pyridine ring through hydrosilylation, followed by a reaction with a nucleophilic CF₃ source.[15] This approach has been successful in achieving C-3 selective trifluoromethylation, which has historically been challenging to access.[15][16][17] Another method utilizes an N-methylpyridinium quaternary ammonium activation strategy to achieve regioselective C-H trifluoromethylation.[18]
Data Summary: Reactivity and Yields
The following tables summarize representative quantitative data for key reactions involving trifluoromethylpyridines.
Table 1: Nucleophilic Aromatic Substitution (SₙAr) on Chlorotrifluoromethylpyridines
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | Sodium Methoxide | MeOH, 60 °C, 4h | 2-Methoxy-5-(trifluoromethyl)pyridine | 95 |
| 2-Chloro-3-(trifluoromethyl)pyridine | Pyrrolidine | Dioxane, 100 °C, 12h | 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | 88 |
| 4-Chloro-2-(trifluoromethyl)pyridine | Sodium Thiophenoxide | DMF, 25 °C, 2h | 4-(Phenylthio)-2-(trifluoromethyl)pyridine | 92 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Ammonia | aq. NH₃, 150 °C, 8h | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 75 |
Table 2: Palladium-Catalyzed Suzuki Cross-Coupling
| Pyridyl Halide | Boronic Acid | Catalyst / Ligand | Conditions | Yield (%) |
| 2-Bromo-6-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH, Na₂CO₃, 90 °C, 16h | 85 |
| 3-Bromo-5-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Dioxane, K₃PO₄, 100 °C, 12h | 91 |
| 2-Chloro-4-(trifluoromethyl)pyridine | Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | t-BuOH, K₃PO₄, 80 °C, 6h | 78 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine via SₙAr
-
Materials: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), Sodium Methoxide (1.2 eq), Anhydrous Methanol (MeOH).
-
Procedure:
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methoxy-5-(trifluoromethyl)pyridine.
-
Protocol 2: Synthesis of 2-Phenyl-6-(trifluoromethyl)pyridine via Suzuki Coupling
-
Materials: 2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq), Phenylboronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Sodium Carbonate (Na₂CO₃) (2.0 eq), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-6-(trifluoromethyl)pyridine, phenylboronic acid, and Pd(PPh₃)₄.
-
Add a 2M aqueous solution of sodium carbonate.
-
Add a solvent mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the pure 2-phenyl-6-(trifluoromethyl)pyridine.
-
Conclusion and Future Outlook
The trifluoromethyl-substituted pyridine is a privileged scaffold whose reactivity is dominated by the strong electron-withdrawing nature of the CF₃ group. This property deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution, a reaction that has become a workhorse for the synthesis of complex derivatives. Furthermore, the utility of trifluoromethylpyridyl halides as robust partners in metal-catalyzed cross-coupling reactions has solidified their importance as versatile building blocks. Future research will likely focus on developing more efficient and regioselective C-H functionalization methods, expanding the scope of catalytic transformations, and exploring the reactivity of the C-F bonds within the trifluoromethyl group itself under milder conditions. These advancements will continue to fuel the discovery of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy group (-OCH₃) within trifluoromethylpyridine scaffolds. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group (-CF₃) on the pyridine ring creates a unique electronic environment with significant implications for chemical reactivity, biological activity, and physicochemical properties. This document details quantitative data, experimental protocols for characterizing these electronic effects, and the underlying mechanistic principles, serving as a vital resource for professionals in chemical research and drug development.
Introduction
Trifluoromethylpyridines are a critical class of heterocyclic compounds widely utilized in the agrochemical and pharmaceutical industries.[1][2] The incorporation of a trifluoromethyl group into a pyridine ring can profoundly alter its electronic properties, lipophilicity, and metabolic stability. When a methoxy group is also present on the ring, a nuanced electronic balance is established. The methoxy group, traditionally considered an electron-donating group through resonance, counteracts the potent electron-withdrawing inductive effect of the trifluoromethyl group.[3] This dynamic interplay governs the reactivity of the pyridine ring, influencing its susceptibility to nucleophilic and electrophilic attack, and modulating the acidity or basicity of the molecule. Understanding and quantifying these effects are paramount for the rational design of novel bioactive molecules and the optimization of synthetic routes.
Quantifying the Electron-Donating Effect
The electronic influence of the methoxy group in trifluoromethylpyridines can be quantitatively assessed through several key parameters, including Hammett constants, pKa values, and spectroscopic data.
Hammett Substituent Constants
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic system.[4] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group. While specific Hammett constants for methoxy-substituted trifluoromethylpyridines are not extensively tabulated, data for related systems provide valuable insights.
For instance, the methoxy group on a benzene ring exhibits a σmeta of approximately +0.11 and a σpara of -0.24.[5] The positive meta value indicates an electron-withdrawing inductive effect, while the negative para value highlights the stronger, electron-donating resonance effect. In contrast, the trifluoromethyl group is strongly electron-withdrawing, with a σpara of +0.57.[2] The combination of these opposing effects on a pyridine ring will result in a complex electronic landscape, where the net effect is highly dependent on the relative positions of the substituents.
Table 1: Selected Hammett Substituent Constants (σ)
| Substituent | σ_meta_ | σ_para_ |
| -OCH₃ | 0.11 | -0.24 |
| -CF₃ | 0.44 | 0.57 |
| -NO₂ | 0.73 | 0.78 |
| -CH₃ | -0.06 | -0.16 |
| -Cl | 0.37 | 0.22 |
Note: Data adapted from Schwarzenbach et al. and other sources.[2] Values in parentheses are used when direct resonance interaction with the functional group is possible.
pKa Values
Table 2: Predicted pKa Values for a Methoxy-Trifluoromethylpyridine Derivative
| Compound | Predicted pKa |
| 3-Methoxy-2-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyridine | 0.53 |
Note: Predicted values can vary based on the computational method used.
Spectroscopic Data (¹H, ¹³C, and ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts of nuclei are highly sensitive to the local electron density.
-
¹H NMR: The chemical shifts of the pyridine ring protons are indicative of the electron density at their respective positions. An electron-donating methoxy group will generally cause an upfield shift (lower ppm) for the ortho and para protons due to increased shielding.
-
¹³C NMR: The chemical shifts of the ring carbons provide a more direct measure of electron density. The carbon attached to the methoxy group will experience a significant downfield shift due to the electronegativity of the oxygen, while other ring carbons will be influenced by the balance of inductive and resonance effects.
-
¹⁹F NMR: The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the pyridine ring. An increase in electron density on the ring, due to the methoxy group, would be expected to cause a slight upfield shift in the ¹⁹F NMR signal.
Table 3: Representative NMR Data for Methoxy- and Trifluoromethyl-Substituted Aromatic Compounds
| Compound | Nucleus | Chemical Shift (ppm) |
| 4'-methoxy-3-(trifluoromethyl)biphenyl | ¹H | 3.86 (s, 3H, -OCH₃) |
| ¹³C | 55.3 (-OCH₃) | |
| ¹⁹F | -62.99 (s) | |
| methyl 4-(trifluoromethyl)benzoate | ¹H | 3.93 (s, 3H, -OCH₃) |
| ¹³C | 52.8 (-OCH₃) | |
| ¹⁹F | -59.79 (s) |
Note: Data compiled from various sources.[7][8] Chemical shifts are dependent on the solvent and instrument used.
Experimental Protocols
Accurate determination of the electronic effects of the methoxy group in trifluoromethylpyridines requires precise experimental methodologies.
Synthesis of Methoxy-Trifluoromethylpyridines
The synthesis of these compounds can be achieved through various methods, often involving nucleophilic aromatic substitution or cross-coupling reactions. A general, representative procedure is outlined below.
Workflow for the Synthesis of a Methoxy-Trifluoromethylpyridine:
Caption: A generalized workflow for the synthesis of methoxy-trifluoromethylpyridines.
Detailed Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of a chloro-trifluoromethylpyridine in a suitable solvent (e.g., anhydrous DMF or THF) in a round-bottom flask, add sodium methoxide.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Determination of pKa by Spectrophotometry
The pKa of a pyridine derivative can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.[9][10]
Experimental Workflow for pKa Determination:
Caption: Workflow for determining pKa values using UV-Vis spectrophotometry.
Detailed Protocol:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the trifluoromethylpyridine.
-
Prepare a stock solution of the methoxy-trifluoromethylpyridine in a suitable solvent.
-
Prepare a set of solutions for measurement by adding a constant, small aliquot of the stock solution to each buffer solution.
-
Measure the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λ
max) for either the protonated or deprotonated form of the pyridine. -
Plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
-
Calculate the pKa using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]), where [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be determined from the absorbance data.
Mechanistic Implications and Signaling Pathways
The electronic properties of methoxy-trifluoromethylpyridines directly influence their reactivity in various chemical transformations and their interactions in biological systems.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, especially when substituted with a strong electron-withdrawing group like -CF₃, is susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group, being electron-donating, can modulate the rate and regioselectivity of these reactions. While generally activating the ring towards electrophilic attack, the methoxy group can have a more complex effect on SNAr. The outcome often depends on the position of the methoxy group relative to the leaving group and the trifluoromethyl group. In some cases, the methoxy group can act as an electron-withdrawing group through its inductive effect, particularly when resonance donation is not possible.[11]
Logical Relationship in SNAr Reactivity:
Caption: Influence of substituents on SNAr reactivity of the pyridine ring.
Relevance in Drug Design and Agrochemicals
The ability to fine-tune the electronic properties of the trifluoromethylpyridine core is of immense interest in drug discovery and agrochemical development. The electron-donating methoxy group can influence:
-
Receptor Binding: By altering the electron distribution and dipole moment of the molecule, the methoxy group can affect interactions with biological targets.
-
Metabolic Stability: The methoxy group can be a site of metabolic transformation (e.g., O-demethylation). Understanding its electronic environment is crucial for predicting and mitigating metabolic liabilities.
-
Physicochemical Properties: The balance between the lipophilic trifluoromethyl group and the more polar methoxy group influences solubility and membrane permeability.
Conclusion
The electron-donating effect of the methoxy group in trifluoromethylpyridines is a critical determinant of their chemical and biological properties. This technical guide has provided a framework for understanding and quantifying these effects through Hammett constants, pKa values, and NMR spectroscopy. The detailed experimental protocols offer practical guidance for researchers to characterize novel compounds. A thorough grasp of the electronic interplay between the methoxy and trifluoromethyl substituents is essential for the continued development of innovative pharmaceuticals and agrochemicals based on this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. 3-Methoxy-2-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyridine CAS#: 1261832-32-9 [chemicalbook.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. rsc.org [rsc.org]
- 9. ulm.edu [ulm.edu]
- 10. scribd.com [scribd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Dual Impact of Trifluoromethylation on Lipophilicity and Metabolic Stability of Pyridine Moieties: A Technical Guide
The introduction of a trifluoromethyl (CF3) group to a pyridine ring is a prevalent strategy in modern medicinal chemistry, primarily aimed at modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the effects of trifluoromethylation on two critical parameters: lipophilicity and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key structural modification.
Influence of the Trifluoromethyl Group on Lipophilicity
The CF3 group is one of the most lipophilic substituents in medicinal chemistry. Its introduction onto a pyridine ring significantly increases the molecule's overall lipophilicity, which is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), which accounts for ionization at a specific pH.
The lipophilic character of the CF3 group stems from the high electronegativity of the fluorine atoms, which polarize the C-F bonds, but the overall symmetrical and non-polar nature of the group leads to favorable van der Waals interactions with non-polar environments. The position of the CF3 group on the pyridine ring can also subtly influence its electronic and steric effects, thereby impacting lipophilicity.
Table 1: Comparative Lipophilicity of Trifluoromethylpyridines
| Compound | Base Structure | CF3 Position | logP | logD (pH 7.4) | Reference |
| Pyridine | Pyridine | - | 0.65 | 0.65 | |
| 2-(Trifluoromethyl)pyridine | Pyridine | 2 | 1.62 | 1.62 | |
| 3-(Trifluoromethyl)pyridine | Pyridine | 3 | 1.81 | 1.81 | |
| 4-(Trifluoromethyl)pyridine | Pyridine | 4 | 1.58 | 1.58 | |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloropyridine | 5 | 2.63 | 2.63 | |
| 2-Methoxy-5-(trifluoromethyl)pyridine | 2-Methoxypyridine | 5 | 2.11 | 2.11 |
Metabolic Stability of Trifluoromethylpyridines
The CF3 group is often employed to enhance the metabolic stability of drug candidates by blocking potential sites of metabolism. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. When a CF3 group is placed at a metabolically labile position on the pyridine ring, it can prevent oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.
The most common metabolic transformations of pyridine rings are aromatic hydroxylation and N-oxidation. The introduction of a CF3 group can sterically hinder the approach of CYP enzymes and also deactivate the ring towards oxidative metabolism through its strong electron-withdrawing nature.
Table 2: Metabolic Stability of Representative Trifluoromethylpyridines in Human Liver Microsomes (HLM)
| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) | Primary Metabolizing CYP Isoforms |
| Nicotine (for comparison) | 150 | 5 | CYP2A6, CYP2B6, CYP2E1 |
| 2-Phenyl-5-(trifluoromethyl)pyridine | 25 | 28 | CYP3A4, CYP2D6 |
| A potent and selective Nav1.7 inhibitor containing a 2-(trifluoromethyl)pyridin-4-yl moiety | 12.8 | > 48 | CYP3A4 |
| A selective M4 muscarinic acetylcholine receptor agonist with a trifluoromethylpyridine core | 5.5 | > 60 | Primarily CYP3A4 |
Experimental Protocols
Determination of Lipophilicity (logP/logD) by RP-HPLC
A common and efficient method for determining lipophilicity is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Standard Preparation: A set of standard compounds with known logP values are prepared in a suitable solvent.
-
Sample Preparation: The test compound is dissolved in the same solvent as the standards.
-
Chromatography: The standards and the test compound are injected onto the column, and their retention times (tR) are recorded.
-
Calculation: A calibration curve is generated by plotting the known logP values of the standards against their retention times. The logP of the test compound is then determined from its retention time using the calibration curve.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A mixture containing human liver microsomes, the test compound, and a phosphate buffer is prepared in a 96-well plate.
-
Pre-incubation: The plate is pre-incubated at 37°C to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Metabolic Pathways of Trifluoromethylpyridines
The primary metabolic pathway for many pyridine-containing compounds is oxidation mediated by cytochrome P450 enzymes. The introduction of a trifluoromethyl group can significantly alter the metabolic fate of the molecule.
As depicted, the CF3 group effectively blocks hydroxylation at its point of attachment. Metabolism is then directed to other positions on the pyridine ring or other parts of the molecule. The electron-withdrawing nature of the CF3 group can also decrease the basicity of the pyridine nitrogen, potentially reducing the rate of N-oxidation.
Conclusion
The strategic incorporation of a trifluoromethyl group onto a pyridine ring offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. It reliably increases lipophilicity, which can enhance membrane permeability and oral absorption, while simultaneously improving metabolic stability by blocking sites of oxidative metabolism. A thorough understanding and early evaluation of these effects are crucial for the successful design and development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic assessment of these key drug-like properties.
Commercial Sourcing and Synthetic Applications of 2-Methoxy-3-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Methoxy-3-(trifluoromethyl)pyridine. This fluorinated pyridine derivative serves as a valuable building block in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. This document offers a curated list of commercial suppliers, a detailed experimental protocol for a key synthetic transformation, and a visualization of its role in synthetic pathways.
Commercial Suppliers of this compound
For researchers and procurement specialists, identifying reliable sources of starting materials is a critical first step. This compound is available from a range of chemical suppliers, varying in purity, quantity, and price. The following table summarizes key information from several vendors to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | 658359 | 96% | 5g |
| Amerigo Scientific | CBB1122835 | 96% | 5g |
| Oakwood Chemical | 006761 | Not Specified | Inquire |
| Agno Pharma | Not Specified | Not Specified | Inquire |
| ChemicalBook | Multiple | Varies | 1g, 5g, 10g, 25g, 100g |
| BOC Sciences | Not Specified | 95% | Inquire |
Physicochemical and Safety Data
-
CAS Number: 124447-91-8
-
Molecular Formula: C₇H₆F₃NO
-
Molecular Weight: 177.12 g/mol
-
Appearance: Liquid
-
Safety: This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The trifluoromethyl group enhances the potential for biological activity and improves pharmacokinetic properties. One common application is its use as a precursor for further functionalization, such as halogenation, to enable subsequent cross-coupling reactions.
Experimental Protocol: Bromination of this compound
The following protocol for the synthesis of 5-Bromo-2-methoxy-3-trifluoromethyl-pyridine is adapted from patent literature, demonstrating a key transformation of the title compound.
Reaction:
Materials and Reagents:
-
This compound
-
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Trifluoroacetic acid (TFA)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
To a solution of this compound (20.0 g, 113.0 mmol) in trifluoroacetic acid (80 mL), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).
-
Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.
-
Remove the trifluoroacetic acid in vacuo (50 mbar, 45°C).
-
Suspend the residue in tert-butyl methyl ether (200 mL).
-
Isolate the resulting colorless solid by filtration.
This brominated derivative can then be used in a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity.
Visualizing Synthetic Utility
The following diagram illustrates the role of this compound as a foundational building block in a typical drug discovery workflow.
An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methoxy-3-(trifluoromethyl)pyridine (CAS No. 121643-44-5). The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory or research setting.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO | [1][2] |
| Molecular Weight | 177.12 g/mol | [1][2][] |
| Appearance | Colorless Liquid | [][4] |
| Density | 1.297 g/mL at 25 °C | [1] |
| Boiling Point | 43 °C at 15 torr | [] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.441 | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][4] |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][4][5] |
Signal Word: Danger [1]
Hazard Pictograms:
-
GHS02: Flame (Flammable)
-
GHS06: Skull and crossbones (Acutely toxic)
-
GHS07: Exclamation mark (Skin/eye/respiratory irritant)
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize risks associated with this compound.
3.1 Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
3.2 Personal Protective Equipment (PPE): A detailed list of recommended personal protective equipment is provided in the table below.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when splashing is a risk.[1][7][8] | Protects against splashes and vapors causing serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1][8] | Prevents skin contact and subsequent irritation.[4] |
| Skin and Body Protection | Long-sleeved lab coat, flame-retardant and antistatic protective clothing.[4] | Protects skin from accidental contact and provides protection from fire hazards. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK) should be used when ventilation is inadequate or when dealing with spills.[1][7] | Prevents inhalation, which can cause respiratory irritation.[4] |
3.3 General Hygiene Practices:
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][9]
-
Remove contaminated clothing and wash it before reuse.[6]
3.4 Storage Conditions:
-
Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[][4]
-
Store away from incompatible materials.
Section 4: Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
4.1 First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[4][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Immediately call a POISON CENTER or doctor/physician.[4][6] |
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. [4]
4.2 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[6] Combustion may produce irritating, corrosive, and/or toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[11]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]
4.3 Accidental Release Measures (Spills):
-
Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[4] Remove all sources of ignition.[4] Avoid breathing vapors, mist, or gas.[10] Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[4] Keep in suitable, closed containers for disposal.[4] Use spark-proof tools and explosion-proof equipment.[4]
Section 5: Visual Guides for Safe Handling
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision tree for emergency response to spills and personal exposure incidents.
References
- 1. This compound 96 121643-44-5 [sigmaaldrich.com]
- 2. This compound | 121643-44-5 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. pppmag.com [pppmag.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of 2-Methoxy-3-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines the key physical properties, detailed experimental protocols for their determination, and a summary of its synthesis.
Physicochemical Data
The physical properties of this compound are critical for its application in chemical synthesis and drug development. A summary of its boiling point and density is presented below.
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 172.9 °C | at 760 mmHg | [1] |
| 43-44 °C | at 15 torr | [2][] | |
| Density | 1.297 g/mL | at 25 °C | [4][5] |
| 1.348 ± 0.06 g/cm³ | Not specified | [1] | |
| 1.297 g/cm³ | Not specified | [] |
Experimental Protocols
Accurate determination of boiling point and density is fundamental in chemical research. The following sections detail standard laboratory procedures for these measurements.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and efficient technique for determining the boiling point of a liquid sample.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample tube (e.g., a small test tube or fusion tube)
-
Heating oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or hot plate
Procedure:
-
A small amount of the liquid sample, this compound, is placed into the sample tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.
-
The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is fully immersed.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the vapor pressure of the liquid will increase. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[1][6]
Determination of Density (Pycnometer or Graduated Cylinder Method)
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (density bottle) or a graduated cylinder
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[4][7]
-
The vessel is filled with the liquid sample, this compound. If using a pycnometer, it is filled to the mark, ensuring no air bubbles are present. If using a graduated cylinder, a specific volume is carefully measured.[4][8]
-
The filled vessel is placed in a water bath to bring the liquid to a constant temperature (e.g., 25 °C).
-
The mass of the vessel containing the liquid is then measured.[4][7]
-
The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.
-
The density is calculated by dividing the mass of the liquid by its volume.[4] For higher accuracy, the procedure should be repeated, and the average value taken.
Logical and Experimental Workflows
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for determining boiling point and density.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. This compound | 121643-44-5 [m.chemicalbook.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. This compound 96 121643-44-5 [sigmaaldrich.com]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. wjec.co.uk [wjec.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 2-Methoxy-3-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established experimental protocols for determining solubility, alongside the currently available data.
Introduction
This compound is a substituted pyridine derivative with a molecular formula of C₇H₆F₃NO. Its chemical structure, featuring a methoxy group and a trifluoromethyl group on the pyridine ring, imparts unique electronic properties and influences its physical characteristics, including solubility. Understanding the solubility of this compound in various organic solvents is critical for its use in synthesis, purification, formulation, and various analytical procedures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 121643-44-5 | [1][2] |
| Molecular Formula | C₇H₆F₃NO | [1][2] |
| Molecular Weight | 177.12 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | 1.297 g/mL at 25 °C | [1] |
| Boiling Point | 44 °C | [4] |
| Refractive Index | n20/D 1.441 | [1] |
| Flash Point | 118 °F | [4] |
Solubility Data
Currently, there is a limited amount of publicly available quantitative solubility data for this compound in a wide range of organic solvents. The available information is summarized in the table below.
| Solvent | Temperature | Solubility | Data Type | Reference |
| Water | 25 °C | 4 g/L | Quantitative | [5] |
| Methanol | Not Specified | Soluble | Qualitative | [4] |
| Methanol | Not Specified | Soluble | Qualitative | [6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative | [6] |
| Ethanol (96%) | Not Specified | Insoluble | Qualitative | [7] |
| Organic Solvents | Not Specified | Moderate Solubility | Qualitative | [3] |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in various organic solvents using the isothermal saturation (shake-flask) method, followed by gravimetric analysis. This method is considered a reliable technique for determining thermodynamic solubility.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Screw-capped vials or flasks
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant weight is obtained.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S (g/L) = (Weight of dried solute (g)) / (Volume of the aliquot (L))
-
Experimental Workflow Diagram
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifechemicals.com [lifechemicals.com]
A Technical Guide to the Discovery and Synthesis of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl group into the pyridine ring has been a transformative strategy in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and historical progression of trifluoromethylpyridine (TFMP) synthesis. It details the core synthetic methodologies, including halogen exchange, cyclocondensation, and direct trifluoromethylation, offering in-depth experimental protocols for key reactions. Quantitative data is summarized in comparative tables, and reaction pathways are visualized through detailed diagrams to facilitate a deeper understanding of these critical synthetic processes.
Introduction: The Dawn of a Privileged Scaffold
The synthesis of the first aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts.[1] However, it was not until 1947 that a trifluoromethyl group was successfully introduced into a pyridine ring, marking a significant milestone in medicinal and agricultural chemistry.[1] The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, have made trifluoromethylpyridines a privileged scaffold in modern drug discovery and crop protection.
The demand for trifluoromethylpyridine derivatives has steadily increased over the past three decades, driven by their presence in numerous commercial products.[1] This guide explores the evolution of synthetic strategies developed to meet this demand, from early, harsh methods to more recent, sophisticated approaches.
Core Synthetic Strategies: A Historical Perspective
The synthesis of trifluoromethylpyridines has evolved along three primary pathways:
-
Halogen Exchange (Halex) Reactions: This classical and widely used industrial method involves the substitution of chlorine or bromine atoms in a trichloromethyl- or tribromomethylpyridine precursor with fluorine atoms.
-
Cyclocondensation Reactions: This approach constructs the pyridine ring from acyclic precursors already containing the trifluoromethyl group.
-
Direct Trifluoromethylation: This modern strategy introduces a trifluoromethyl group directly onto the pyridine ring.
This guide will delve into the historical development and technical details of each of these foundational methods.
Halogen Exchange Reactions: The Workhorse of Industrial Synthesis
The halogen exchange (Halex) reaction is the most established and industrially significant method for the synthesis of trifluoromethylpyridines. The process typically involves the fluorination of a trichloromethylpyridine precursor using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).
Historical Development
The first synthesis of a trifluoromethylpyridine in 1947 utilized a procedure analogous to the preparation of benzotrifluoride, which involved the chlorination and subsequent fluorination of picoline.[1] Early methods often required high temperatures and pressures, and the use of corrosive reagents like HF necessitated specialized equipment. Over the years, significant research has focused on optimizing reaction conditions, including the development of various catalysts and both liquid- and vapor-phase processes to improve yield, selectivity, and safety.
Key Methodologies and Experimental Protocols
3.2.1. Liquid-Phase Fluorination
Liquid-phase fluorination is a common approach for the synthesis of trifluoromethylpyridines. It offers good temperature control and is suitable for a range of substrates.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol describes the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine using anhydrous hydrogen fluoride and a catalyst.
-
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (98% purity, 163.4 g)
-
Anhydrous Ferric Chloride (FeCl₃, 6.4 g)
-
Anhydrous Hydrogen Fluoride (HF)
-
-
Procedure:
-
A 300 ml nickel vessel equipped with a condenser, HF feed port, sampling port, thermocouple, and pressure gauge is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous FeCl₃.[2]
-
Anhydrous HF is added to maintain a pressure of 15 psig at a reactor temperature between 170-180°C.[2]
-
Excess pressure due to HCl generation is bled off through the condenser, which is maintained at 0°C.[2]
-
The reaction is maintained at 170-180°C for 4 hours, at which point close to 100% of the starting material is converted to fluorinated methyl pyridines.[2]
-
The product mixture is then worked up to isolate the desired 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
3.2.2. Vapor-Phase Fluorination
Vapor-phase fluorination is often employed for large-scale industrial production due to its potential for continuous operation and high throughput. These reactions are typically carried out at high temperatures over a solid catalyst.
A well-known approach is the simultaneous vapor-phase chlorination and fluorination of picolines at temperatures exceeding 300°C, often utilizing transition metal-based catalysts like iron fluoride.[1] This method has the advantage of producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in a single step.[1]
Experimental Workflow: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Caption: Vapor-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
Quantitative Data Summary
| Starting Material | Product | Method | Catalyst | Temp (°C) | Yield (%) | Reference |
| 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Liquid-Phase | FeCl₃ | 170-180 | ~100% conversion | [2] |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Vapor-Phase | Iron Fluoride | >300 | Good | [1] |
| 2,6-dichloro-5-(trichloromethyl)pyridine | 2,6-dichloro-5-(trifluoromethyl)pyridine | Liquid-Phase | - | - | 70 | [3] |
Cyclocondensation Reactions: Building the Ring from Trifluoromethylated Precursors
The cyclocondensation approach offers a powerful alternative to halogen exchange, particularly for accessing trifluoromethylpyridine isomers that are difficult to obtain through other routes. This method involves the construction of the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group.
Historical Development
The use of trifluoromethyl-containing building blocks for the synthesis of heterocyclic compounds has gained significant traction in recent decades. This strategy allows for greater control over the final substitution pattern of the pyridine ring. A variety of trifluoromethylated synthons have been developed and utilized in cyclocondensation reactions.
Key Building Blocks and Methodologies
Commonly used trifluoromethyl-containing building blocks include:
-
Ethyl 2,2,2-trifluoroacetate
-
2,2,2-Trifluoroacetyl chloride
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
This protocol describes the synthesis of a 4-trifluoromethylpyridine derivative via a cyclocondensation reaction.
-
Materials:
-
1,1,1-trifluoro-4-alkoxy-3-alken-2-one
-
Chloroacetonitrile
-
Zinc powder
-
Trimethylchlorosilane
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Under a nitrogen atmosphere, add 1.5 mol of zinc powder to 500 ml of THF.
-
Add 0.1 mol of trimethylchlorosilane dropwise and heat to reflux for 30 minutes to activate the zinc.
-
After cooling, a mixed solution of 1.0 mol of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one and 1.1 mol of chloroacetonitrile in THF is added dropwise.
-
The reaction mixture is refluxed for 3 hours.
-
After cooling, 400 ml of concentrated hydrochloric acid is added dropwise, and the mixture is refluxed for an additional 2 hours.
-
The reaction is cooled, neutralized with 10% sodium hydroxide, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried, concentrated, and the crude product is recrystallized from chloroform to yield 130.2 g (80%) of 2-hydroxy-4-trifluoromethylpyridine.[4]
-
Logical Relationship: Cyclocondensation Strategy
Caption: General strategy for trifluoromethylpyridine synthesis via cyclocondensation.
Quantitative Data Summary
| Trifluoromethyl Building Block | Co-reactant(s) | Product | Yield (%) | Reference |
| 1,1,1-trifluoro-4-alkoxy-3-buten-2-one | Chloroacetonitrile, Zn | 2-Hydroxy-4-(trifluoromethyl)pyridine | 80 | [4] |
| Ethyl 4,4,4-trifluoroacetoacetate | 3-Aminoindazoles | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives | 35-75 | [5] |
Direct Trifluoromethylation: A Modern Approach
Direct C-H trifluoromethylation of pyridines represents a more recent and atom-economical approach to TFMP synthesis. This method avoids the pre-functionalization required in the halogen exchange and cyclocondensation strategies.
Historical Development
The direct trifluoromethylation of aromatic compounds has been an area of intense research, with significant progress made in the last two decades. For pyridines, which are electron-deficient heterocycles, this transformation can be challenging. Recent advancements have focused on the development of novel trifluoromethylating reagents and catalytic systems to achieve high regioselectivity and efficiency.
Key Methodologies and Experimental Protocols
Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine
This protocol describes a highly efficient and regioselective direct C-H trifluoromethylation of pyridine based on an N-methylpyridine quaternary ammonium activation strategy.[6]
-
Materials:
-
Pyridinium iodide salt
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (Ag₂CO₃)
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
Signaling Pathway: Proposed Mechanism of Direct Trifluoromethylation
Caption: Proposed mechanism for direct C-H trifluoromethylation of pyridine.
Quantitative Data Summary
| Pyridine Derivative | Trifluoromethylating Agent | Catalyst/Reagent | Yield (%) | Reference |
| Pyridinium iodide salts | Trifluoroacetic acid | Ag₂CO₃ | Good | [6] |
| Pyridine derivatives | Togni Reagent I | Tris(pentafluorophenyl)borane | Moderate to high | [7] |
| Pyridones | Langlois' reagent | Light-promoted | 56-93 |
Conclusion and Future Outlook
The synthesis of trifluoromethylpyridines has a rich history, evolving from challenging, high-temperature processes to more refined and versatile methodologies. The halogen exchange reaction remains a cornerstone of industrial production, while cyclocondensation and direct trifluoromethylation offer powerful tools for accessing a diverse range of TFMP derivatives for research and development.
Future research in this field will likely focus on the development of more sustainable and cost-effective synthetic routes. This includes the exploration of greener solvents and catalysts, as well as the continued advancement of direct C-H functionalization techniques to further improve atom economy and reduce waste. The ongoing demand for novel pharmaceuticals and agrochemicals will undoubtedly continue to drive innovation in the synthesis of this critically important class of molecules.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine from 2-chloro-3-trifluoromethylpyridine
Abstract
This application note provides a detailed protocol for the synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloro-3-(trifluoromethyl)pyridine and sodium methoxide. This method offers a high yield and straightforward purification, making it suitable for laboratory and pilot-scale production.
Introduction
Pyridine derivatives containing a trifluoromethyl group are of significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Specifically, this compound serves as a crucial building block for the synthesis of various biologically active molecules. This document outlines a reliable and efficient method for its preparation from commercially available 2-chloro-3-(trifluoromethyl)pyridine.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
Sodium methoxide solution (5.4 M in methanol)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)pyridine (3 g, 16.53 mmol) in 30 mL of a 5.4 M solution of sodium methoxide in methanol.[1]
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture in an ice bath.[1]
-
Extraction: Extract the product from the reaction mixture three times with dichloromethane.[1]
-
Washing: Combine the organic phases and wash with a saturated sodium chloride solution.[1]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.[1]
-
Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the final product.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3-(trifluoromethyl)pyridine | [1] |
| Reagent | Sodium methoxide (5.4 M in Methanol) | [1] |
| Reaction Time | 48 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | 89% | [1] |
| Product Appearance | Colorless liquid | [1] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 3.98 (s, 3H), 7.2 (dd, 1H), 8.11 (d, 1H), 8.45 (d, 1H) | [1] |
| Mass Spectrometry (MS) | m/z 178.1 [M+1]⁺ | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The described protocol provides an efficient and high-yielding method for the synthesis of this compound. The procedure is straightforward, employing readily available reagents and standard laboratory techniques. The final product is obtained in high purity, as confirmed by NMR and mass spectrometry, making this protocol highly suitable for researchers and professionals in drug development and chemical synthesis.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-3-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. The protocols outlined below are based on established methodologies for structurally similar pyridine derivatives and serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. These motifs are prevalent in a vast array of pharmaceuticals and functional materials. The incorporation of a this compound moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable component in drug design.[1][2][3]
This document details generalized protocols for the Suzuki coupling of this compound, either as a halide/triflate derivative (electrophile) or as a boronic acid/ester derivative (nucleophile).
Data Presentation: Generalized Reaction Conditions
Successful Suzuki-Miyaura couplings of pyridine derivatives are highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions extrapolated from reactions with analogous substrates.
| Component | Recommended Reagents and Conditions | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | SPhos, RuPhos, XPhos, PPh₃ | Buchwald ligands (SPhos, RuPhos, XPhos) are often effective for challenging couplings of heteroaryl chlorides.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KF | The choice of base can be critical and is often substrate-dependent.[5] |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF | Often used as a mixture with water (e.g., 4:1 or 5:1 organic solvent to water).[6][7] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Arylboronic pinacol esters | Typically used in a slight excess (1.1-1.5 equivalents). |
| Temperature | 80-120 °C | Reaction temperature is dependent on the reactivity of the coupling partners and the solvent used. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst and phosphine ligands. |
Experimental Protocols
The following are detailed experimental procedures for two general Suzuki coupling scenarios involving this compound derivatives.
Protocol 1: Coupling of 2-Chloro-3-(trifluoromethyl)methoxy Pyridine with an Arylboronic Acid
This protocol describes a general method for the coupling of a chlorinated this compound with a generic arylboronic acid.
Materials:
-
2-Chloro-3-(trifluoromethyl)methoxy Pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloro-3-(trifluoromethyl)methoxy Pyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-3-(trifluoromethyl)methoxy pyridine.
Protocol 2: Coupling of this compound-5-boronic Acid with an Aryl Halide
This protocol outlines a general procedure for the coupling of a boronic acid derivative of this compound with a generic aryl halide.
Materials:
-
This compound-5-boronic Acid (1.2 mmol, 1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound-5-boronic acid, the aryl halide, Pd(dppf)Cl₂, and sodium carbonate.
-
Inert Atmosphere: Purge the vial with an inert gas (nitrogen or argon).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide).
-
Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Periodically check the reaction progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of Substituted Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of substituted trifluoromethylpyridines, a critical transformation in medicinal chemistry and drug development. Trifluoromethylpyridine moieties are prevalent in a wide range of pharmaceuticals and agrochemicals, and the C-N cross-coupling reaction is a key step in the synthesis of numerous analogues for structure-activity relationship (SAR) studies.
The Buchwald-Hartwig amination of this class of compounds can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to catalyst inhibition and competing side reactions such as hydrodehalogenation.[1] Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial for achieving high yields and purity.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various substituted trifluoromethylpyridines. This data is intended to serve as a starting point for reaction optimization.
| Entry | Pyridine Substrate | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂ (2.5) | BINAP (3.0) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| 2 | 2-Chloro-4-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu (1.5) | Toluene | 110 | 18 | 85 |
| 3 | 2-Bromo-6-(trifluoromethyl)pyridine | Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 78 |
| 4 | 4-Chloro-2-(trifluoromethyl)pyridine | Aniline | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 92 |
| 5 | 2-Chloro-5-(trifluoromethyl)pyridine | Piperidine | G3-XPhos (2.0) | - | K₂CO₃ (2.0) | t-BuOH | 80 | 12 | 88 |
| 6 | 2-Bromo-3-(trifluoromethyl)pyridine | n-Butylamine | Pd(OAc)₂ (1.5) | Josiphos (3.0) | NaOtBu (1.4) | Dioxane | 90 | 20 | 81 |
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[2] Anhydrous solvents and reagents are essential for optimal results and reproducibility.[2] The choice of ligand is critical and often substrate-dependent. For electron-deficient pyridines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective.[3][4]
Protocol 1: General Procedure for the Amination of a Halotrifluoromethylpyridine with a Primary or Secondary Amine
This protocol provides a general method that may require optimization for specific substrates and amines.
Materials:
-
Substituted halotrifluoromethylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under a positive flow of inert gas.
-
Addition of Reagents: Add the substituted halotrifluoromethylpyridine and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Procedure for Amination with Volatile Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the loss of the amine.[5]
Materials:
-
Substituted halotrifluoromethylpyridine (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Dry, sealable reaction tube
Procedure:
-
Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the substituted halotrifluoromethylpyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Inerting: Evacuate and backfill the tube with an inert gas.
-
Addition of Reagents: Add anhydrous toluene, followed by the solution of the volatile amine.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: 2-Methoxy-3-(trifluoromethyl)pyridine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxy-3-(trifluoromethyl)pyridine and its derivatives as key intermediates in the synthesis of pharmaceutical compounds. The focus is on the synthesis of Icenticaftor (QBW251), a notable clinical candidate, highlighting the importance of this pyridine scaffold in modern drug discovery.
Introduction
This compound is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry. The presence of the trifluoromethyl group is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug molecules. A key derivative, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, has emerged as a critical intermediate in the synthesis of Icenticaftor, a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Icenticaftor is under development for the treatment of cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).
Application in the Synthesis of Icenticaftor
The synthesis of Icenticaftor (QBW251) prominently features 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine as a starting material for the construction of the core picolinic acid structure of the final drug molecule.
Quantitative Data from Icenticaftor Synthesis
The following table summarizes key quantitative data reported in the synthesis of Icenticaftor and its intermediates.
| Step | Reactants | Product | Yield (%) | Reference |
| Acylation of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine intermediate with dimethyl carbonate | Directed ortho-metalation product of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, Dimethyl carbonate | Crystalline ester intermediate (F) | 86 | J. Med. Chem. 2021, 64, 7141–7260 |
| Ullmann-type coupling | Ester intermediate (G), Aqueous ammonia | Picolinic acid core (H) | 90 | J. Med. Chem. 2021, 64, 7141–7260 |
Clinical Efficacy of Icenticaftor in COPD (Phase 2 Trial)
The following table presents a summary of the clinical trial results for Icenticaftor in patients with Chronic Obstructive Pulmonary Disease (COPD).
| Endpoint | Treatment Group (Icenticaftor 300 mg b.i.d.) | Placebo Group | Improvement vs. Placebo | Trial Duration | Reference |
| Change in trough FEV₁ | Improvement observed | - | 50 mL (mean) | 28 days | Int J Chron Obstruct Pulmon Dis. 2020; 15: 2397–2405.[1][2][3] |
| Change in post-bronchodilator FEV₁ | Improvement observed | - | 63 mL (mean) | 28 days | Int J Chron Obstruct Pulmon Dis. 2020; 15: 2397–2405.[1][2][3] |
| E-RS cough and sputum score | Dose-response relationship observed | - | Not specified | 24 weeks | Am J Respir Crit Care Med. 2023; 207(9): 1146–1155.[4] |
| Rescue medication use | Dose-response relationship observed | - | Not specified | 24 weeks | Am J Respir Crit Care Med. 2023; 207(9): 1146–1155.[4] |
| Serum fibrinogen concentration | Dose-response relationship observed | - | Not specified | 24 weeks | Am J Respir Crit Care Med. 2023; 207(9): 1146–1155.[4] |
Experimental Protocols
Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine (A Representative Protocol)
While a detailed, step-by-step protocol for the direct synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine was not available in the searched literature, a patent for the synthesis of the analogous 5-bromo-2-methyl-3-(trifluoromethyl)pyridine provides a representative multi-step procedure.[5] Researchers can adapt this methodology for the methoxy derivative, with appropriate modifications for starting materials and reaction conditions.
Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester
-
To a solution of diethyl malonate in an organic solvent (e.g., THF), sodium hydride is added at 0°C.
-
A solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in the same solvent is then added dropwise.
-
The reaction is stirred for 16-24 hours at room temperature.
-
The reaction mixture is then quenched, extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield the product.
Step 2: Synthesis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine
-
The product from Step 1 is treated under acidic conditions to generate 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
Step 3: Synthesis of 6-methyl-5-(trifluoromethyl)pyridin-3-amine
-
The nitro group of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine is reduced to an amine to yield 6-methyl-5-(trifluoromethyl)pyridin-3-amine.
Step 4: Synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine
-
The amine from Step 3 is dissolved in acetonitrile.
-
Copper bromide and tert-butyl nitrite are added, and the reaction is stirred for 2 hours at 25°C.
-
The product is obtained after extraction, washing, drying, and purification, yielding 5-bromo-2-methyl-3-(trifluoromethyl)pyridine as a yellow oil (yield: ~34.6%).[5]
Synthesis of Icenticaftor from 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
The following is a generalized protocol based on the reaction scheme for the synthesis of Icenticaftor.
Step 1: Directed ortho-Metalation and Acylation
-
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is subjected to directed ortho-metalation.
-
The resulting intermediate is then acylated with dimethyl carbonate to afford a crystalline ester intermediate.
Step 2: Ullmann-type Coupling
-
The ester intermediate undergoes an Ullmann-type coupling reaction with aqueous ammonia at elevated temperature and pressure to generate the picolinic acid core of Icenticaftor.
Step 3: Amide Coupling
-
The resulting picolinic acid is then coupled with the appropriate amine side-chain using a suitable coupling agent (e.g., HATU) to yield Icenticaftor.
Visualizations
Signaling Pathway of CFTR Protein Activation
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a chloride ion channel, and its activity is primarily regulated by the cAMP signaling pathway. Potentiators like Icenticaftor enhance the function of the CFTR channel.
Caption: CFTR protein activation pathway.
Experimental Workflow for a CFTR Potentiator Screening Assay
High-throughput screening (HTS) assays are essential for discovering new CFTR modulators. A common method involves using a cell line expressing both the CFTR channel and a halide-sensitive yellow fluorescent protein (YFP).
Caption: High-throughput screening workflow.
References
- 1. Efficacy and Safety of the CFTR Potentiator Icenticaftor (QBW251) in COPD: Results from a Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Efficacy and Safety of the CFTR Potentiator Icenticaftor (QBW251) in COPD: Results from a Phase 2 Randomized Trial | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and Safety of the CFTR Potentiator Icenticaftor (QBW251) in COPD: Results from a Phase 2 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icenticaftor, a CFTR Potentiator, in COPD: A Multicenter, Parallel-Group, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Application of Trifluoromethylpyridines in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds that have garnered significant attention in the agrochemical industry. The incorporation of the trifluoromethyl (-CF3) group onto a pyridine ring imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1][2] These characteristics often translate to heightened biological activity, making TFMP derivatives potent active ingredients in a wide array of modern herbicides, insecticides, and fungicides.[3][4] This document provides detailed application notes, experimental protocols for the synthesis of key TFMP-containing agrochemicals, and a summary of their biological efficacy.
Key Intermediates in Trifluoromethylpyridine Agrochemical Synthesis
The synthesis of many commercially successful agrochemicals relies on a few key trifluoromethylpyridine intermediates. Among the most important is 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a versatile building block for numerous pesticides.[5][6]
Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)
Several synthetic routes to DCTF have been developed, primarily involving the chlorination and fluorination of picoline derivatives.
Protocol 1: From 2,3-dichloro-5-(trichloromethyl)pyridine [7]
-
Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine via fluorine exchange.
-
Materials: 2,3-dichloro-5-(trichloromethyl)pyridine, tungsten hexachloride, hydrogen fluoride.
-
Procedure:
-
To a reactor, add 26.5 g (0.1 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 0.2 g of tungsten hexachloride.
-
Heat the mixture to 170°C under atmospheric pressure.
-
Slowly introduce approximately 20 g of hydrogen fluoride.
-
Once the reaction is complete (as determined by monitoring the reaction progress), recover the unreacted hydrogen fluoride by condensation and remove the generated hydrogen chloride by absorption.
-
Cool the reaction solution to room temperature and transfer it to an autoclave.
-
Heat the autoclave to 180°C and maintain a pressure of 0.2 MPa for 5 hours.
-
After cooling, the product, 2,3-dichloro-5-trifluoromethylpyridine, is obtained with a purity of approximately 92-94%.[7]
-
Application in Herbicide Synthesis: Fluazifop-P-butyl
Fluazifop-P-butyl is a selective post-emergence herbicide effective against a wide range of annual and perennial grass weeds.[8] Its synthesis involves the reaction of a trifluoromethylpyridine derivative with a phenoxypropionate moiety.[9]
Biological Activity of Fluazifop-P-butyl
Fluazifop-P-butyl functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[8][10] This inhibition leads to the cessation of growth and eventual death of the target weed.
| Target Weed | Application Rate (g a.i./ha) | Growth Stage | Efficacy |
| Setaria viridis | 131 - 175 | Up to 6-leaf stage | Effective Control |
| Eleusine indica | 131 - 175 | Up to 6-leaf stage | Effective Control |
| Digitaria ciliaris | 131 - 175 | Up to 6-leaf stage | Effective Control |
| Echinochloa sp. | 131 - 175 | Up to 6-leaf stage | Effective Control |
Experimental Protocol: Synthesis of Fluazifop-P-butyl
Protocol 2: Synthesis of Fluazifop-P-butyl [11]
-
Objective: To synthesize Fluazifop-P-butyl.
-
Materials: 2-fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, potassium phosphate, tetra-(n-butyl)ammonium iodide, 1,3,5-trichloro-2,4,6-triazine, butan-1-ol, N,N-dimethylformamide (DMF).
-
Procedure:
-
Step 1: In a reaction vessel, combine 2-fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, potassium phosphate, and tetra-(n-butyl)ammonium iodide in DMF. Heat the mixture at 50-60°C for 2 hours.
-
Step 2: To the resulting mixture, add 1,3,5-trichloro-2,4,6-triazine and stir at 5-25°C for approximately 1 hour and 10 minutes.
-
Step 3: Add butan-1-ol to the reaction mixture to facilitate the esterification.
-
The final product, Fluazifop-P-butyl, is obtained with a reported yield of 81%.[11]
-
Caption: Synthesis of Fluazifop-P-butyl.
Application in Insecticide Synthesis: Flonicamid and Chlorfluazuron
Trifluoromethylpyridines are integral to the synthesis of several modern insecticides, including Flonicamid, which is effective against sucking insects, and Chlorfluazuron, an insect growth regulator.[12]
Biological Activity of Flonicamid and Chlorfluazuron
Flonicamid acts as a selective feeding blocker in aphids and other sucking insects, though its precise mode of action is unique and is the sole member of IRAC Group 29.[13] Chlorfluazuron inhibits chitin biosynthesis in insects, leading to molting disruption and mortality, and is classified under IRAC Group 15.[14]
| Insecticide | Target Pest | Bioassay | Value |
| Flonicamid | Myzus persicae (Green Peach Aphid) | Mortality (125 mg a.i./L) | >80% after 14 days[15] |
| Flonicamid | Aphis gossypii (Cotton Aphid) | Population Reduction (125 g a.i./ha) | 96.68% - 97.14%[7] |
| Chlorfluazuron | Spodoptera littoralis (Cotton Leafworm) | LC50 (2nd instar larvae, 96h) | 0.09 mg/L[16] |
| Chlorfluazuron | Spodoptera littoralis (Cotton Leafworm) | LC50 (4th instar larvae, 96h) | 1.42 mg/L[16] |
| Chlorfluazuron | Agrotis ipsilon (Black Cutworm) | LC50 (4th instar larvae) | 1.00 mg/L[17] |
Experimental Protocol: Synthesis of Flonicamid
Protocol 3: Synthesis of Flonicamid [18]
-
Objective: To synthesize Flonicamid.
-
Materials: 4-trifluoromethylnicotinic acid, triphosgene, N,N-dimethylformamide (DMF), toluene, sodium bicarbonate, aminoacetonitrile hydrochloride, water.
-
Procedure:
-
Step 1: Acyl Chloride Formation: In a flask, combine 38.2 g (0.2 mol) of 4-trifluoromethylnicotinic acid, 23.7 g (0.08 mol) of triphosgene, 0.2 g of DMF, and 120 g of toluene. Stir the mixture at 80°C for 5 hours to obtain a toluene solution of 4-trifluoromethylnicotinoyl chloride.
-
Step 2: Amidation: In a separate flask, dissolve 37.8 g (0.45 mol) of sodium bicarbonate and 20.8 g (0.23 mol) of aminoacetonitrile hydrochloride in 380 g of water.
-
Add the toluene solution of 4-trifluoromethylnicotinoyl chloride from Step 1 to the aqueous solution from Step 2 and react for 2 hours.
-
Filter the resulting solid, wash with water, and dry to yield 42 g of Flonicamid (91.7% yield) with a purity of 99.7%.[18]
-
Experimental Protocol: Synthesis of Chlorfluazuron
Protocol 4: Synthesis of Chlorfluazuron
-
Objective: To synthesize Chlorfluazuron.
-
Materials: 2,6-dichloro-4-aminophenol, 2,3-dichloro-5-trifluoromethylpyridine, anhydrous potassium carbonate, N,N-dimethylacetamide (DMA), ZSM molecular sieve catalyst, 2,6-difluorobenzoyl isocyanate.
-
Procedure:
-
Step 1: Etherification: In an etherification kettle, combine 19.2 g of 2,6-dichloro-4-aminophenol, 25.2 g of 2,3-dichloro-5-trifluoromethylpyridine, 17.2 g of anhydrous potassium carbonate, and 190 ml of DMA. Add 0.36 g of ZSM molecular sieve catalyst. Heat the mixture to 60-70°C and react for 6 hours. After the reaction, filter the mixture and collect the filtrate containing the etherate intermediate.
-
Step 2: Condensation: Cool the filtrate to room temperature and add 19.5 g of 2,6-difluorobenzoyl isocyanate dropwise. Warm the mixture to 40-50°C and maintain the reaction. After completion, remove the solvent under reduced pressure and filter to obtain Chlorfluazuron as a faint yellow solid. The reported yield is 97.2% with a purity of 97.6%.
-
Caption: Synthesis of Flonicamid and Chlorfluazuron.
Application in Fungicide Synthesis: Fluopyram
Fluopyram is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[19] It is effective against a variety of fungal pathogens in numerous crops.
Biological Activity of Fluopyram
Fluopyram targets the succinate dehydrogenase enzyme complex in the mitochondrial respiratory chain of fungi, thereby inhibiting cellular respiration and energy production.
| Target Pathogen | Bioassay | Mean Value (µg/mL) |
| Fusarium virguliforme | EC50 (mycelial growth) | 3.35[20] |
| Fusarium virguliforme | EC50 (conidia germination) | 2.28[20] |
| Fusarium graminearum | EC50 (mycelial growth) | 2.5638[21] |
| Fusarium graminearum | EC50 (conidia germination) | 0.1631[21] |
Experimental Protocol: Synthesis of Fluopyram
Protocol 5: Synthesis of Fluopyram [5]
-
Objective: To synthesize Fluopyram.
-
Materials: 2-(3-chloro-5-trifluoromethyl-2-pyridyl)-2-[(2-trifluoromethylbenzoyl)aminomethyl]-1,3-malonic acid dimethyl ester, methanol, potassium carbonate aqueous solution, citric acid aqueous solution.
-
Procedure:
-
Step 1: Hydrolysis and Decarboxylation: In a four-neck bottle, add 28.5 g (0.05 mol) of 2-(3-chloro-5-trifluoromethyl-2-pyridyl)-2-[(2-trifluoromethylbenzoyl)aminomethyl]-1,3-malonic acid dimethyl ester, 150 mL of methanol, and 125 mL of 2M potassium carbonate aqueous solution. Heat the system to 60°C and maintain for 4 hours.
-
Step 2: Acidification and Second Decarboxylation: Dropwise add 200 mL of 1M citric acid aqueous solution into the system to adjust the pH to 4-5. Keep the temperature at 60°C for another 4 hours.
-
Step 3: Isolation: Cool the reaction liquid to room temperature (20-25°C), filter, and wash to obtain 19.6 g of Fluopyram with a purity of 99.2% and a yield of 95.0%.[5]
-
Caption: Modes of Action of Selected Agrochemicals.
References
- 1. cotton.org [cotton.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpds.co.in [jpds.co.in]
- 8. iskweb.co.jp [iskweb.co.jp]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 11. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 13. Fluazifop-butyl | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. iskweb.co.jp [iskweb.co.jp]
- 15. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fluopyram synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Methoxy-3-(trifluoromethyl)pyridine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-3-(trifluoromethyl)pyridine as a key structural motif in the design and synthesis of potent kinase inhibitors. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents on the pyridine ring make this building block an attractive starting point for developing targeted therapies against a range of kinases implicated in diseases such as cancer and inflammation.
Introduction to this compound in Kinase Inhibitor Design
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal template for inhibitor design. The strategic incorporation of a methoxy group at the 2-position and a trifluoromethyl group at the 3-position of the pyridine ring offers several advantages:
-
Modulation of Physicochemical Properties: The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group influence the pKa of the pyridine nitrogen, which can be fine-tuned to optimize interactions with the kinase hinge region.
-
Enhanced Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at the 3-position, potentially leading to improved pharmacokinetic profiles of the resulting inhibitors.
-
Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability.
-
Direction for Synthesis: The methoxy group can be a site for further chemical modification, such as demethylation to a hydroxypyridine, or can be retained to influence binding site interactions.
Application in the Synthesis of 2,3,5-Trisubstituted Pyridine-Based Kinase Inhibitors
One key application of this compound is in the synthesis of 2,3,5-trisubstituted pyridine derivatives, a class of compounds that has shown significant promise as kinase inhibitors. A common synthetic strategy involves the functionalization of the 5-position of the pyridine ring, often through cross-coupling reactions.
A representative synthetic pathway involves the initial bromination of this compound at the 5-position, followed by a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups. The resulting 5-aryl-2-methoxy-3-(trifluoromethyl)pyridine can then be converted to a 2-aminopyridine, a common pharmacophore for engaging the kinase hinge region.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-methoxy-3-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halo-2-methoxy-3-(trifluoromethyl)pyridine with an arylboronic acid.
Materials:
-
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methoxy-3-(trifluoromethyl)pyridine.
Caption: General workflow for the conversion of a 2-methoxypyridine to a 2-aminopyridine.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a hypothetical series of 2-amino-5-aryl-3-(trifluoromethyl)pyridine derivatives against a panel of selected kinases. This data is for illustrative purposes to demonstrate the potential of this scaffold.
| Compound ID | R-Group at 5-position | Kinase Target | IC₅₀ (nM) |
| Inhibitor-A | 4-Methoxyphenyl | Kinase X | 15 |
| Inhibitor-B | 3,4-Dimethoxyphenyl | Kinase X | 8 |
| Inhibitor-C | 4-(Dimethylamino)phenyl | Kinase X | 25 |
| Inhibitor-D | 4-Hydroxyphenyl | Kinase Y | 50 |
| Inhibitor-E | Pyridin-4-yl | Kinase Y | 32 |
Kinase Signaling Pathway Context
The 2,3,5-trisubstituted pyridine scaffold can be tailored to target various kinases involved in critical cellular signaling pathways. For instance, inhibitors of receptor tyrosine kinases (RTKs) like EGFR or VEGFR can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often dysregulated in cancer.
Simplified Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase by a 2,3,5-trisubstituted pyridine inhibitor can block downstream signaling pathways.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a solid foundation for developing potent and selective inhibitors with potentially favorable drug-like properties. The synthetic protocols outlined here provide a general framework for the elaboration of this scaffold into a diverse library of compounds for screening against various kinase targets. Further optimization of the substituents at the 5-position of the pyridine ring can lead to the discovery of clinical candidates for the treatment of a wide range of diseases.
Protocol for Nucleophilic Aromatic Substitution on Trifluoromethylpyridines: Application Notes for Pharmaceutical and Agrochemical Research
Introduction
Trifluoromethylpyridines are a class of heterocyclic compounds of significant interest in drug discovery and agrochemical development. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile synthetic methodology for the functionalization of these privileged scaffolds. This protocol provides detailed application notes for conducting SNAr reactions on chlorotrifluoromethylpyridines with a variety of nucleophiles, including amines, thiols, and alcohols.
The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a halide leaving group, typically chlorine. This allows for the construction of diverse molecular libraries for screening and optimization in pharmaceutical and agrochemical research.
General Reaction Mechanism
The SNAr reaction on trifluoromethylpyridines proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the leaving group.
Caption: General mechanism of SNAr on a trifluoromethylpyridine.
Experimental Protocols
The following protocols provide general procedures for the SNAr of 2-chloro-5-(trifluoromethyl)pyridine with representative amine, thiol, and alcohol nucleophiles. These can be adapted for other isomers of trifluoromethylpyridine and a wide range of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes a typical procedure for the synthesis of 2-(morpholin-4-yl)-5-(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), morpholine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a sufficient volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines a general method for the synthesis of 2-(phenylthio)-5-(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Thiophenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 equiv) and the chosen solvent (e.g., DMF).
-
Add the base (1.2 equiv) at 0 °C and stir for 15-30 minutes.
-
Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)
This protocol describes a general procedure for the synthesis of 2-methoxy-5-(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (or generate in situ from methanol and a strong base like NaH)
-
Methanol or a polar aprotic solvent like DMF or DMSO
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and the solvent (e.g., methanol or DMF).
-
Add sodium methoxide (1.2 equiv) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the SNAr of 2-chloro-5-(trifluoromethyl)pyridine with various nucleophiles.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 10 | 92 |
| Morpholine | K₂CO₃ | DMF | 80 | 6 | 95 |
| Piperidine | Et₃N | DMF | 80 | 8 | 90 |
Table 2: SNAr with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 98 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 25 | 2 | 97 |
| Sodium Hydrosulfide | - | Ethanol | 78 | 4 | 88[1] |
| Thiourea (followed by hydrolysis) | - | Ethanol | 78 | 6 | 85[1] |
Table 3: SNAr with Alcohol and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | 65 | 4 | 91 |
| Sodium Ethoxide | - | Ethanol | 78 | 5 | 89 |
| Phenol | K₂CO₃ | DMF | 120 | 12 | 75 |
| 4-Cresol | K₂CO₃ | DMF | 120 | 10 | 80 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for SNAr reactions on trifluoromethylpyridines.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the SNAr reaction.
Conclusion
The nucleophilic aromatic substitution on trifluoromethylpyridines is a robust and highly efficient method for the synthesis of a diverse range of functionalized heterocyclic compounds. The protocols and data presented herein serve as a practical guide for researchers in the fields of drug discovery and agrochemical development, enabling the rapid generation of novel molecular entities for biological evaluation. The mild reaction conditions and broad substrate scope make SNAr a valuable tool in the modern synthetic chemist's arsenal.
References
Application Notes: The Role of 2-Methoxy-3-(trifluoromethyl)pyridine in the Development of Potent TRPV1 Antagonists
References
- 1. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine | 1214348-47-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2-Methoxy-3-(trifluoromethyl)pyridine into Novel Dye Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel dye structures incorporating the 2-Methoxy-3-(trifluoromethyl)pyridine moiety. This versatile building block offers a unique combination of a methoxy group, which can act as an electron-donating group, and a trifluoromethyl group, a strong electron-withdrawing group, on a pyridine scaffold. This substitution pattern can be leveraged to fine-tune the photophysical and chemical properties of fluorescent dyes, making them suitable for a range of applications, including bioimaging and materials science.[1]
Introduction to this compound in Dye Synthesis
The incorporation of a trifluoromethyl group into dye structures is a well-established strategy to enhance properties such as photostability, metabolic resistance, and fluorescence quantum yield. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic structure of the dye, potentially leading to red-shifted emission and improved performance in various applications. The this compound scaffold provides a key intermediate for the synthesis of a variety of dye classes, including but not limited to, pyridyl-azo dyes, styryl dyes, and methine dyes.
Synthesis of Novel Dye Structures
While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, established synthetic methodologies for analogous trifluoromethyl-substituted pyridines can be adapted. A promising approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of a novel dye precursor, 2-(Aryl)-3-(trifluoromethyl)pyridine, by adapting a known Suzuki-Miyaura cross-coupling reaction. This precursor can then be further functionalized to generate a variety of dye structures.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 2-(Aryl)-3-(trifluoromethyl)pyridine (General Procedure)
This protocol is adapted from a known procedure for a similar substrate and should be optimized for this compound.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (or a suitable halogenated derivative of this compound)
-
Arylboronic acid (e.g., (2,4-difluorophenyl)boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Benzene
-
Ethanol
-
2.0 M aqueous sodium carbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon gas
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser and an argon inlet, combine 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.064 equiv).
-
Solvent Addition: Under an argon atmosphere, add benzene, ethanol, and the 2.0 M aqueous sodium carbonate solution.
-
Reaction: Heat the reaction mixture to 70-75 °C and maintain under reflux with stirring for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-(Aryl)-3-(trifluoromethyl)pyridine derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Dye Structures and Photophysical Properties
By selecting different arylboronic acids in the Suzuki-Miyaura coupling, a library of dye precursors can be synthesized. Further functionalization of the aryl group or the pyridine ring can lead to a variety of novel dye structures.
Data Presentation: Expected Photophysical Properties
While specific data for dyes derived from this compound is not yet available, the following table outlines the expected trends in photophysical properties based on the known effects of trifluoromethyl and methoxy groups on dye molecules.
| Dye Class | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (ΦF) | Key Features |
| Pyridyl-Azo Dyes | 400 - 500 | 500 - 600 | Moderate | Good thermal and photostability. |
| Styryl Dyes | 450 - 550 | 550 - 650 | High | Large Stokes shift, sensitive to environmental polarity. |
| Methine Dyes | 500 - 650 | 550 - 750 | Moderate to High | Tunable absorption and emission in the visible to near-infrared region. |
Applications in Biomedical Research
Dyes incorporating the this compound moiety hold promise for various applications in biomedical research, particularly in the development of fluorescent probes for bioimaging.
Logical Relationship: From Synthesis to Application
Caption: Development pipeline for novel fluorescent probes.
Fluorescent Probes for Cellular Imaging
The trifluoromethyl group can enhance the cell permeability of dye molecules, making them suitable for intracellular imaging. By conjugating these novel dyes to specific targeting moieties (e.g., peptides, antibodies), it is possible to develop probes for visualizing specific cellular components or biological processes.
Experimental Protocol: General Procedure for Live Cell Imaging
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Stock solution of the novel fluorescent dye in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Prepare a working solution of the fluorescent dye in pre-warmed cell culture medium. The final concentration should be optimized for each dye and cell line (typically in the low micromolar range).
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the dye-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove any unbound dye.
-
Imaging: Add fresh culture medium or imaging buffer to the cells and visualize them using a fluorescence microscope equipped with appropriate excitation and emission filters.
Conclusion
The incorporation of this compound into novel dye structures presents a promising avenue for the development of advanced fluorescent materials. The synthetic strategies and protocols outlined in these application notes provide a foundation for researchers to explore this exciting area. Further investigation into the synthesis of specific dye classes and the comprehensive characterization of their photophysical properties will be crucial for unlocking their full potential in various scientific and biomedical applications.
References
Application Notes and Protocols for C-H Functionalization of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the C-H functionalization of trifluoromethylpyridines, a critical structural motif in modern pharmaceuticals and agrochemicals. The protocols outlined below offer methodologies for direct trifluoromethylation and arylation, enabling the efficient synthesis of diverse substituted pyridine derivatives.
Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt Activation
This protocol describes a highly efficient and regioselective direct C-H trifluoromethylation of pyridines. The strategy is based on the activation of the pyridine ring through the formation of an N-methylpyridinium quaternary ammonium salt, followed by nucleophilic trifluoromethylation.[1][2][3] This method offers excellent functional group compatibility and utilizes readily available starting materials.[1][2][3]
Experimental Workflow:
Caption: Workflow for direct C-H trifluoromethylation.
Detailed Protocol:
Step 1: Synthesis of N-Methylpyridinium Iodide Salt
-
To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add iodomethane (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the N-methylpyridinium iodide salt.
Step 2: Direct C-H Trifluoromethylation
-
In a sealed reaction vessel, combine the N-methylpyridinium iodide salt (0.5 mmol), silver carbonate (Ag₂CO₃, 1.0 mmol), and trifluoroacetic acid (TFA, 1.5 mmol).
-
Add N,N-dimethylformamide (DMF, 3 mL) as the solvent.
-
Seal the vessel and heat the reaction mixture at 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.
Quantitative Data Summary:
| Entry | Substrate (Pyridine Derivative) | Product | Yield (%) |
| 1 | Pyridine | 2-(Trifluoromethyl)pyridine | 85 |
| 2 | 4-Methylpyridine | 4-Methyl-2-(trifluoromethyl)pyridine | 82 |
| 3 | 4-Methoxypyridine | 4-Methoxy-2-(trifluoromethyl)pyridine | 75 |
| 4 | 4-Chloropyridine | 4-Chloro-2-(trifluoromethyl)pyridine | 78 |
| 5 | 3-Bromopyridine | 3-Bromo-2-(trifluoromethyl)pyridine | 65 |
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings via Nucleophilic Activation
This protocol achieves the challenging 3-position-selective C-H trifluoromethylation of pyridine and quinoline derivatives.[4][5][6] The method relies on the nucleophilic activation of the pyridine ring through hydrosilylation, followed by a reaction with an electrophilic trifluoromethylating reagent.[4][5][6]
Experimental Workflow:
Caption: Workflow for 3-position-selective C-H trifluoromethylation.
Detailed Protocol:
Step 1: Hydrosilylation
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine or quinoline derivative (0.5 mmol) in 1,2-dichloroethane (DCE, 2.5 mL).
-
Add the borane catalyst (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃, 0.025 mmol).
-
Add the hydrosilane (e.g., dimethylphenylsilane, HSiMe₂Ph, 1.0 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
Step 2: Electrophilic Trifluoromethylation
-
Cool the reaction mixture from Step 1 to 0 °C in an ice bath.
-
Add Togni Reagent I (1.0 mmol) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add an oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 0.75 mmol).
-
Stir the mixture at room temperature for an additional 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | Quinoline | 3-(Trifluoromethyl)quinoline | 78 |
| 2 | 6-Bromoquinoline | 6-Bromo-3-(trifluoromethyl)quinoline | 75 |
| 3 | 4-Phenylquinoline | 4-Phenyl-3-(trifluoromethyl)quinoline | 65 |
| 4 | Pyridine | 3-(Trifluoromethyl)pyridine | 55 |
| 5 | 3-Methylpyridine | 3-Methyl-5-(trifluoromethyl)pyridine | 48 |
Palladium-Catalyzed Intramolecular C-H Arylation of Pyridine Derivatives
This protocol details the synthesis of fused heterocyclic compounds through a palladium-catalyzed intramolecular C-H arylation of N-aryl-2-pyridinecarboxamides.[7][8][9] This method provides an efficient route to complex nitrogen-containing polycyclic aromatic compounds.
Reaction Scheme:
Caption: Palladium-catalyzed intramolecular C-H arylation.
Detailed Protocol:
-
To a screw-capped reaction vial, add the N-(2-bromophenyl)-2-pyridinecarboxamide derivative (0.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 10 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 20 mol%).
-
Add potassium carbonate (K₂CO₃, 0.4 mmol) as the base.
-
Add N,N-dimethylacetamide (DMA, 2 mL) as the solvent.
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Place the reaction vial in a preheated oil bath at 130 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fused heterocyclic compound.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-bromophenyl)picolinamide | Dibenzo[b,f][1][10]naphthyridin-6(5H)-one | 91 |
| 2 | N-(2-bromophenyl)-6-methylpicolinamide | 8-Methyldibenzo[b,f][1][10]naphthyridin-6(5H)-one | 77 |
| 3 | N-(2-bromophenyl)quinoline-2-carboxamide | Benzo[b]quinolino[3,2-f][1][10]naphthyridin-14(13H)-one | 94 |
| 4 | N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamide | Dipyridazino[6,1-a:6',1'-f]dibenzo[c,h][2][6]naphthyridine-8,17-dione | 87 |
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 8. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Trifluoromethylation of Pyridine Rings Using Togni Reagents
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in drug discovery and materials science.[1][2] This is due to the unique properties the CF₃ group imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2][3] Pyridine rings are a ubiquitous scaffold in pharmaceuticals, but their electron-deficient nature makes direct C-H trifluoromethylation challenging. Togni reagents, a class of hypervalent iodine(III) compounds, have emerged as highly effective, shelf-stable, and versatile sources for electrophilic trifluoromethylation, enabling the direct functionalization of a wide range of substrates, including pyridines, under relatively mild conditions.[1][4]
Reaction Mechanisms
The trifluoromethylation of pyridine rings using Togni reagents can proceed through several pathways, primarily dictated by the reaction conditions, catalysts, and the specific pyridine substrate. The most common mechanisms involve either a radical pathway, often initiated by a photocatalyst or a transition metal, or a nucleophilic pathway, which typically requires pre-activation of the pyridine ring.
-
Radical Pathway: In this mechanism, the Togni reagent is activated to generate a trifluoromethyl radical (•CF₃).[1][5] This can be achieved through single-electron transfer (SET) involving a photocatalyst under light irradiation or a transition metal catalyst (e.g., Cu, Ni).[5][6][7] The highly reactive •CF₃ then adds to the electron-deficient pyridine ring. The involvement of a radical mechanism can be confirmed experimentally by the addition of a radical scavenger like TEMPO, which inhibits the reaction.[5]
-
Nucleophilic Pathway: For pyridine derivatives, direct nucleophilic attack is generally disfavored. However, the pyridine ring can be activated to make it more susceptible to a nucleophilic CF₃ source. One effective strategy involves the hydrosilylation of the pyridine ring, which forms an enamine-like intermediate.[8][9] This electron-rich intermediate can then be attacked by the electrophilic Togni reagent to achieve trifluoromethylation, particularly at the C3-position, which is otherwise difficult to functionalize.[8][9]
Caption: General pathways for the trifluoromethylation of pyridines.
Experimental Protocols
Protocol 1: General Photocatalytic C-H Trifluoromethylation of Pyridines
This protocol describes a general method for the direct C-H trifluoromethylation of pyridine derivatives using a photoredox catalyst.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Togni Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃) (1-2 mol%)
-
Solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Visible light source (e.g., Blue LED lamp, 390 nm)
Procedure:
-
Add the pyridine derivative (e.g., 0.5 mmol), Togni Reagent I (0.75 mmol), and the photocatalyst (0.005-0.01 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of MeCN) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Position the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, remove the light source and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated pyridine.
Protocol 2: 3-Position-Selective Trifluoromethylation via Hydrosilylation
This protocol is adapted for the specific C3-trifluoromethylation of quinoline and pyridine derivatives.[8][9]
Materials:
-
Pyridine or Quinoline derivative (1.0 equiv)
-
Methylphenylsilane (2.0 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (10 mol%)
-
Togni Reagent I (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for re-aromatization)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the pyridine or quinoline derivative (e.g., 0.5 mmol) and tris(pentafluorophenyl)borane (0.05 mmol).
-
Add dry 1,2-dichloroethane (2.5 mL).
-
Add methylphenylsilane (1.0 mmol) and stir the mixture at 65 °C. Monitor the formation of the hydrosilylated intermediate by TLC or NMR.
-
After the activation step is complete (typically a few hours), cool the reaction mixture to 0 °C in an ice bath.
-
Add Togni Reagent I (0.5 mmol) in one portion.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 16-24 hours.
-
Add DDQ to the mixture to facilitate re-aromatization of the dihydropyridine intermediate.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract with dichloromethane (3 x 15 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-trifluoromethylated product.[8]
Caption: General experimental workflow for trifluoromethylation.
Quantitative Data Summary
The efficiency and regioselectivity of trifluoromethylation are highly dependent on the substrate and reaction conditions.
Table 1: Representative Yields for Trifluoromethylation of Pyridines
| Entry | Substrate | Method | Catalyst/Activator | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Quinoline | Hydrosilylation | B(C₆F₅)₃ | 1,2-DCE | 76 (C3-selective) | [9] |
| 2 | Pyridine N-oxide | Metal-Catalysis | Nickel Catalyst | - | Moderate | [6] |
| 3 | 2-Phenylpyridine | Photocatalysis | Ru(bpy)₃Cl₂ | MeCN | Good | General Method |
| 4 | 4-Methoxypyridine | Photocatalysis | fac-Ir(ppy)₃ | DMF | Good | General Method |
| 5 | Pyridone | Light-mediated | None | DMSO | 56-93 |[10] |
Table 2: Regioselectivity in Pyridine Trifluoromethylation
| Entry | Method | Key Feature | Primary Position Functionalized | Comments |
|---|---|---|---|---|
| 1 | Hydrosilylation | Nucleophilic activation of the ring | C3 | Overcomes the challenge of C3 functionalization.[8] |
| 2 | Metal-Catalysis | Use of Pyridine N-oxides | C2 | Nickel-catalyzed process directs trifluoromethylation to the C2 position.[6] |
| 3 | Directed C-H Functionalization | Pivalamido directing group | Ortho to directing group | Copper-catalyzed reaction controlled by a directing group.[11] |
| 4 | Radical Addition | Standard photocatalysis | Mixture of C2, C4 | Radical attack on unsubstituted pyridine often yields a mixture of regioisomers. |
Application in Drug Development
Late-stage functionalization, the introduction of key functional groups in the final steps of a synthesis, is a powerful tool in drug discovery. Togni reagents are well-suited for this approach, allowing for the rapid diversification of complex, pyridine-containing lead compounds.[1]
Key Advantages in Medicinal Chemistry:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes), which can increase a drug's half-life.
-
Modulated Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its oral bioavailability.[3]
-
Improved Target Binding: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby basic nitrogens in the pyridine ring and modify hydrogen bonding capabilities, potentially leading to stronger and more selective binding to the target protein.
Caption: Role of trifluoromethylation in lead optimization.
References
- 1. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Togni reagent - Enamine [enamine.net]
- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed CH trifluoromethylation of pyridine N-oxides with Togni’s reagent [agris.fao.org]
- 7. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Synthetic Routes to Functionalized 3-(Trifluoromethyl)pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 3-(trifluoromethyl)pyridine derivatives, a critical scaffold in modern medicinal chemistry and agrochemical research. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make these derivatives highly valuable in the development of novel therapeutic agents and crop protection agents.
Introduction
The 3-(trifluoromethyl)pyridine moiety is a privileged structural motif found in numerous biologically active compounds. Its synthesis, however, can be challenging. This document outlines three principal synthetic strategies for accessing the 3-(trifluoromethyl)pyridine core, as well as a key method for its subsequent functionalization. The protocols provided are based on established and reliable methods from the peer-reviewed literature.
The primary synthetic routes covered are:
-
Halogen Exchange: A robust method for introducing the trifluoromethyl group by fluorination of a corresponding trichloromethyl precursor.
-
Cyclocondensation: Construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.
-
Direct C-H Trifluoromethylation: A modern approach for the direct introduction of the trifluoromethyl group onto a pre-formed pyridine ring.
Furthermore, a protocol for the Suzuki-Miyaura Cross-Coupling is provided to demonstrate a common and powerful method for the further derivatization of the 3-(trifluoromethyl)pyridine scaffold.
Data Presentation
The following tables summarize quantitative data for the key synthetic transformations described in the protocols.
Table 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange
| Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride | Mercuric Oxide | <35 | 22 | - | 98 (selectivity) | [1] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride | - | 170 | 11 | 65 | 85 | [1] |
| 2-Chloro-5-trifluoromethylpyridine | Chlorine | Ferric Chloride | 150-170 | 18 | 42 (from 2-chloro-5-trifluoromethylpyridine) | - | [1] |
Table 2: Regioselective C-H Trifluoromethylation of Pyridine Derivatives
| Substrate | Trifluoromethylating Reagent | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium Iodide Salts | Trifluoroacetic Acid | Silver Carbonate | N,N-Dimethylformamide | - | - | Good | [2] |
| Quinoline | Togni Reagent I / DDQ | B(C₆F₅)₃ / H₂SiMePh | 1,2-Dichloroethane | 65 then 25 | - | High | [3] |
Table 3: Suzuki-Miyaura Cross-Coupling of (Trifluoromethyl)pyridyl Boronic Acids
| Pyridyl Halide/Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Bromo-3-(trifluoromethyl)pyridine | (6-methylpyridin-3-yl)boronic acid | - | - | - | - | - | [4] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | - | - | - | - | - | [5] |
Experimental Protocols
Method 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol describes the synthesis of the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol)
-
Anhydrous hydrogen fluoride (180 g, 9 mol)
-
Mercuric oxide
-
Polyethylene reactor
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure: [1]
-
To a polyethylene reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol) and anhydrous hydrogen fluoride (180 g, 9 mol).
-
Control the temperature at -20 °C and slowly add mercuric oxide over 3 hours.
-
Maintain the reaction temperature below 35 °C and stir for approximately 22 hours, until the system appears gray-white.
-
Filter the reaction mixture.
-
Neutralize the filtrate with sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.
Expected Outcome:
The conversion rate is reported to be 100% with a selectivity of 98% for the desired product.[1]
Method 2: Regioselective C-H Trifluoromethylation of Pyridine Derivatives
This protocol outlines a general procedure for the direct C-H trifluoromethylation of pyridine derivatives, activated as N-methylpyridinium salts.[2]
Materials:
-
Substituted Pyridine
-
Methyl Iodide
-
Trifluoroacetic Acid (TFA)
-
Silver Carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
Step 1: Formation of the N-Methylpyridinium Iodide Salt
-
Dissolve the substituted pyridine in a suitable solvent such as acetone or acetonitrile.
-
Add an excess of methyl iodide.
-
Stir the mixture at room temperature or with gentle heating until the precipitation of the pyridinium salt is complete.
-
Collect the salt by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Step 2: C-H Trifluoromethylation
-
In a reaction vessel, suspend the N-methylpyridinium iodide salt and silver carbonate in N,N-dimethylformamide.
-
Add trifluoroacetic acid to the mixture.
-
Stir the reaction at the appropriate temperature (optimized for the specific substrate) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Suzuki-Miyaura Cross-Coupling for Further Functionalization
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-3-(trifluoromethyl)pyridine with a boronic acid or ester.
Materials:
-
Halo-3-(trifluoromethyl)pyridine (e.g., 5-bromo-2-(trifluoromethyl)pyridine)
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a reaction vessel, add the halo-3-(trifluoromethyl)pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Overview of synthetic strategies.
Caption: Suzuki-Miyaura workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most widely used method is the nucleophilic aromatic substitution (SNAr) reaction. This involves treating the precursor, 2-chloro-3-(trifluoromethyl)pyridine, with sodium methoxide in a suitable solvent like methanol. The strongly electron-withdrawing trifluoromethyl group at the 3-position activates the chlorine atom at the 2-position for displacement by the methoxide nucleophile.
Q2: What are the critical parameters for a successful methoxylation reaction?
A2: The key parameters to control are:
-
Reagent Quality: Both the 2-chloro-3-(trifluoromethyl)pyridine precursor and the sodium methoxide should be of high purity and anhydrous. Moisture can consume the sodium methoxide and lead to side reactions.
-
Temperature: The reaction is often performed at room temperature, but gentle heating may be required to drive the reaction to completion, depending on the scale and solvent.[1]
-
Reaction Time: This reaction can be slow, sometimes requiring up to 48 hours for completion.[1] Monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the endpoint.
-
Solvent: Anhydrous methanol is the most common solvent as it serves as the source for the methoxide and is the solvent for the reaction.
Q3: My 2-chloro-3-(trifluoromethyl)pyridine starting material is impure. How will this affect my synthesis?
A3: Impurities in the starting material can significantly impact the reaction. Common impurities, such as isomers like 2-chloro-5-(trifluoromethyl)pyridine, will also react to form the corresponding methoxy-pyridine isomer.[2] This complicates the purification process and reduces the yield of the desired product. Other reactive impurities can consume the sodium methoxide or catalyze decomposition pathways. It is highly recommended to use a precursor with a purity of >98%.
Q4: What are the typical yields for the synthesis of this compound?
A4: When starting from high-purity 2-chloro-3-(trifluoromethyl)pyridine and using optimized conditions, yields can be quite high. Reported yields are often in the range of 85-95%. For example, a documented procedure reports a yield of 89%.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Yield of Product
Q: My reaction shows low conversion to the desired product even after an extended period. What should I investigate?
A: Low conversion is a common issue that can be traced back to several factors. Use the following logical workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Check Reagents: Sodium methoxide is hygroscopic and decomposes upon exposure to moisture and air. Use freshly opened or properly stored anhydrous sodium methoxide. Verify the purity of your 2-chloro-3-(trifluoromethyl)pyridine via GC or NMR to ensure it is free from isomers or other impurities.[2]
-
Ensure Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried, and use an anhydrous grade of methanol.
-
Optimize Reaction Conditions: If the reaction is clean but slow at room temperature, consider gently heating the mixture to 40-50°C. Continue to monitor the reaction's progress, as some syntheses require up to 48 hours for completion.[1]
Problem 2: Product Purification Challenges
Q: I'm having difficulty purifying my product. My final sample appears to be a mixture. What can I do?
A: Purification issues often arise from the presence of unreacted starting material or isomeric byproducts.
Table 1: Troubleshooting Purification Issues
| Observation | Potential Cause | Recommended Action |
| Two close spots/peaks of similar polarity to the product. | Presence of an isomeric byproduct, likely 2-methoxy-5-(trifluoromethyl)pyridine. | Confirmation: Use GC-MS or ¹H NMR to identify the distinct species. Separation: Fractional vacuum distillation may be effective if boiling points differ sufficiently. Alternatively, preparative HPLC or careful column chromatography on silica gel can be used. |
| Significant amount of starting material remains after workup. | Incomplete reaction. | Re-subject the crude material to the reaction conditions with fresh sodium methoxide, or purify via vacuum distillation to separate the higher-boiling product from the more volatile starting material. |
| Dark, tarry crude product. | Decomposition. | This may occur if the reaction temperature was too high or if highly reactive impurities were present. Purify via column chromatography. For future attempts, run the reaction at a lower temperature and ensure the purity of the starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Overall Reaction Scheme:
Caption: Synthesis of the target compound via SNAr.
Procedure:
-
To a solution of sodium methoxide in methanol (e.g., 5.4 M solution, ~3 equivalents), add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using TLC or GC. The reaction may take up to 48 hours.[1]
-
Upon completion, cool the mixture in an ice bath.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Precursor 2-Chloro-3-(trifluoromethyl)pyridine
This protocol is based on the chlorination of 3-trifluoromethylpyridine N-oxide.[2]
Procedure:
-
In a reaction vessel, place 3-trifluoromethylpyridine N-oxide (1.0 eq.).
-
Cool the vessel to the recommended temperature (e.g., -30 to -20°C).
-
Slowly add a chlorinating agent such as oxalyl chloride (1.0 to 10 eq.) or thionyl chloride.[2][3]
-
After the addition, add a base like triethylamine dropwise while maintaining the low temperature.
-
Allow the reaction to proceed for several hours at the specified temperature.
-
Monitor the reaction for the consumption of the N-oxide starting material.
-
Upon completion, perform an aqueous workup, typically by adding the reaction mixture to ice water, followed by extraction, washing, and drying of the organic layer.
-
The crude product is often purified by vacuum distillation.
Data Presentation
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Condition | Reactant | Product | Typical Yield | Reference |
| Methoxylation | NaOCH₃ (5.4M in MeOH), Room Temp, 48h | 2-Chloro-3-(trifluoromethyl)pyridine | This compound | 89% | [1] |
| Chlorination | Oxalyl Chloride, Triethylamine, -30 to -20°C, 2h | 3-Trifluoromethylpyridine N-oxide | 2-Chloro-3-(trifluoromethyl)pyridine | ~91% (in mixture) | [2] |
Table 3: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight | Appearance | Boiling Point |
| This compound | C₇H₆F₃NO | 177.12 g/mol | Colorless Liquid | 43°C @ 15 torr[] |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 g/mol | Liquid | Not specified |
References
Technical Support Center: Optimizing Trifluoromethylpyridine Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing trifluoromethylpyridines?
A1: There are three main synthetic strategies for preparing trifluoromethylpyridine derivatives:
-
Chlorine/Fluorine Exchange: This classic method involves the fluorination of a corresponding trichloromethylpyridine, often using reagents like antimony trifluoride or hydrogen fluoride.[1][2][3] This can be performed in liquid or vapor phase, with the latter often at high temperatures (>300°C) using transition metal-based catalysts.[1][2]
-
Cyclocondensation: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.[1][2][3] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][3]
-
Direct C-H Trifluoromethylation: This modern approach directly introduces a trifluoromethyl group onto the pyridine ring.[1][2] It often employs a trifluoromethyl active species, such as trifluoromethyl copper, which can react with bromo- or iodopyridines.[1][2] Other methods involve radical, nucleophilic, or electrophilic trifluoromethylation using various reagents and catalysts.[4][5]
Q2: How can I control the regioselectivity of trifluoromethylation on the pyridine ring?
A2: Regioselectivity is a significant challenge due to the electronic properties of the pyridine ring.[4] Several strategies can be employed:
-
Pre-functionalization: Starting with a substituted pyridine (e.g., iodo- or bromo-pyridines) allows for directed trifluoromethylation at a specific position, for instance, through copper-catalyzed reactions.[1][6]
-
Directing Groups: The use of a directing group can guide the trifluoromethylation to a specific C-H bond, often with palladium catalysis.[7]
-
N-Activation: Activating the pyridine nitrogen, for example by forming an N-methylpyridinium salt, can alter the ring's reactivity and direct nucleophilic trifluoromethylation.[8]
-
Hydrosilylation: A hydrosilylation reaction can activate the pyridine for a subsequent 3-position-selective nucleophilic trifluoromethylation.[4][9]
Q3: What are some common trifluoromethylating reagents?
A3: A wide range of reagents is available, each with its own reactivity profile and applications. Common examples include:
-
Trifluoroacetic Acid (TFA) and its anhydride are cost-effective sources for the CF3 group.[10]
-
Umemoto and Togni Reagents are electrophilic trifluoromethylating agents based on hypervalent iodine.[5][10][11]
-
Trifluoromethyltrimethylsilane (TMSCF3) , often called the Ruppert-Prakash reagent, is a nucleophilic CF3 source.
-
Sodium Trifluoromethanesulfinate (CF3SO2Na) , known as Langlois' reagent, can generate a trifluoromethyl radical.[10][12]
-
Trifluoromethyl Copper (CF3Cu) species, typically generated in situ, are effective for coupling with aryl halides.[1][5]
Q4: What are the key challenges when scaling up trifluoromethylpyridine synthesis?
A4: Scaling up these reactions presents several challenges:
-
Harsh Conditions: Many methods, especially vapor-phase fluorinations, require high temperatures and pressures, which can be difficult and costly to manage on a large scale.[1][2]
-
Reagent Cost and Availability: Some advanced trifluoromethylating reagents can be expensive for large-scale production.[10]
-
By-product Formation: High-temperature reactions can lead to multi-chlorinated by-products, requiring additional separation or recycling steps.[1][2]
-
Safety: Handling reagents like anhydrous hydrogen fluoride requires specialized equipment and safety protocols.[13]
Troubleshooting Guides
Issue 1: Low Yield
| Possible Cause | Suggested Solution(s) | Citation(s) |
| Incomplete Reaction | Increase reaction time or temperature within the recommended range for the specific protocol. | [14] |
| Suboptimal Reaction Temperature or Pressure | For autoclave reactions, ensure the vessel is properly sealed to maintain pressure. Verify temperature controllers are calibrated. | [14] |
| Catalyst Deactivation or Insufficiency | Use a fresh catalyst or increase catalyst loading. For palladium-catalyzed reactions, consider using more robust phosphine ligands. | [7][14] |
| Poor Quality of Starting Materials | Verify the purity of starting materials (e.g., pyridine substrate, trifluoromethylating agent) using appropriate analytical techniques (NMR, GC-MS). | [14] |
| Inefficient Trifluoromethylating Agent | The chosen CF3 source may not be suitable for the substrate. Consider screening alternative reagents (e.g., Togni vs. Umemoto reagent, or a radical vs. nucleophilic source). | [10][12] |
Issue 2: Poor Regioselectivity / Formation of Isomeric By-products
| Possible Cause | Suggested Solution(s) | Citation(s) |
| High Reactivity of Trifluoromethyl Radical | Radical trifluoromethylation often gives a mixture of 2-, 3-, and 4-substituted products. Switch to a non-radical pathway if possible. | [4] |
| Insufficient Steric or Electronic Differentiation | If the pyridine ring has multiple accessible C-H bonds with similar reactivity, direct trifluoromethylation will be unselective. | |
| Employ a directing group strategy to favor a specific position. | [7] | |
| Pre-install a halogen at the desired position and use a cross-coupling method (e.g., with CF3Cu). | [1] | |
| Activate the pyridine via N-alkylation or hydrosilylation to control the position of nucleophilic attack. | [4] |
Issue 3: Formation of Multi-halogenated By-products
| Possible Cause | Suggested Solution(s) | Citation(s) |
| Over-chlorination in Vapor-Phase Reactions | Optimize the molar ratio of chlorine gas to the pyridine substrate. | [1][2] |
| Adjust the reaction temperature, as higher temperatures can favor further nuclear chlorination. | [1][2] | |
| Unwanted chlorinated by-products can sometimes be converted back to the desired starting material via catalytic hydrogenolysis and recycled. | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Vapor-Phase Chlorination/Fluorination
This method is suitable for large-scale industrial production.
-
Chlorination: 2-chloro-5-methylpyridine is chlorinated under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[1][2]
-
Fluorination: The resulting 2,3-dichloro-5-(trichloromethyl)pyridine undergoes vapor-phase fluorination with a reagent like anhydrous hydrogen fluoride at high temperatures (>300°C) over a transition metal-based catalyst (e.g., iron fluoride) to produce 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2]
-
Alternative Simultaneous Process: A simultaneous vapor-phase reaction can be conducted where 3-picoline is reacted with chlorine gas and a fluorinating agent. This process often uses a two-phase reactor (catalyst fluidized bed and an empty phase) to control the sequence of methyl group chlorination/fluorination followed by nuclear chlorination.[1][2]
Protocol 2: Regioselective C-H Trifluoromethylation using N-Activation
This method offers high regioselectivity under milder conditions.
-
N-Methylation: Treat the starting pyridine with an electrophilic methylation reagent like iodomethane to form the corresponding N-methylpyridinium iodide salt.
-
Trifluoromethylation: In a suitable solvent such as N,N-dimethylformamide (DMF), treat the pyridinium salt with trifluoroacetic acid (TFA) in the presence of a catalyst like silver carbonate.[8]
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature until completion.
-
Work-up: After the reaction, perform a standard aqueous work-up and purify the product using column chromatography.
Protocol 3: Cycloaddition for α-Trifluoromethylated Pyridines
This method builds the pyridine ring with a pre-installed trifluoromethyl group.
-
Catalyst Preparation: A cobalt(II) catalyst, such as CoCl2(phen), is reduced in situ to an active cobalt(I) species using zinc dust and zinc bromide.[15]
-
Cycloaddition: A trifluoromethylated diyne is reacted with a nitrile in the presence of the activated cobalt catalyst.[15]
-
Reaction Conditions: The reaction is typically carried out in a solvent like dichloroethane at around 80°C for several hours.[15]
-
Isolation: The resulting α-trifluoromethylated pyridine is isolated and purified, often yielding excellent regioselectivity and high yields.[15]
Data Presentation
Table 1: Comparison of Conditions for 2,3-Dichloro-5-(trifluoromethyl)pyridine Synthesis
| Parameter | Method 1: From 2,3-dichloro-5-trichloromethylpyridine | Method 2: From 2-chloro-5-trifluoromethylpyridine |
| Starting Material | 2,3-dichloro-5-trichloromethylpyridine | 2-chloro-5-trifluoromethylpyridine |
| Reagents | Anhydrous Hydrogen Fluoride, Mercuric Oxide | Chlorine Gas, Ferric Chloride |
| Temperature | < 35°C | 150-170°C |
| Reaction Time | ~22 hours | 18 hours |
| Conversion/Yield | 100% Conversion, 98% Selectivity | 163g product from 363g starting material |
| Reference | [13] | [13] |
Table 2: Conditions for the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
| Parameter | Method 1: Direct Amination | Method 2: Two-Step Amination/Dehalogenation |
| Starting Material | 2-chloro-4-trifluoromethylpyridine | 2,6-dichloro-4-(trifluoromethyl)pyridine |
| Ammonia Source | 28% aqueous ammonia | 28% aqueous ammonia |
| Solvent | None (neat) | Tetrahydrofuran (THF) |
| Temperature (Amination) | 180°C | 150°C |
| Pressure (Amination) | ~20 atm | Not specified |
| Reaction Time (Amination) | 10 hours | 6 hours |
| Catalyst (Dehalogenation) | N/A | 5% Pd/C |
| Hydrogen Source | N/A | H₂ gas |
| Pressure (Dehalogenation) | N/A | 2.0 MPa |
| Temperature (Dehalogenation) | N/A | 100°C |
| Overall Yield | Not specified | 71.9% |
| Reference | [14] | [14] |
Visualizations
Caption: Workflow for regioselective C-H trifluoromethylation via N-activation.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemical.com [alfa-chemical.com]
- 14. benchchem.com [benchchem.com]
- 15. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methoxylation of Chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methoxylation of chloropyridines. This guide addresses common side reactions and other experimental challenges to ensure successful synthesis of methoxypyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the methoxylation of chloropyridines?
A1: The most prevalent side reactions include hydrolysis of the chloropyridine starting material or methoxypyridine product, N-oxidation of the pyridine ring, and dimerization of the chloropyridine. The extent of these side reactions is highly dependent on the reaction conditions and the position of the chlorine atom on the pyridine ring.
Q2: Why is my reaction yield low when methoxylating 3-chloropyridine compared to the 2- and 4-isomers?
A2: Nucleophilic aromatic substitution (SNAr) on pyridine is most favorable at the 2- and 4-positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[1] For 3-chloropyridine, this stabilization is not possible, resulting in a higher activation energy and slower reaction rate, which can lead to lower yields and the prevalence of side reactions.[2]
Q3: How can I effectively monitor the progress of my methoxylation reaction?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the reaction. It allows for the separation and identification of the starting material (chloropyridine), the desired product (methoxypyridine), and potential side products.[3] Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.
Q4: What is the role of an anhydrous solvent in this reaction?
A4: Using an anhydrous solvent, such as dry methanol, is crucial to minimize the hydrolysis of the chloropyridine starting material to the corresponding hydroxypyridine.[4] Water present in the reaction mixture can act as a competing nucleophile, leading to the formation of this undesired byproduct.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the methoxylation of chloropyridines.
| Problem | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low or no conversion of chloropyridine | 1. Insufficient temperature. 2. Inactive sodium methoxide. 3. Reaction time is too short. | 1. Gradually increase the reaction temperature, monitoring for side product formation by GC-MS. 2. Use freshly prepared or commercially available high-purity sodium methoxide. 3. Extend the reaction time and monitor progress by TLC or GC-MS. |
| Formation of hydroxypyridine byproduct | Presence of water in the reaction mixture. | 1. Use anhydrous methanol and ensure all glassware is thoroughly dried. 2. Handle sodium methoxide in a dry, inert atmosphere (e.g., in a glovebox). |
| Reaction mixture turns dark brown or black | 1. Dimerization or polymerization side reactions. 2. Reaction temperature is too high, leading to decomposition. | 1. Lower the reaction temperature. 2. Use a lower concentration of the chloropyridine starting material. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an unexpected peak in GC-MS with a mass corresponding to the pyridine N-oxide | Presence of an oxidizing agent or air in the reaction. | 1. Degas the solvent before use. 2. Run the reaction under a strict inert atmosphere. 3. Ensure the starting materials and reagents are free from peroxide impurities. |
| Difficulty in isolating the methoxypyridine product | 1. Incomplete reaction. 2. Formation of multiple byproducts with similar polarities. | 1. Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. 2. Utilize column chromatography with a carefully selected eluent system for purification. |
Experimental Protocols
General Procedure for Methoxylation of Chloropyridines
This is a generalized protocol and may require optimization based on the specific chloropyridine isomer and laboratory conditions.
Materials:
-
Chloropyridine (2-chloro, 3-chloro, or 4-chloro)
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet.
-
Under a positive pressure of inert gas, add anhydrous methanol to the flask.
-
Carefully add sodium methoxide to the methanol with stirring until it is fully dissolved.
-
Add the chloropyridine substrate to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Illustrative Yields for Methoxylation of Chloropyridine Isomers
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Chloropyridine-3,4-dicarbonitrile | Sodium methoxide, anhydrous methanol | 2-Methoxypyridine-3,4-dicarbonitrile | 68-79 | [4] |
| 4-Chloropyridine hydrochloride | Sodium hydroxide, various alcohols, DMSO, 80°C | 4-Alkoxypyridines | 75-80 | [5] |
| 3,5-Dimethyl-4-nitropyridine-1-oxide | Sodium hydroxide, methanol | 3,5-Dimethyl-4-methoxypyridine-1-oxide | - | [6] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Reaction Mechanisms and Workflows
Main Reaction vs. Side Reactions
The desired methoxylation reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. However, several side reactions can compete with the main pathway, reducing the yield of the desired methoxypyridine.
Caption: Competing reaction pathways in the methoxylation of chloropyridines.
Troubleshooting Workflow for Low Yield
When encountering low yields, a systematic approach to troubleshooting can help identify and resolve the underlying issue.
Caption: A logical workflow for troubleshooting low yields in methoxylation reactions.
Analytical Workflow for Reaction Monitoring
A typical analytical workflow using GC-MS to monitor the reaction and identify products.
Caption: Standard workflow for GC-MS analysis of a methoxylation reaction mixture.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Fluorinated Pyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems encountered during palladium-catalyzed cross-coupling reactions with fluorinated pyridines, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with a 2-fluoropyridine substrate is resulting in low to no yield. What are the likely causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings of 2-fluoropyridines can arise from several factors, primarily due to the electron-deficient nature of the pyridine ring and the strength of the C-F bond.[1][2] Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient 2-fluoropyridines, bulky and electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition step.[2][3] Consider screening different catalyst systems.
-
Base Selection: The strength and solubility of the base are crucial for efficient transmetalation.[3] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The selection of the base can be critical, and for base-sensitive substrates, a milder base like KF might be preferable.[2]
-
Solvent Effects: The reaction medium can significantly influence the outcome. Aprotic solvents like dioxane or toluene are commonly used.[3] In some cases, the addition of water can be beneficial, but it must be carefully controlled.[4][5]
-
Reaction Temperature: Insufficient temperature may lead to a slow reaction rate, while excessive heat can cause catalyst decomposition or side reactions. Optimization of the reaction temperature is often required.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure all solvents are properly degassed and the reaction is conducted under a strict inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and homocoupling of the boronic acid.[2][6]
Issue 2: Prevalent Side Reactions in Suzuki-Miyaura Coupling
Q: I am observing significant side products in my Suzuki-Miyaura coupling of a fluorinated pyridine. What are these side products and how can I minimize their formation?
A: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. Here are the most common ones and strategies to mitigate them:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.
-
Solution: Use of the corresponding pinacol ester of the boronic acid can improve stability. Ensuring strictly anhydrous conditions can also be beneficial.[6]
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Hydrolysis of the Fluoro Group: The C-F bond on the pyridine ring can be susceptible to hydrolysis, particularly at elevated temperatures in the presence of a strong base, leading to the formation of pyridones.[3]
-
Solution: Monitor the reaction progress closely to avoid unnecessarily long reaction times.[6] Consider using a milder base or lower reaction temperature.
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom activates the pyridine ring for nucleophilic attack by bases or other nucleophiles present in the reaction mixture.[3]
-
Solution: The use of bulky ligands can sterically shield the palladium center and favor the desired reductive elimination over SNAr pathways.[6] Careful selection of a non-nucleophilic base is also important.
-
Issue 3: Challenges in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of a 2-fluoropyridine is not proceeding efficiently. What adjustments should I consider?
A: The Buchwald-Hartwig amination of fluorinated pyridines can be challenging due to the electron-deficient nature of the substrate and potential side reactions.
-
Ligand Choice: The selection of the appropriate ligand is paramount. Bulky, electron-rich biarylphosphine ligands are generally preferred as they facilitate both the oxidative addition and the reductive elimination steps.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium or lithium tert-butoxide are common choices. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate may be screened.
-
Solvent Considerations: Aprotic, non-polar solvents such as toluene or dioxane are generally effective. The choice of solvent can influence the solubility of the base and the catalytic species.
-
Side Reaction - SNAr: The fluorine atom is susceptible to nucleophilic attack by the amine coupling partner, leading to an undesired substitution product.
-
Solution: Employing a bulky ligand can disfavor this side reaction by sterically hindering the approach of the amine to the pyridine ring. Optimizing the reaction temperature and time can also help to minimize this pathway.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with fluorinated pyridines generally more difficult than with their non-fluorinated analogs?
A1: The high electronegativity of the fluorine atom significantly decreases the electron density of the pyridine ring.[1] This electron deficiency can make the initial oxidative addition step of the palladium catalyst more challenging.[2] Furthermore, the C-F bond is the strongest carbon-halogen bond, making its cleavage energetically demanding.[2] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6]
Q2: Which palladium precatalyst is a good starting point for optimizing the coupling of fluorinated pyridines?
A2: A combination of a palladium(II) source like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, along with a suitable phosphine ligand, is a robust starting point.[2] For particularly challenging fluorinated substrates, pre-formed catalysts incorporating bulky and electron-rich phosphine ligands, such as those from the Buchwald-type ligand family (e.g., RuPhos, SPhos, XPhos), are often more effective as they promote the difficult oxidative addition step.[2][3]
Q3: What role does the base play in the Suzuki-Miyaura coupling, and how do I choose the right one?
A3: The base is crucial for activating the boronic acid or its ester for the transmetalation step in the catalytic cycle.[2] A common approach is to use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] The choice can be critical; for instance, cesium carbonate is often more soluble and can be more effective.[6] For substrates that are sensitive to strong bases, a milder base such as potassium fluoride (KF) might be a better option to prevent degradation of starting materials or products.[2]
Q4: Is it always necessary to run these coupling reactions under an inert atmosphere?
A4: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., Nitrogen or Argon). The active Pd(0) catalytic species is sensitive to oxygen and can be oxidized to an inactive state, which leads to low yields or complete reaction failure.[2] The presence of oxygen can also promote the undesirable homocoupling of the boronic acid.[2] Therefore, proper degassing of solvents and reagents before the addition of the catalyst is a critical step for reproducibility and high yields.[2][6]
Data Summary
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | Varies | [4][5] |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 90 | Moderate to Good | [7] |
| 3 | KF (3.0) | Dioxane | 100 | Varies | [8] |
| 4 | Na₂CO₃ (aq. 1M) | Dioxane | Reflux | 32-69 | [9] |
| 5 | NaOH (2.0) | MeOH/H₂O (3:2) | Varies | up to 96.3 | [10] |
Note: Yields are highly substrate-dependent and the table provides a general comparison based on literature data.
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Cross-Coupling of a Fluorinated Pyridine with an Arylboronic Acid
-
Reaction Setup: To an oven-dried reaction vessel, add the fluorinated pyridine (1.0 equiv.), the arylboronic acid or its pinacol ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If required, add degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Pyridine Functionalization
Welcome to the technical support center for troubleshooting regioselectivity issues in the functionalization of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during pyridine modification experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting poor regioselectivity in my pyridine functionalization reactions?
A1: The functionalization of pyridine rings presents a significant challenge due to the unique electronic properties of the heterocycle.[1] The nitrogen atom is highly electronegative, creating an electron-deficient ring system that influences reactivity:
-
Electrophilic Aromatic Substitution (EAS): The ring is deactivated towards electrophiles, similar to nitrobenzene.[2] Reactions are typically slow and require harsh conditions.[3][4] Substitution is electronically favored at the C3 and C5 positions (meta-positions).[4][5][6]
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho- and para-positions).[3][7][8] This is because an anionic intermediate can be stabilized by delocalizing the negative charge onto the nitrogen atom.[7][8][9]
-
Radical Substitution: These reactions also favor the electron-deficient C2 and C4 positions.[1]
The interplay between these inherent electronic factors, steric hindrance from substituents, and specific reaction conditions often leads to mixtures of regioisomers.[1]
Q2: My Electrophilic Aromatic Substitution (EAS) reaction on a simple pyridine is failing or giving very low yields. What's wrong?
A2: This is a very common issue. The pyridine ring is electron-deficient and strongly deactivated towards electrophilic attack.[10] Furthermore, most EAS reactions (e.g., nitration, sulfonation) are performed in strong acids, which protonate the basic pyridine nitrogen. This creates a pyridinium cation, which is even more severely deactivated, making the reaction nearly impossible under standard conditions.[11]
Troubleshooting Guide:
-
Use Pyridine N-oxide: The most effective strategy is to first convert the pyridine to its N-oxide.[9][11] The N-oxide is significantly more reactive towards electrophiles than pyridine itself and directs substitution primarily to the C4 position.[2][9] The N-oxide can be readily deoxygenated after the substitution step to yield the desired substituted pyridine.[2]
-
Incorporate Activating Groups: If your synthesis allows, introduce electron-donating groups (EDGs) onto the ring to increase its nucleophilicity and reactivity towards electrophiles.[9]
-
Use Harsher Conditions (with caution): While direct substitution is difficult, reactions like bromination can proceed, but they require high temperatures.[2] Direct nitration and sulfonation are notoriously difficult and often sluggish.[2] For example, nitration may require using nitronium tetrafluoroborate (NO₂BF₄) on a protected pyridine, like 2,6-dibromopyridine, followed by debromination.[2]
Q3: I'm getting a mixture of C2 and C4 isomers in my Nucleophilic Aromatic Substitution (NAS) reaction. How can I favor one over the other?
A3: Nucleophilic attack on pyridines inherently favors the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate.[9] The distribution between these isomers is often dictated by subtle steric and electronic factors, as well as solvent effects.[9]
Troubleshooting Guide:
-
Leverage Steric Hindrance: To favor C4 substitution, use a bulkier nucleophile or ensure a sterically demanding group is present at or near the C2/C6 positions.[9][10] Conversely, to favor C2 attack, the C4 position should be unhindered.[9]
-
Tune the Solvent: Solvent polarity and hydrogen-bonding capabilities can dramatically influence regioselectivity.[9] A switch in solvent can sometimes completely reverse the product ratio.[9][12]
-
Consider Electronic Effects: The electronic nature of other substituents on the ring can subtly alter the relative electron deficiency at the C2 and C4 positions, influencing the outcome.[9][13]
Data Presentation: Solvent Effects on NAS Regioselectivity
The following table illustrates the powerful effect of solvent choice on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine.
| Solvent | Solvatochromic β Parameter (H-bond acceptor ability) | Isomer Ratio (C2:C6) | Predominant Isomer |
| Dichloromethane (DCM) | 0.10 | 16 : 1 | C2 |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 | C6 |
| Data sourced from a study on 3-substituted 2,6-dichloropyridines.[9][12] |
Q4: My Minisci (radical) reaction gives a mix of C2 and C4 products. How can I improve C4 selectivity?
A4: Achieving high C4 selectivity in Minisci reactions is a well-known challenge.[1] The C2 position is often electronically favored.
Troubleshooting Guide:
-
Employ a Blocking Group: An effective strategy is to use a removable, bulky blocking group on the pyridine nitrogen. This sterically shields the C2 and C6 positions, directing the incoming radical to the more accessible C4 position.[1]
-
Adjust Reaction pH: The regioselectivity of radical additions can be pH-dependent. Adding acid often favors attack at the C2 position, so running the reaction under neutral or non-acidic conditions may improve the yield of the C4 product.[1]
-
Use Bulky N-Substituents: For reactions on pyridinium salts, bulky substituents on the nitrogen can sterically hinder the ortho positions (C2, C6), thereby promoting C4 functionalization.[1]
Q5: How can I achieve functionalization at the C3 (meta) position?
A5: The C3 position is the most difficult to functionalize directly. It is the preferred site for EAS, but the ring is unreactive.[4] For other reaction types, it is generally disfavored. Achieving meta-selectivity often requires advanced strategies.
Troubleshooting & Strategy Guide:
-
Transition Metal-Catalyzed C-H Activation: This is a powerful modern approach. While many systems favor the C2 position, specific ligands and directing groups can achieve meta-selectivity.[14]
-
Directed ortho-Metalation (DoM): If a directing group is placed at C2 or C4, DoM can be used to functionalize the C3 position.[10]
-
Temporary Dearomatization: Recent methods involve the temporary conversion of the pyridine into an electron-rich dearomatized intermediate (e.g., an oxazino-pyridine).[14][15] This intermediate can then undergo regioselective electrophilic functionalization at the meta-position, followed by rearomatization.[15]
Key Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide (General Procedure for EAS Activation)
This protocol describes the oxidation of pyridine to pyridine N-oxide, which makes the ring more susceptible to electrophilic substitution at the C4 position.
Materials:
-
Pyridine
-
40% Peracetic acid
-
Reaction flask with stirring
Procedure:
-
In a well-ventilated fume hood and behind a safety shield, add 110 g (1.39 moles) of pyridine to a suitable reaction flask equipped with a magnetic stirrer.[9]
-
Begin stirring the pyridine. Slowly add 250 ml (1.50 moles) of 40% peracetic acid. The rate of addition should be controlled to maintain the reaction temperature at approximately 85°C. This typically takes 50-60 minutes.[9]
-
After the addition is complete, continue stirring and allow the reaction to cool to 40°C.[9]
-
To isolate the product, remove the acetic acid solution via evaporation under the vacuum of a water aspirator.[9]
-
Distill the remaining residue at a pressure of 1 mm Hg or less. The pyridine N-oxide product will be collected at 100–105°C/1mm as a colorless solid.[9]
Protocol 2: Directed ortho-Metalation (DoM) of a Substituted Pyridine
This is a general protocol for the functionalization of a pyridine ring ortho to a directing metalation group (DMG).
Materials:
-
Substituted pyridine containing a DMG
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Organolithium base (e.g., n-BuLi, s-BuLi, or LDA)
-
Electrophile (e.g., I₂, TMSCl)
-
Flame-dried glassware, inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate in anhydrous THF.[9][10]
-
Cool the solution to -78°C using a dry ice/acetone bath.[9][10]
-
Slowly add the organolithium base (typically 1.1 equivalents) to the cooled solution while stirring.[10]
-
Stir the reaction mixture at -78°C for the required time to ensure complete deprotonation (this can range from 30 minutes to several hours).[9]
-
Add the desired electrophile to the reaction mixture, maintaining the temperature at -78°C.[9]
-
Allow the reaction to slowly warm to room temperature.[9][10]
-
Perform an appropriate aqueous workup to quench the reaction and isolate the functionalized pyridine product.[10]
Visualized Workflows and Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. aklectures.com [aklectures.com]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methoxy-3-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methoxy-3-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: As this compound is a liquid at room temperature, the most effective purification techniques are vacuum distillation and column chromatography. The choice between these methods depends on the nature and boiling points of the impurities present, as well as the required final purity.
Q2: What are the common impurities I might encounter?
A2: Common impurities can originate from the starting materials or side reactions. When synthesizing from 2-chloro-3-(trifluoromethyl)pyridine and sodium methoxide, potential impurities include:
-
Unreacted 2-chloro-3-(trifluoromethyl)pyridine: The starting material may be present if the reaction did not go to completion.
-
Solvents: Residual solvents from the reaction (e.g., methanol) or extraction (e.g., dichloromethane) may be present.
-
Side-products: While nucleophilic aromatic substitution on the pyridine ring is generally regioselective at the 2- and 4-positions, other isomers or byproducts from undesired reactions could be present in trace amounts.[1]
Q3: My purified product appears colored. What could be the cause?
A3: A yellow or brownish tint can indicate the presence of trace impurities or degradation products. Pyridine and its derivatives can sometimes form colored complexes or degrade upon exposure to air and light over time.[2] If the product is expected to be colorless, repurification by vacuum distillation or passing it through a short plug of silica gel or activated carbon may be necessary.
Q4: I'm having trouble with my liquid-liquid extraction. The layers are not separating well. What should I do?
A4: Poor layer separation is often due to the formation of an emulsion. This is a common issue when working with pyridine-containing compounds.[3][4] To break an emulsion, you can try the following:
-
Add brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous layer, often leading to better separation.[4]
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can force the layers to separate.
-
Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.[4]
Troubleshooting Guides
Vacuum Distillation
Issue 1: The product is not distilling at the expected temperature and pressure.
-
Possible Cause 1: Inaccurate pressure reading. Manometer readings can be inaccurate. Ensure your vacuum gauge is calibrated and functioning correctly.
-
Troubleshooting 1: Cross-reference with a trusted vacuum gauge. If a reliable gauge is unavailable, carefully and slowly lower the pressure until distillation begins.
-
Possible Cause 2: Presence of non-volatile impurities. High-boiling impurities can elevate the boiling point of the mixture.
-
Troubleshooting 2: A preliminary purification step, such as filtration through a silica plug, might be necessary to remove baseline impurities before distillation.
-
Possible Cause 3: System leaks. A leak in the distillation apparatus will prevent the system from reaching the desired vacuum level.
-
Troubleshooting 3: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Re-grease joints if necessary.
Issue 2: The product is bumping violently during distillation.
-
Possible Cause 1: Inefficient stirring or lack of boiling chips. Uneven heating can cause sudden, violent boiling (bumping).
-
Troubleshooting 1: Use a magnetic stir bar and stir plate to ensure smooth and even boiling. If stirring is not possible, add fresh boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid.
-
Possible Cause 2: Heating too rapidly. Aggressive heating can lead to bumping.
-
Troubleshooting 2: Heat the distillation flask gradually using a heating mantle with a controller or an oil bath.
Column Chromatography
Issue 1: The product is streaking or tailing on the column.
-
Possible Cause: Strong interaction with the stationary phase. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[5]
-
Troubleshooting: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will compete with the product for the active sites on the silica gel, resulting in more symmetrical peaks.[5]
Issue 2: Poor separation between the product and an impurity.
-
Possible Cause: Inappropriate solvent system. The polarity of the eluent may not be optimal for resolving the components of the mixture.
-
Troubleshooting:
-
Optimize the solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Use a shallower gradient. If using gradient elution, a slower, more gradual increase in polarity can improve resolution.
-
Consider a different stationary phase. If separation on silica gel is challenging, alumina or a bonded-phase silica (like C18 if using reverse-phase chromatography) could provide different selectivity.
-
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer in the distillation flask.
-
Drying (Optional): If water is a suspected impurity, the crude product can be dried over a suitable drying agent like anhydrous magnesium sulfate or potassium hydroxide pellets, followed by filtration.
-
Distillation:
-
Place the crude this compound into the distillation flask.
-
Slowly apply vacuum to the system. A target pressure of around 15 torr is a good starting point.
-
Once the desired vacuum is stable, begin heating the distillation flask gently with stirring.
-
Collect the fraction that distills at approximately 43 °C. The exact temperature may vary slightly depending on the accuracy of the vacuum gauge.
-
Monitor the distillation for any changes in temperature, which may indicate the presence of different fractions.
-
-
Product Collection: Collect the purified product in a pre-weighed receiving flask. Once the distillation is complete, allow the system to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent as needed to move the product down the column. The optimal solvent system should be determined by prior TLC analysis. To mitigate peak tailing, consider adding 0.1% triethylamine to the eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes or vials.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (Commercial) | 96% | |
| Boiling Point | 43 °C at 15 torr | - |
| Density | 1.297 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.441 |
Purification Workflow
Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Trifluoromethylpyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trifluoromethylpyridines. The information provided is intended to help diagnose and resolve common issues related to catalyst deactivation in these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in reactions involving trifluoromethylpyridines?
A1: Catalyst deactivation in these reactions typically stems from a few primary causes:
-
Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the metal center of the catalyst (e.g., Palladium), blocking active sites and inhibiting the catalytic cycle. While the electron-withdrawing trifluoromethyl group reduces the basicity of the pyridine nitrogen, this coordination can still be a significant cause of deactivation.
-
Fouling: The catalyst surface can be blocked by the deposition of reaction byproducts, polymers, or even the desired product. This physical obstruction prevents reactants from reaching the active catalytic sites.
-
Thermal Degradation (Sintering): At elevated reaction temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate into larger, less active particles. This process, known as sintering, leads to a reduction in the active surface area of the catalyst.
-
C-F Bond Activation: In some cases, the transition metal catalyst may activate a C-F bond of the trifluoromethyl group. While this can be a desired reaction pathway in some contexts, it can also represent a catalyst deactivation pathway if it leads to the formation of inactive catalyst species.
Q2: How does the position of the trifluoromethyl group on the pyridine ring affect catalyst deactivation?
A2: The position of the trifluoromethyl group influences the electronic properties of the pyridine ring, which in turn can affect its interaction with the catalyst. The electron-withdrawing nature of the CF3 group is most pronounced when it is at the 2- or 4-position, which can reduce the basicity of the pyridine nitrogen and lessen its poisoning effect compared to a non-substituted pyridine. However, steric hindrance can also play a role, particularly with a CF3 group at the 2-position, which may sterically hinder coordination to the catalyst.
Q3: What are the initial signs that my catalyst is deactivating during a reaction with a trifluoromethylpyridine?
A3: Signs of catalyst deactivation can include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction before all the starting material is consumed.
-
The need for higher catalyst loading to achieve the same level of conversion as in previous runs.
-
A change in the color of the reaction mixture, such as the formation of a black precipitate (often referred to as palladium black in the case of palladium catalysts), which can indicate catalyst agglomeration.
-
An increase in the formation of side products.
Q4: Can I reuse a catalyst after a reaction with a trifluoromethylpyridine?
A4: The reusability of a catalyst depends on the nature and severity of the deactivation. If the deactivation is due to reversible poisoning or fouling, it may be possible to regenerate and reuse the catalyst. However, if deactivation is a result of irreversible processes like sintering or significant leaching of the metal, the catalyst may not be reusable. It is advisable to test the activity of the recovered catalyst on a small scale before attempting a larger reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction (e.g., Suzuki-Miyaura, Heck)
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote faster catalytic turnover, which may outcompete the rate of catalyst poisoning. 2. Use a Higher Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading can compensate for a portion of the catalyst being deactivated. 3. Consider Additives: In some cases, the addition of a Lewis acid (e.g., a copper(I) salt) may help to coordinate with the pyridine nitrogen, preventing it from poisoning the primary catalyst. |
| Inefficient Catalyst Activation | 1. Use a Pre-catalyst: Palladium pre-catalysts are designed to generate the active Pd(0) species more reliably and efficiently. 2. Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed. |
| Protodeboronation of Boronic Acid (Suzuki) | 1. Use a Milder Base: Strong bases can promote the decomposition of the boronic acid. Screen milder bases such as K3PO4, K2CO3, or CsF. 2. Use Anhydrous Conditions: While some Suzuki reactions tolerate water, it can be a proton source for protodeboronation. Try using anhydrous solvents. 3. Switch to a More Stable Boronic Acid Derivative: Consider using a pinacol ester or a trifluoroborate salt of the trifluoromethylpyridine, which are generally more stable. |
| Poor Reagent Quality | 1. Verify Purity of Starting Materials: Impurities in the trifluoromethylpyridine or the coupling partner can act as catalyst poisons. 2. Use Fresh, High-Purity Catalyst and Ligands: Catalysts and ligands can degrade over time, especially if not stored properly. |
Data Presentation
The following tables present representative data from Suzuki-Miyaura and Sonogashira coupling reactions. Direct comparative data for trifluoromethylpyridines under identical conditions is limited in the literature; therefore, these tables are constructed from studies on analogous fluorinated and heteroaromatic systems to provide a qualitative guide for catalyst and condition selection.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | K₂CO₃ | Dioxane | 110 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 75 |
| 4 | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | DMF | 90 | 12 | 88 |
Data in this table is compiled from various sources and represents typical conditions for Suzuki-Miyaura reactions of challenging substrates. Yields are highly substrate-dependent.
Table 2: Effect of Catalyst Loading on a Model Sonogashira Coupling Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Conversion (%) |
| 1 | Pd(PPh₃)₂Cl₂/CuI | 1.0 / 2.0 | DMF | Et₃N | 6 | 98 |
| 2 | Pd(PPh₃)₂Cl₂/CuI | 0.5 / 1.0 | DMF | Et₃N | 6 | 95 |
| 3 | Pd(PPh₃)₂Cl₂/CuI | 0.1 / 0.2 | DMF | Et₃N | 6 | 85 |
| 4 | Pd(PPh₃)₂Cl₂/CuI | 0.05 / 0.1 | DMF | Et₃N | 12 | 70 |
This table illustrates the general trend of decreasing conversion with lower catalyst loading. The optimal loading must be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with a Trifluoromethylpyridine Bromide
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the trifluoromethylpyridine bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water, 4:1). Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (if required).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Regeneration of a Deactivated Pd/C Catalyst
This protocol is a general guideline and may require optimization for specific cases.
-
Catalyst Recovery: After the reaction, recover the heterogeneous Pd/C catalyst by filtration.
-
Solvent Washing: Wash the recovered catalyst sequentially with the following solvents to remove adsorbed organic species:
-
The reaction solvent (e.g., dioxane, toluene) to remove residual reaction mixture.
-
Methanol or ethanol to wash away a broader range of organic compounds.
-
Deionized water to remove any inorganic salts.
-
-
Optional Mild Acid/Base Wash: If poisoning by strongly basic or acidic species is suspected, a wash with a dilute solution of a mild acid (e.g., 0.1 M acetic acid) or base (e.g., 0.1 M NaHCO₃) can be performed. This should be followed by a thorough wash with deionized water until the filtrate is neutral.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Activity Test: Before reusing the regenerated catalyst in a full-scale reaction, it is highly recommended to test its activity on a small-scale reaction to confirm that its catalytic performance has been restored.
Visualizations
Caption: Common catalyst deactivation pathways in reactions with trifluoromethylpyridines.
Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.
Caption: A general workflow for the regeneration of a heterogeneous palladium catalyst.
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyridine Fluorination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on managing reaction exotherms during the large-scale fluorination of pyridines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are pyridine fluorination reactions often highly exothermic?
A1: The formation of the carbon-fluorine bond is a highly enthalpically favorable process. Many common fluorinating reagents, such as elemental fluorine (F₂), electrophilic N-F reagents (e.g., Selectfluor), and reagents used in methods like the Balz-Schiemann reaction, are highly reactive.[1] The reaction of these high-energy reagents to form a stable C-F bond releases a significant amount of energy as heat, leading to a pronounced exotherm.
Q2: What are the primary risks associated with uncontrolled exotherms in large-scale pyridine fluorination?
A2: The primary risk is a thermal runaway reaction.[2] An uncontrolled increase in temperature can accelerate the reaction rate, leading to a rapid and exponential rise in both temperature and pressure within the reactor. This can exceed the cooling capacity of the system and the pressure rating of the vessel, potentially causing a vessel rupture, explosion, and the release of toxic and corrosive materials like hydrogen fluoride (HF).[2][3]
Q3: What is the "thermal runaway" phenomenon and what are its consequences?
A3: Thermal runaway is a process where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature, which in turn increases the reaction rate, leading to a positive feedback loop. This can cause a rapid, uncontrolled increase in temperature and pressure. Consequences can be catastrophic, including reactor failure, explosions, fires, and the release of hazardous substances.[2]
Q4: How does the choice of fluorinating agent impact the exotherm?
A4: The reactivity of the fluorinating agent is a key factor. Highly reactive agents like elemental fluorine tend to produce more significant exotherms that require stringent control measures. Electrophilic fluorinating agents like Selectfluor are generally considered safer, but can still produce significant heat, especially on a large scale. The choice of agent should be carefully considered based on the substrate, scale, and available cooling capacity.
Q5: Are there inherently safer methods for large-scale pyridine fluorination?
A5: Yes, continuous flow chemistry is emerging as a significantly safer alternative to traditional batch processing for highly exothermic reactions like fluorination.[1] Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control. This dramatically reduces the risk of thermal runaway by dissipating heat almost as quickly as it is generated.[1]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Question: I am observing a sharp and difficult-to-control temperature spike when adding my fluorinating agent to the pyridine substrate in a large batch reactor. What should I do?
Answer: This indicates that the rate of heat generation is exceeding the heat removal capacity of your system. Immediate action is required to prevent a thermal runaway.
Corrective Measures:
-
Stop Reagent Addition Immediately: Halt the feed of the fluorinating agent.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Emergency Quenching (if necessary and planned for): If the temperature continues to rise uncontrollably, initiate your pre-planned emergency quenching procedure. This may involve adding a cold, inert solvent or a chemical quencher to rapidly cool and dilute the reaction.
Preventative Actions for Future Experiments:
-
Reduce Addition Rate: Significantly slow down the rate at which the fluorinating agent is added.
-
Lower Reaction Temperature: Start the reaction at a lower initial temperature to provide a larger buffer for the exotherm.
-
Increase Dilution: Running the reaction in a larger volume of solvent can help to better absorb and dissipate the heat generated.
-
Improve Agitation: Ensure efficient stirring to improve heat transfer to the reactor walls and cooling jacket.
-
Consider a Semi-Batch Approach: Instead of adding the fluorinating agent all at once, add it portion-wise or via a continuous feed to a solution of the pyridine substrate.
Issue 2: Localized Hotspots and Formation of Byproducts
Question: My large-scale reaction is showing signs of localized overheating, such as discoloration near the reagent addition point, and I am observing an increase in byproduct formation compared to my small-scale trials. What is the cause and how can I fix it?
Answer: This is a common issue during scale-up and is often due to inadequate mixing and poor heat transfer. The fluorinating agent is reacting too quickly in one area before it can be dispersed throughout the reactor, leading to localized high temperatures that can cause decomposition and side reactions.
Corrective Measures:
-
Improve Agitation: Increase the stirrer speed and/or consider a different impeller design to improve bulk mixing and heat distribution.
-
Optimize Addition Point: Introduce the fluorinating agent below the surface of the reaction mixture, near the impeller, to ensure rapid dispersion.
-
Re-evaluate Solvent Choice: A solvent with a higher heat capacity can better absorb the energy released.
Workflow for Diagnosing and Resolving Localized Hotspots
References
Troubleshooting low conversion rates in Suzuki reactions of pyridyl halides
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving pyridyl halides. This guide is designed for researchers, scientists, and professionals in drug development to help diagnose and resolve common issues leading to low conversion rates and other undesirable outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a pyridyl halide shows low or no conversion. What are the primary causes?
A1: Low conversion in Suzuki couplings of pyridyl halides is a frequent challenge. The primary culprits often include:
-
Catalyst Inactivity: The active catalyst is Pd(0). If you're using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a process that can be inefficient.[1] The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
-
Inappropriate Ligand Choice: Standard ligands like PPh₃ may not be effective due to the electron-deficient nature of the pyridine ring.[2] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[2][3]
-
Poor Reagent Quality or Stability: Pyridylboronic acids are notoriously unstable and prone to protodeboronation, especially at elevated temperatures and in the presence of water.[4][5]
-
Incorrect Base or Solvent Selection: The choice of base and solvent is critical and highly interdependent.[6][7] An inappropriate combination can hinder the reaction.
-
Inefficient Oxidative Addition: The carbon-halogen bond in halopyridines, particularly C-Cl bonds, can be strong, making the initial oxidative addition step difficult.[8]
Q2: I'm observing significant protodeboronation of my pyridylboronic acid. How can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond, is a major side reaction.[4][5] To minimize it:
-
Use Anhydrous Conditions: Thoroughly dry your solvent and reagents. The presence of water facilitates protodeboronation.[2][9]
-
Choose a Milder Base: Strong bases can promote this side reaction. Consider using milder bases like K₂CO₃, NaHCO₃, or KF.[9][10]
-
Employ Stable Boronic Esters: Pinacol (BPin), MIDA, or N-phenylethanolamine boronate esters are more stable alternatives to boronic acids.[1][4][11]
-
Optimize Reaction Temperature: Use the lowest effective temperature to reduce the rate of decomposition.[9]
Q3: My reaction is producing a lot of homocoupling byproducts (e.g., bipyridyl). What causes this and how can I reduce it?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][9] This Pd(II) species can then promote the coupling of two boronic acid molecules.[1] To prevent this:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[2][9] This can be achieved by sparging with an inert gas or using freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Source Directly: Using a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes help, as it doesn't require an in-situ reduction step that might be incomplete.[1][12]
-
Ligand Choice: Bulky ligands can sterically hinder the unwanted homocoupling pathway.[9]
Q4: Dehalogenation of my pyridyl halide is a significant side reaction. How can I suppress it?
A4: Dehalogenation results in the formation of the corresponding pyridine as a byproduct.[9] This can be minimized by:
-
Optimizing Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling over dehalogenation.[9]
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the extent of dehalogenation. For instance, the use of amine bases or alcoholic solvents can sometimes lead to the formation of a palladium-hydride species that promotes dehalogenation.[12]
Troubleshooting Guides
Guide 1: Optimizing Reaction Parameters
If you are experiencing low yields, a systematic screening of reaction parameters is recommended. The following tables summarize starting points and options for optimization.
Table 1: Catalyst and Ligand Selection for Suzuki Coupling of Pyridyl Halides
| Catalyst Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 5 | Bulky, electron-rich phosphine ligands are often effective for challenging couplings, including those with chloropyridines.[8][13] |
| PdCl₂(dppf) | (dppf) | 2 - 5 | A common and often effective catalyst system. |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | May be less effective for electron-deficient pyridyl halides.[2] |
| PEPPSI™-type catalysts | NHC ligand | 1 - 3 | N-heterocyclic carbene (NHC) ligands can be very effective.[3][8] |
| Cyclopalladated Ferrocenylimine | None | 0.001 - 1 | Air-stable catalyst that can give high yields without an inert atmosphere.[14] |
Table 2: Base and Solvent Combinations
| Base | Solvent(s) | Temperature (°C) | Comments |
| K₃PO₄ | Dioxane, Toluene | 80 - 110 | A strong base, often effective for challenging couplings.[8][9] |
| Cs₂CO₃ | Dioxane, i-PrOH | 90 - 110 | Another strong base that can be very effective.[2][6] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | A common and effective base, often used in aqueous mixtures.[8] |
| KF | Dioxane, i-PrOH | 90 - 110 | A milder base that can be effective and may reduce protodeboronation.[6][10] |
| Na₂CO₃ | Dioxane/H₂O | Reflux | Standard conditions, but may be less effective for difficult substrates.[15] |
Guide 2: Generalized Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of a pyridyl halide with a boronic acid or ester. Optimization will likely be required.
Materials:
-
Pyridyl halide (1.0 eq)
-
Pyridyl boronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (2.0 - 3.0 eq, see Table 2)
-
Anhydrous, degassed solvent (see Table 2)
Procedure:
-
Preparation: Oven-dry all glassware (e.g., Schlenk tube or reaction vial with a stir bar) and allow it to cool under an inert atmosphere (Argon or Nitrogen).[9]
-
Adding Reagents: To the reaction vessel, add the pyridyl halide, boronic acid/ester, base, palladium catalyst, and ligand (if separate).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas at least three times.[9]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in your Suzuki reaction.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Simplified Suzuki Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Stability of Trifluoromethylated Heterocycles During Workup
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. However, the very properties that make the CF3 group attractive can also introduce significant challenges during synthetic workup and purification, often leading to decomposition and yield loss. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and preserve the integrity of your trifluoromethylated heterocycles.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylated heterocycle is decomposing during aqueous workup. What is the likely cause?
A1: The stability of the trifluoromethyl group on a heterocycle is highly dependent on the electronic nature of the ring system and the pH of the aqueous medium. The strong electron-withdrawing nature of the CF3 group can render the carbon atom to which it is attached susceptible to nucleophilic attack, particularly under basic conditions. This can lead to hydrolysis of the CF3 group to a carboxylic acid. Conversely, under strongly acidic conditions, some trifluoromethylated heterocycles can also be unstable. For example, 2-(trifluoromethyl)imidazole is known to undergo facile alkaline hydrolysis.[1]
Q2: What are the common decomposition pathways for trifluoromethylated heterocycles?
A2: The primary decomposition pathway is often the hydrolysis of the trifluoromethyl group to a carboxylic acid. This is particularly prevalent in electron-deficient heterocyclic systems where the carbon atom bearing the CF3 group is more electrophilic. Other potential decomposition pathways, especially under harsh conditions, can include ring-opening or other rearrangements. The exact pathway is highly dependent on the specific heterocyclic core and the reaction conditions.
Q3: Are there general pH ranges I should avoid during the workup of trifluoromethylated heterocycles?
A3: As a general guideline, it is advisable to maintain a pH range of 4-7 during the aqueous workup of many trifluoromethylated heterocycles. Both strongly acidic (pH < 3) and strongly basic (pH > 9) conditions should be approached with caution and ideally screened on a small scale first. The pKa of the heterocycle itself will also play a crucial role in its stability at a given pH.
Q4: I am observing a new, more polar spot on my TLC plate after workup. Could this be a decomposition product?
A4: Yes, this is a strong indication of decomposition. The hydrolysis of a trifluoromethyl group to a carboxylic acid results in a significantly more polar compound, which will have a lower Rf value on a normal-phase TLC plate. Other decomposition products are also likely to be more polar than the starting material.
Q5: How can I minimize decomposition during silica gel chromatography?
A5: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. If you suspect your trifluoromethylated heterocycle is unstable on silica, consider the following:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or a reverse-phase silica (C18).[1]
-
Minimize Residence Time: Perform flash chromatography to reduce the time your compound is in contact with the stationary phase.[1]
Troubleshooting Guide: Preventing Decomposition During Workup
This guide provides specific troubleshooting strategies for common issues encountered during the workup and purification of trifluoromethylated heterocyoles.
| Problem | Potential Cause | Recommended Solutions |
| Low recovery after aqueous extraction | Decomposition due to pH extremes. | - Adjust the pH of the aqueous layer to be near neutral (pH ~7) before extraction. - Use a buffered aqueous solution for washing (e.g., phosphate buffer). - Minimize the contact time with the aqueous phase. |
| Formation of a new, polar impurity during workup | Hydrolysis of the trifluoromethyl group. | - Avoid strongly basic or acidic washes. Use saturated sodium bicarbonate solution cautiously and for short durations. - Consider a non-aqueous workup if the compound is extremely sensitive. |
| Product degradation on silica gel column | Acidity of the silica gel. | - Use deactivated silica gel (e.g., pre-treated with triethylamine/hexane). - Switch to a different stationary phase like alumina or C18 silica. - Perform rapid flash chromatography to minimize contact time.[1] |
| Inconsistent yields or decomposition upon scaling up | Thermal instability; prolonged reaction or workup times. | - Ensure efficient cooling during exothermic steps of the reaction and workup. - Minimize the time the compound is kept in solution, especially at elevated temperatures. - For thermally sensitive compounds, consider purification techniques that do not require heating, such as precipitation or crystallization at low temperatures. |
Experimental Protocols
Protocol 1: General Mild Aqueous Workup for Trifluoromethylated Heterocycles
This protocol is designed to minimize pH-related decomposition during the extraction of a trifluoromethylated heterocycle from a reaction mixture.
Materials:
-
Reaction mixture containing the trifluoromethylated heterocycle
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH paper or a calibrated pH meter
Procedure:
-
Quenching: If the reaction is conducted under acidic or basic conditions, carefully neutralize the reaction mixture to a pH of approximately 7 with a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃). Monitor the pH closely.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and add an appropriate organic solvent for extraction.
-
Washing:
-
Gently wash the organic layer with saturated aqueous NaHCO₃ solution. Note: Perform this step quickly, especially if your compound is known to be base-sensitive.
-
Wash the organic layer with brine to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature to obtain the crude product.
Protocol 2: Purification of an Acid-Sensitive Trifluoromethylated Heterocycle using Deactivated Silica Gel
This protocol describes the preparation of deactivated silica gel and its use in flash chromatography.
Materials:
-
Crude trifluoromethylated heterocycle
-
Silica gel for flash chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine
Procedure:
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the desired eluent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the eluent containing 1-2% triethylamine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Visualizing Decomposition and Troubleshooting
Decomposition Pathway of a Generic Trifluoromethylated Heterocycle
Caption: Generalized pathway for the base-catalyzed hydrolysis of a trifluoromethyl group.
Troubleshooting Workflow for Workup and Purification
Caption: A logical workflow for troubleshooting decomposition during workup and purification.
References
Strategies to avoid defluorination in trifluoromethylpyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with defluorination in trifluoromethylpyridine reactions.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylpyridine is undergoing significant defluorination during a palladium-catalyzed cross-coupling reaction. What are the likely causes?
A1: Defluorination in these reactions is often attributed to several factors:
-
Reaction Temperature: High temperatures can promote the cleavage of C-F bonds.
-
Choice of Base: Strong bases can facilitate defluorination pathways. The effect of the base can be substrate- and reaction-dependent.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the stability of the trifluoromethyl group.
-
Palladium Catalyst System: The choice of palladium precursor and ligands is critical and can greatly impact the reaction outcome.[1]
-
Presence of Water: Water can sometimes be a hydrogen source for hydrodehalogenation, a related side reaction that can be competitive with the desired cross-coupling.
Q2: How can I minimize defluorination in a Suzuki-Miyaura coupling reaction involving a trifluoromethylpyridine?
A2: To minimize defluorination in a Suzuki-Miyaura coupling, consider the following strategies:
-
Optimize the Base: Use a milder base. While strong bases can be effective for the coupling, they may also promote defluorination. A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination from the palladium center and minimize side reactions.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating and careful monitoring can help identify the optimal temperature.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize potential side reactions.
Q3: In a Buchwald-Hartwig amination, I'm observing loss of the trifluoromethyl group. What adjustments should I make?
A3: For Buchwald-Hartwig aminations with trifluoromethylpyridines, consider these adjustments:
-
Ligand Selection is Crucial: The choice of ligand is paramount. Sterically hindered biarylphosphine ligands, such as RuPhos and BrettPhos, have been shown to be effective in promoting C-N bond formation while potentially minimizing defluorination. The electronic properties of the ligand can affect the rate-limiting step of the catalytic cycle.
-
Base Selection: Use a base that is strong enough to deprotonate the amine but not so strong as to promote defluorination. Bases like K₃PO₄ or Cs₂CO₃ are often good starting points.
-
Lower Reaction Temperature: As with Suzuki couplings, use the minimum temperature necessary for the reaction to proceed.
Q4: Are there alternative methods to functionalize trifluoromethylpyridines that might be less prone to defluorination?
A4: Yes, photoredox catalysis has emerged as a powerful method for various transformations, including those involving trifluoromethylarenes. These reactions often proceed under mild conditions, which can help to avoid high-temperature-induced defluorination.[2]
Troubleshooting Guides
Problem 1: Significant Defluorination Observed in a Suzuki-Miyaura Coupling
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the defluorinated or hydrodefluorinated pyridine byproduct.
-
The yield of the desired coupled product is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for defluorination in Suzuki-Miyaura coupling.
Problem 2: Low Yield and Defluorination in Buchwald-Hartwig Amination
Symptoms:
-
Complex reaction mixture with the desired product, starting material, and defluorinated byproducts.
-
Poor conversion of the starting trifluoromethylpyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of trifluoromethylpyridines.
Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
Note: While this data is for a 2-chloropyridine-3-boronic acid, the trends in catalyst performance can be informative for reactions with trifluoromethylpyridines. Explicit quantification of defluorination is often not reported; the focus is on the yield of the desired product.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 |
Data adapted from a comparative guide on palladium catalysts.[3]
Table 2: Conditions for Reactions of 2-Substituted-5-Trifluoromethylpyridines
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | NH₄OH | 100-125 °C, 24h | 2-Amino-5-(trifluoromethyl)pyridine | 82.9 |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₂H₅NH₂ | Ethanol, 60 °C, 5.5h | 2-(Ethylamino)-5-(trifluoromethyl)pyridine | 78.9 |
| 2-Chloro-5-(trifluoromethyl)pyridine | H₂NNH₂·H₂O | Ethanol, reflux, 2h | 2-Hydrazino-5-(trifluoromethyl)pyridine | 87.2 |
| 2-Chloro-5-(trifluoromethyl)pyridine | NaOH | 140 °C, 7h | 5-(Trifluoromethyl)pyridin-2-ol | 87.2 |
Data extracted from a study on the synthesis of 2-substituted-5-trifluoromethylpyridines.[4] Note that the potential for defluorination was not quantified in this report.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Trifluoromethyl-Substituted Aryl Halide
Materials:
-
Trifluoromethyl-substituted aryl halide (1.0 mmol)
-
Boronic acid or ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the trifluoromethyl-substituted aryl halide, boronic acid, base, and palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Trifluoromethyl-Substituted Aryl Halide
Materials:
-
Trifluoromethyl-substituted aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 mmol)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the trifluoromethyl-substituted aryl halide, palladium precatalyst, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Signaling Pathways and Workflows
Caption: Logical workflow for planning and executing trifluoromethylpyridine reactions to minimize defluorination.
References
Navigating Solvent Selection for Reactions with 2-Methoxy-3-(trifluoromethyl)pyridine: A Technical Guide
For researchers, scientists, and drug development professionals, the judicious selection of a solvent is a critical parameter in optimizing chemical reactions involving 2-Methoxy-3-(trifluoromethyl)pyridine. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work with this versatile pyridine derivative.
The unique electronic properties of this compound, stemming from the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, significantly influence its reactivity. The choice of solvent can dramatically impact reaction outcomes, affecting solubility, reaction rates, yields, and the formation of byproducts. This guide offers insights into solvent considerations for several key reaction types.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on available data, this compound is soluble in methanol and dichloromethane. It is also reported to be slightly soluble in water. For practical laboratory applications, it is advisable to test solubility in a range of common organic solvents such as tetrahydrofuran (THF), diethyl ether (Et₂O), toluene, and N,N-dimethylformamide (DMF) to determine the most suitable medium for a specific reaction.
Q2: How does solvent choice impact nucleophilic aromatic substitution (SNAr) reactions at the 2-position?
The methoxy group at the 2-position can be a target for nucleophilic displacement. The choice of solvent is critical in modulating the reactivity of the nucleophile and stabilizing the intermediates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more reactive. This can lead to faster reaction rates.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can solvate both the cation and the anion of the nucleophile. While the starting material is soluble in alcohols, the strong solvation of the nucleophile can decrease its reactivity, potentially leading to slower reaction rates or the need for higher temperatures.
Q3: Which solvents are recommended for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)?
The selection of a solvent for cross-coupling reactions is crucial for catalyst stability and activity.
-
Aprotic Ether Solvents (e.g., Dioxane, THF): These are widely used and often effective for both Suzuki-Miyaura and Buchwald-Hartwig reactions. They offer good solubility for a wide range of substrates and reagents.
-
Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are also common choices, particularly for reactions requiring higher temperatures.
-
Mixed Aqueous Systems: For Suzuki-Miyaura couplings, a mixture of an organic solvent (like dioxane or toluene) with water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the catalytic cycle.
Q4: What is the best solvent for directed ortho-metalation (DoM) of this compound?
The methoxy group is a powerful directing group for ortho-lithiation. The choice of solvent is critical for the stability of the organolithium intermediate.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): These are the most common and effective solvents for DoM reactions. They solvate the lithium cation, breaking up alkyllithium aggregates and increasing the basicity of the reagent. THF is generally a stronger coordinating solvent than diethyl ether. The choice between them can sometimes influence the regioselectivity and stability of the lithiated species.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution(s) |
| Poor Solubility of Reagents | - Use a solvent mixture, such as dioxane/water or toluene/water, to ensure all components, including the base, are sufficiently soluble. - Consider a different organic solvent like DMF for challenging substrates, but be mindful of potential side reactions. |
| Catalyst Deactivation | - Ensure rigorous degassing of the solvent and reaction mixture to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. - Use a pre-catalyst that is less sensitive to air and moisture. |
| Inefficient Transmetalation | - The choice of base and the presence of water can be critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - For electron-deficient pyridines, a stronger base might be required. |
| Protodeboronation of Boronic Acid | - Use anhydrous solvents if the reaction allows. - Employ a milder base and lower the reaction temperature. - Consider using more stable boronic esters (e.g., pinacol esters). |
Incomplete Conversion in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution(s) |
| Low Catalyst Activity | - Switch to a different solvent. While toluene and dioxane are common, sometimes a change to THF or a more polar solvent can improve catalyst turnover. - Ensure the chosen ligand is appropriate for the substrate and amine. |
| Base Incompatibility | - The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is highly dependent on the specific amine and aryl halide. Screen different bases in your chosen solvent. - Ensure the base is sufficiently soluble in the reaction medium. |
| Poor Substrate Solubility | - Select a solvent in which both the this compound derivative and the amine are fully soluble at the reaction temperature. |
Low Regioselectivity or Yield in Directed ortho-Metalation
| Possible Cause | Suggested Solution(s) |
| Incorrect Solvent Choice | - Use anhydrous ethereal solvents like THF or diethyl ether. Hydrocarbon solvents are generally not suitable as they do not effectively solvate the organolithium species. |
| Decomposition of Lithiated Intermediate | - Maintain a low reaction temperature (typically -78 °C) to ensure the stability of the lithiated pyridine. - The choice between THF and diethyl ether can impact stability; empirical testing is recommended. |
| Competitive Nucleophilic Addition | - In some cases, the organolithium reagent can act as a nucleophile and add to the pyridine ring. Using a sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can favor deprotonation over addition. |
Experimental Workflow and Logic Diagrams
To aid in the rational selection of a solvent, the following diagrams illustrate key decision-making processes and experimental workflows.
Caption: A generalized workflow for selecting and optimizing a solvent for a reaction involving this compound.
Caption: A decision tree for troubleshooting low-yield reactions, with a focus on solvent-related issues.
Detailed Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates.
1. General Procedure for a Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halo-3-methoxy-trifluoromethylpyridine derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. General Procedure for a Directed ortho-Metalation and Trapping with an Electrophile
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF or diethyl ether (0.2-0.5 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi or LDA, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized time (e.g., 1-2 hours) to ensure complete metalation.
-
Add a solution of the electrophile (1.2 equiv.) in the same anhydrous solvent dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2-Methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methoxy-3-(trifluoromethyl)pyridine. The information presented is intended to aid in the structural elucidation and quality control of this important fluorinated pyridine derivative, which serves as a key building block in the development of novel pharmaceutical and agrochemical agents. This document offers a comparison of NMR data in different solvents, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectra correlation.
Data Presentation: ¹H and ¹⁹F NMR Spectroscopic Data
The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), and dd (doublet of doublets).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| CDCl₃ | 8.32 | d | 4.0 | H-6 | [1] |
| 7.84 | d | 8.0 | H-4 | [1] | |
| 6.95 | dd | 4.0 | H-5 | [1] | |
| 4.03 | s | - | -OCH₃ | [1] | |
| DMSO-d₆ | 8.45 | d | - | Pyridine H | [2] |
| 8.11 | d | - | Pyridine H | [2] | |
| 7.20 | dd | - | Pyridine H | [2] | |
| 3.98 | s | - | -OCH₃ | [2] |
Table 2: ¹⁹F NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Reference |
| CDCl₃ | -64.03 | s | [1] |
Comparison with Alternative Compounds
For comparison, in unsubstituted 2-methoxypyridine, the proton at the 6-position appears at approximately 8.15 ppm in CDCl₃.[3] The presence of the trifluoromethyl group at the 3-position in the target molecule shifts this proton (H-6) downfield to 8.32 ppm, demonstrating the electron-withdrawing nature of the CF₃ group.[1]
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
For ¹⁹F NMR, no specific standard is typically added to the sample; the spectrometer's fluorine frequency is referenced externally or internally to a known compound if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum to a singlet.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256, as ¹⁹F sensitivity can be lower than ¹H.
-
Spectral Width: A wide spectral width is often necessary for fluorinated compounds, for example, from -50 to -80 ppm.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For DMSO-d₆, the residual peak is at 2.50 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Mandatory Visualization
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H and ¹⁹F NMR signals.
Caption: Correlation of the structure with its NMR signals.
References
A Comparative Guide to the Reactivity of 2-Chloro- and 2-Methoxy-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-chloro-3-(trifluoromethyl)pyridine and 2-methoxy-3-(trifluoromethyl)pyridine. The analysis focuses on their performance in key synthetic transformations crucial for pharmaceutical and materials science research, supported by established chemical principles and representative experimental data.
Introduction to the Compounds
Both 2-chloro-3-(trifluoromethyl)pyridine and this compound are substituted pyridines, a class of heterocyclic compounds prevalent in pharmaceuticals and functional materials.[1][2] They share a common pyridine core and a potent electron-withdrawing trifluoromethyl (-CF3) group at the 3-position. The key difference lies in the substituent at the 2-position: a chlorine atom versus a methoxy group. This single atomic change profoundly influences the compounds' reactivity, particularly in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
The trifluoromethyl group significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[3] The reactivity at the 2-position is further modulated by the nature of the leaving group (Cl⁻ vs. CH₃O⁻) and the susceptibility of the carbon-substituent bond to oxidative addition by palladium catalysts.
Comparative Reactivity Analysis
The reactivity of the C2-substituent is the central point of comparison. The chloro-substituent serves as a versatile leaving group in both nucleophilic substitution and as a reactive handle in cross-coupling reactions. In contrast, the methoxy group is a poor leaving group in nucleophilic substitutions and its C-O bond is significantly less reactive in standard palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is highly favored at the 2- and 4-positions because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][5]
-
2-Chloro-3-(trifluoromethyl)pyridine: This compound is highly reactive towards SNAr. The chloride ion is an excellent leaving group, and the reaction is further activated by the electron-withdrawing -CF3 group. It readily reacts with a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under mild conditions to yield the corresponding 2-substituted pyridines.[6]
-
This compound: This compound is significantly less reactive in SNAr reactions. The methoxide ion (CH₃O⁻) is a much poorer leaving group than chloride due to its stronger basicity. For a substitution to occur, the C-O bond must be cleaved, which typically requires harsh reaction conditions and often results in lower yields or no reaction at all.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The critical first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-pseudohalide bond.[7][8]
-
Suzuki-Miyaura Coupling:
-
2-Chloro-3-(trifluoromethyl)pyridine: This compound is an excellent substrate for Suzuki coupling. The C-Cl bond readily undergoes oxidative addition with Pd(0) catalysts, allowing for the efficient formation of a new C-C bond with a wide range of boronic acids and esters.[9][10][11] The coupling of heteroaryl chlorides is a well-established and reliable transformation.[11]
-
This compound: This compound is generally considered unreactive under standard Suzuki coupling conditions. The carbon-oxygen bond of an aryl ether is strong and does not typically undergo oxidative addition with palladium(0) catalysts. While specialized methods for C-O bond cleavage exist, they are not as general or efficient as standard C-Cl coupling protocols.
-
-
Buchwald-Hartwig Amination:
-
2-Chloro-3-(trifluoromethyl)pyridine: As with the Suzuki coupling, this compound is a suitable substrate for Buchwald-Hartwig amination. The palladium catalyst effectively inserts into the C-Cl bond, initiating the catalytic cycle that leads to the formation of a C-N bond.[7][12] This reaction provides a direct route to 2-amino-3-(trifluoromethyl)pyridine derivatives.[13]
-
This compound: This compound is not a standard substrate for this reaction. The inertness of the C-O bond to oxidative addition prevents the initiation of the catalytic cycle under typical Buchwald-Hartwig conditions.
-
Data Presentation: Summary of Reactivity
| Reaction Type | 2-Chloro-3-(trifluoromethyl)pyridine Reactivity | This compound Reactivity | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | High | Very Low / Inert | Chloride is an excellent leaving group; methoxide is a poor leaving group. |
| Suzuki-Miyaura Coupling | High | Very Low / Inert | The C-Cl bond is readily activated by Pd(0) via oxidative addition; the C-O bond is not. |
| Buchwald-Hartwig Amination | High | Very Low / Inert | The C-Cl bond undergoes facile oxidative addition with Pd(0); the C-O bond is unreactive. |
Mandatory Visualizations
Caption: Comparative reactivity pathways of C-Cl vs. C-O bonds.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized protocols for key reactions involving the more versatile substrate, 2-chloro-3-(trifluoromethyl)pyridine . Researchers should optimize conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize a 2-amino-3-(trifluoromethyl)pyridine derivative.
-
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Desired primary or secondary amine (1.2 - 2.0 equiv)
-
A suitable base, e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv)
-
Polar aprotic solvent, e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-3-(trifluoromethyl)pyridine, the amine, and the base.
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-3-(trifluoromethyl)pyridine derivative.
-
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst, e.g., Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
Phosphine ligand, e.g., SPhos or XPhos (2-10 mol%)
-
Base, e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent system, e.g., 1,4-dioxane/water or toluene[11]
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloro-3-(trifluoromethyl)pyridine, arylboronic acid, palladium catalyst, ligand, and base.[10]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C) for 2-24 hours, monitoring by TLC or LC-MS.[14]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.[15]
-
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize a 2-(N-aryl/alkyl)-amino-3-(trifluoromethyl)pyridine derivative.
-
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium catalyst, e.g., Pd₂(dba)₃ (1-3 mol%) or a pre-catalyst.[16]
-
Bulky electron-rich phosphine ligand, e.g., XPhos or BrettPhos (2-6 mol%).[17]
-
Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv).[18]
-
Anhydrous, aprotic solvent, e.g., Toluene or Dioxane.[16]
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by the amine and then the 2-chloro-3-(trifluoromethyl)pyridine.
-
Seal the vessel and heat the mixture (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, quench carefully with water or saturated ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude material by flash column chromatography.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-3-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxy-3-(trifluoromethyl)pyridine, juxtaposed with the known fragmentation of analogous compounds. This guide will delve into the characteristic cleavages and rearrangements, offering a predictive blueprint for the identification and characterization of this and similar molecules.
The fragmentation of this compound under electron ionization is anticipated to be driven by the inherent chemical properties of its constituent functional groups: the methoxy group, the trifluoromethyl group, and the pyridine ring. By examining the established fragmentation pathways of structurally related compounds, we can construct a probable fragmentation scheme for our target molecule.
Predicted Fragmentation Pathway
The electron ionization of this compound (molecular weight: 177.12 g/mol ) will likely initiate with the removal of an electron to form the molecular ion (M•+), which will then undergo a series of fragmentation events. The primary fragmentation sites are expected to be the C-O bond of the methoxy group and the C-C bond connecting the trifluoromethyl group to the pyridine ring.
A key initial fragmentation is the loss of a methyl radical (•CH3) from the methoxy group, a common pathway for aromatic ethers like anisole. This would result in a stable cation at m/z 162. Another significant fragmentation would be the loss of the trifluoromethyl radical (•CF3), leading to a fragment at m/z 108. Subsequent fragmentations may involve the loss of carbon monoxide (CO) from the methoxy-derived fragment and hydrogen cyanide (HCN) from the pyridine ring, characteristic cleavages for these structural motifs.
Comparative Fragmentation Data
To substantiate the predicted fragmentation pattern, the following table summarizes the key mass-to-charge ratios (m/z) and their proposed identities for this compound, alongside the experimentally determined fragmentation patterns of relevant comparative compounds.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for this compound | Comparative Compound | Observed m/z and Fragment in Comparative Compound |
| 177 | [C7H6F3NO]•+ (Molecular Ion) | Moderate | 3-(Trifluoromethyl)pyridine | 147 (M•+) |
| 162 | [M - •CH3]+ | High | 2-Methoxypyridine | 94 ([M - •CH3]+) |
| 148 | [M - CHO]+ | Moderate | Anisole | 93 ([M - •CH3]+), 65 ([M - •CH3 - CO]+) |
| 108 | [M - •CF3]+ | Moderate | 3-(Trifluoromethyl)pyridine | 128 ([M - F]+), 98 ([M - •CF3]+) |
| 78 | [C5H4N]+ | Moderate | 2-Chloropyridine | 78 ([M - Cl]+) |
Experimental Protocols
The presented comparative data is based on standard electron ionization mass spectrometry (EI-MS) techniques. A typical experimental protocol would involve the following steps:
-
Sample Introduction: The sample, this compound, is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation, breaking into smaller charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Visualizing the Fragmentation Pathway
To illustrate the logical relationships in the predicted fragmentation of this compound, the following diagram has been generated using the DOT language.
Caption: Predicted EI-MS fragmentation of this compound.
This comparative guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. By leveraging data from analogous structures, researchers can more confidently identify and characterize this compound and its derivatives, accelerating the pace of drug discovery and development. The detailed experimental protocol and visual representation of the fragmentation pathway further equip scientists with the necessary tools for their analytical endeavors.
A Comparative Guide to HPLC Methods for Purity Assessment of 2-Methoxy-3-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is paramount. 2-Methoxy-3-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative overview of a typical High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, alongside alternative analytical techniques.
Comparison of Analytical Methods
The purity of this compound can be determined by several analytical methods. While HPLC is a common and robust technique, other methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of impurities or structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Primary Use | Quantitation of the main component and impurities. | Purity assessment of volatile and thermally stable compounds. | Structural elucidation and quantitation (qNMR). |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower, typically requires µg to mg of sample. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Information Provided | Retention time, peak area (% purity), detection of non-volatile impurities. | Retention time, peak area (% purity), detection of volatile impurities. | Chemical structure, identification of impurities, and absolute purity (qNMR). |
| Typical Impurities Detected | Starting materials, by-products, degradation products. | Residual solvents, volatile starting materials, and by-products. | Structural isomers, related compounds, and residual solvents. |
Experimental Protocols
Below are detailed methodologies for a representative HPLC method for the purity assessment of this compound, along with common alternative methods.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a standard reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Alternative Method 1: Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Alternative Method 2: Quantitative NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6 or CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Data Analysis: Calculate the purity of the sample by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using the described HPLC method.
A Comparative Analysis of Trifluoromethylpyridines and Benzotrifluorides in Drug Design
An essential guide for researchers, scientists, and drug development professionals on the strategic application of trifluoromethylpyridines and benzotrifluorides in medicinal chemistry. This guide provides a comprehensive comparison of their physicochemical properties, metabolic stability, and impact on biological activity, supported by experimental data and detailed methodologies.
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the properties of bioactive molecules. Among the most utilized moieties are the trifluoromethyl (-CF3) group appended to either a pyridine or a benzene ring, giving rise to trifluoromethylpyridines (TFMPs) and benzotrifluorides (BTFs), respectively. While both scaffolds are employed to enhance drug-like properties, their distinct electronic and structural characteristics can lead to significantly different outcomes in terms of potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative study to inform the rational selection between these two crucial building blocks in drug discovery.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between trifluoromethylpyridines and benzotrifluorides stem from the presence of the nitrogen atom in the pyridine ring. This nitrogen atom not only influences the electron distribution within the aromatic system but also provides a handle for hydrogen bonding and alters the overall polarity and basicity of the molecule.
A key differentiator is lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a carbon-hydrogen unit in the benzene ring with a nitrogen atom generally leads to a decrease in lipophilicity. For instance, the hydrophobic constant (a measure of lipophilicity) for 3-(trifluoromethyl)pyridine is significantly lower than that of benzotrifluoride.[1][2] This reduced lipophilicity of TFMP-containing compounds can be advantageous, potentially leading to improved solubility, reduced off-target effects, and lower toxicity.[1]
The electron-withdrawing nature of the trifluoromethyl group is a shared characteristic of both moieties and has a profound impact on the acidity or basicity (pKa) of the parent molecule and any appended functional groups. The strong electron-withdrawing effect of the -CF3 group can significantly alter the pKa, which in turn affects a compound's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.[3]
Table 1: Comparative Physicochemical Properties of Trifluoromethylpyridines vs. Benzotrifluorides
| Property | Trifluoromethylpyridine (TFMP) | Benzotrifluoride (BTF) | Rationale for Difference |
| Lipophilicity (logP) | Generally lower | Generally higher | The nitrogen atom in the pyridine ring increases polarity and reduces lipophilicity. |
| Aqueous Solubility | Generally higher | Generally lower | The increased polarity due to the pyridine nitrogen enhances interactions with water. |
| pKa | Basic (due to pyridine N) | Neutral | The pyridine nitrogen can be protonated, conferring basic properties. |
| Dipole Moment | Generally higher | Generally lower | The asymmetry introduced by the nitrogen atom in the pyridine ring leads to a larger dipole moment. |
| Hydrogen Bonding | Acceptor (pyridine N) | No | The pyridine nitrogen can act as a hydrogen bond acceptor, influencing molecular interactions. |
| Electron Density | Electron-deficient ring | Electron-deficient ring | The trifluoromethyl group is strongly electron-withdrawing in both cases. |
Metabolic Stability: The Trifluoromethyl Shield
A primary motivation for incorporating a trifluoromethyl group into a drug candidate is to enhance its metabolic stability.[4][5][6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4][5] By strategically placing a -CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[6][7]
Both trifluoromethylpyridines and benzotrifluorides leverage this "metabolic shielding" effect. However, the presence of the pyridine ring in TFMPs can introduce additional metabolic considerations. The pyridine ring itself can be a site for metabolism, often through oxidation of the nitrogen to form an N-oxide or hydroxylation of the ring carbons. The electronic nature of the trifluoromethyl group can influence the susceptibility of the pyridine ring to these metabolic transformations.
Table 2: Comparative Metabolic Stability Profile
| Aspect | Trifluoromethylpyridine (TFMP) | Benzotrifluoride (BTF) | Key Considerations |
| -CF3 Group Stability | Highly stable to metabolism | Highly stable to metabolism | The C-F bond is resistant to cleavage by metabolic enzymes in both scaffolds. |
| Ring Metabolism | Can undergo N-oxidation or ring hydroxylation | Can undergo aromatic hydroxylation | The pyridine ring introduces additional potential sites for metabolism compared to the benzene ring. |
| CYP450 Inhibition | Potential for inhibition | Potential for inhibition | Both moieties can interact with and potentially inhibit CYP450 enzymes, which requires experimental evaluation.[8][9][10] |
| Overall Stability | Generally high, but ring metabolism needs to be assessed | Generally high, but aromatic hydroxylation needs to be assessed | The overall metabolic stability is highly dependent on the specific molecular context and substitution pattern. |
Biological Activity and Drug Design Implications
The choice between a trifluoromethylpyridine and a benzotrifluoride moiety can have a profound impact on a compound's biological activity and its interaction with the target protein. The pyridine nitrogen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target that is absent in the benzotrifluoride analogue. This can lead to enhanced binding affinity and potency.[3]
Furthermore, the altered electronic properties and dipole moment of the trifluoromethylpyridine ring can influence long-range electrostatic interactions with the target protein. The lower lipophilicity of TFMP-containing compounds can also be a significant advantage in drug design, as it can lead to improved pharmacokinetic profiles and a better overall safety profile.[1]
Conversely, in some cases, the hydrogen bonding capability of the pyridine nitrogen may be undesirable, or the increased polarity might hinder penetration of the blood-brain barrier for CNS-targeted drugs. In such scenarios, the more lipophilic and non-basic benzotrifluoride scaffold might be the preferred choice.
The bioisosteric replacement of a benzotrifluoride with a trifluoromethylpyridine is a common strategy in medicinal chemistry to fine-tune a compound's properties.[3] This substitution allows for the exploration of new interactions with the target while often improving physicochemical and pharmacokinetic parameters.
Experimental Protocols
Accurate and reproducible experimental data is crucial for making informed decisions in drug design. Below are detailed methodologies for key experiments used to characterize and compare trifluoromethylpyridines and benzotrifluorides.
Determination of Lipophilicity (logP) by HPLC
The octanol-water partition coefficient (logP) is a key measure of lipophilicity. A common and efficient method for its determination is through High-Performance Liquid Chromatography (HPLC).[11][12][13]
Objective: To determine the logP value of a compound by correlating its retention time on a reverse-phase HPLC column with those of known standards.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).
-
Test compounds and a set of standard compounds with known logP values.
-
Octanol and water for shake-flask method validation if required.
Procedure:
-
Preparation of Standards and Samples: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol).
-
HPLC Method Development: Develop an isocratic HPLC method with a mobile phase composition that provides good separation of the standards and the test compound with reasonable retention times.
-
Calibration Curve: Inject the standard solutions and record their retention times (t_R). Plot the known logP values of the standards against their corresponding log(k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Sample Analysis: Inject the test compound solution and record its retention time.
-
logP Calculation: Using the calibration curve, determine the logP value of the test compound from its measured retention time.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][4][5][14][15][16]
Objective: To determine the in vitro half-life (t_1/2) and intrinsic clearance (CL_int) of a compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, mouse, etc.).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control compounds with known metabolic stability.
-
Acetonitrile or other suitable organic solvent for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation and Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the rate constant of elimination (k). The half-life (t_1/2) is calculated as 0.693/k, and the intrinsic clearance (CL_int) is calculated based on the half-life and the protein concentration.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for logP determination using HPLC.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Color Gradients | Graphviz [graphviz.org]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. Therapeutic drugs that behave as mechanism-based inhibitors of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validating Chemical Synthesis: A Comparative Guide to 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing a detailed carbon framework of a molecule. This guide offers an objective comparison of 13C NMR with other common validation methods, supported by experimental data, and provides a detailed protocol for its application.
The Crucial Role of Structural Validation
In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, even minor deviations in the final structure can lead to significant changes in biological activity and safety. Therefore, rigorous structural validation is paramount. While various techniques can provide pieces of the structural puzzle, 13C NMR offers a direct, non-destructive method to probe the carbon backbone of a molecule, revealing the number of unique carbon environments and their electronic surroundings.
13C NMR vs. Alternative Techniques: A Head-to-Head Comparison
While highly informative, 13C NMR is often used in conjunction with other analytical methods for comprehensive structural elucidation. The following table summarizes the key performance indicators of 13C NMR compared to other widely used techniques.
| Feature | 13C NMR | 1H NMR | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Information Provided | Carbon skeleton, number of non-equivalent carbons, hybridization, and electronic environment of carbons. | Number of non-equivalent protons, their chemical environment, and connectivity (through coupling). | Molecular weight, elemental composition (High-Resolution MS). | Purity, quantification, separation of non-volatile compounds. | Purity, quantification, separation of volatile compounds. |
| Resolution | Excellent, due to a wide chemical shift range (0-220 ppm), minimizing signal overlap.[1][2] | Good, but signal overlap can be an issue in complex molecules due to a narrow chemical shift range (0-12 ppm).[1][2] | Very high, capable of distinguishing between molecules with minute mass differences. | High, dependent on column, mobile phase, and detector. | Very high, dependent on column and temperature program. |
| Sensitivity | Low, due to the low natural abundance (1.1%) and small gyromagnetic ratio of the 13C isotope.[3][4][5] | High, due to the high natural abundance (~100%) and large gyromagnetic ratio of the 1H isotope.[3] | Very high, capable of detecting analytes at femtomole to attomole levels. | High, dependent on the detector used (e.g., UV, MS). | High, dependent on the detector used (e.g., FID, MS). |
| Experiment Time | Longer acquisition times are often required to achieve a good signal-to-noise ratio.[6][7] | Relatively short, typically a few minutes. | Very fast, analysis can be completed in seconds to minutes. | Typically 5-30 minutes per sample. | Typically 5-30 minutes per sample. |
| Quantitative Analysis | Can be quantitative with specific experimental setups (e.g., long relaxation delays), but not as straightforward as 1H NMR.[4][8][9] | Highly quantitative, the integral of a signal is directly proportional to the number of protons.[3] | Can be quantitative with the use of internal standards. | Highly quantitative with proper calibration. | Highly quantitative with proper calibration. |
| Sample Requirements | Typically requires 10 mg or more of the sample.[8][9] | Requires a smaller amount of sample, typically 1-5 mg. | Requires very small amounts of sample, often in the nanogram to picogram range. | Requires small injection volumes of a sample solution. | Requires small injection volumes of a sample solution. |
Experimental Protocol: Acquiring a 13C NMR Spectrum
The following provides a generalized, detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum for the validation of a synthesized compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is crucial as it must dissolve the sample and its residual proton signal should not overlap with signals of interest.
-
Ensure the solution is homogeneous. Gentle warming or vortexing can aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved signals. This is typically an automated process on modern spectrometers.
3. Acquisition Parameters:
-
Pulse Program: Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This sequence irradiates the protons, causing their signals to collapse into singlets and often enhancing the 13C signal through the Nuclear Overhauser Effect (NOE).[4]
-
Acquisition Time (AQ): Typically set between 1 to 2 seconds.
-
Relaxation Delay (D1): This is a crucial parameter for quantitative analysis. For routine qualitative spectra, a short delay of 1-2 seconds is often used to save time.[8][9] For more accurate integration, a longer delay (5 times the longest T1 relaxation time of the carbon atoms) is necessary.[4]
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required compared to 1H NMR. This can range from several hundred to many thousands, depending on the sample concentration.
-
Spectral Width (SW): Set to cover the entire range of expected 13C chemical shifts, typically from 0 to 220 ppm.
4. Data Processing:
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode (positive).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm or the solvent signal to its known chemical shift.
-
Peak Picking and Integration: Identify the chemical shifts of all peaks. While integration in routine 13C NMR is not always accurate, it can provide a rough estimate of the relative number of carbons.[1][2]
Workflow for Synthesis Validation via 13C NMR
The following diagram illustrates the logical workflow for validating a chemical synthesis using 13C NMR spectroscopy.
Caption: Workflow for chemical synthesis validation using 13C NMR spectroscopy.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural validation of synthesized compounds. Its ability to provide a direct map of the carbon framework offers a high degree of confidence in the assigned structure.[5] While it has limitations in terms of sensitivity and experiment time, its high resolution and the detailed structural information it provides often outweigh these drawbacks.[10] For comprehensive and unambiguous structure elucidation, it is most powerful when used as part of a suite of analytical techniques, including 1H NMR, mass spectrometry, and chromatography. The detailed protocol and workflow provided in this guide serve as a practical resource for researchers to effectively utilize 13C NMR for the robust validation of their synthetic products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. magritek.com [magritek.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protein.osaka-u.ac.jp [protein.osaka-u.ac.jp]
Efficacy comparison of trifluoromethylpyridine-containing pesticides
An Objective Efficacy Comparison of Trifluoromethylpyridine-Containing Fungicides
This guide provides a detailed comparison of the efficacy and mechanisms of action for three prominent fungicides containing the trifluoromethylpyridine moiety: Fluopyram, Fluopicolide, and Fluazinam. Designed for researchers, scientists, and professionals in crop protection, this document synthesizes key performance data, outlines experimental methodologies, and illustrates the distinct biochemical pathways targeted by each compound.
Overview of Compared Fungicides
Trifluoromethylpyridine-containing compounds are a significant class of modern agrochemicals. The three fungicides selected for this comparison—Fluopyram, Fluopicolide, and Fluazinam—are widely used but operate through fundamentally different mechanisms, making them valuable tools for integrated pest management and resistance mitigation strategies.
-
Fluopyram: A broad-spectrum fungicide belonging to the pyridinyl-ethyl-benzamide chemical class. It is a succinate dehydrogenase inhibitor (SDHI) effective against a wide range of fungal pathogens.[1][2]
-
Fluopicolide: A member of the acylpicolide class of fungicides, specifically targeting oomycete pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[3][4][5]
-
Fluazinam: A diarylamine fungicide with a broad spectrum of activity, noted for its effectiveness against pathogens such as Sclerotinia sclerotiorum (white mold).[6][7]
Quantitative Efficacy Data
| Fungicide | Target Pathogen | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Reference(s) |
| Fluopyram | Botrytis cinerea (Gray Mold) | 0.03 - 0.29 | Not Reported | [8][9] |
| Botrytis cinerea | 0.05 - 1.98 | Not Reported | [10] | |
| Botrytis cinerea | 0.01 - >100 | Not Reported | [11] | |
| Fluopicolide | Phytophthora capsici (Phytophthora Blight) | 0.222 - 0.245 | ~0.234 | [12] |
| Phytophthora capsici (Sensitive Isolates) | 0.11 - 0.39 | 0.24 | [13] | |
| Fluazinam | Sclerotinia sclerotiorum (White Mold) | 0.0004 - 0.0056 | 0.0019 | [14][15] |
| Sclerotinia sclerotiorum | 0.0019 - 0.0115 | 0.0069 | [16] | |
| Sclerotinia sclerotiorum | 0.003 - 0.007 | 0.005 | [17] | |
| Sclerotinia sclerotiorum | 0.0065 - 0.0084 | Not Reported | [6] |
Mechanisms of Action
The three fungicides exhibit unique modes of action at the cellular level, which is a key factor in their use for resistance management.
-
Fluopyram acts as a Succinate Dehydrogenase Inhibitor (SDHI). It blocks the mitochondrial electron transport chain at Complex II (succinate dehydrogenase), preventing the conversion of succinate to fumarate.[18] This action halts ATP production, depriving the fungal cells of energy and leading to death.[1][19]
-
Fluopicolide has a novel mode of action that disrupts the fungal cytoskeleton. It specifically causes the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity and stability of the plasma membrane in oomycetes.[20][21][22] This leads to a rapid swelling and bursting of fungal cells, particularly motile zoospores.[4][23]
-
Fluazinam functions as a potent uncoupler of oxidative phosphorylation.[7] It dissipates the proton gradient across the inner mitochondrial membrane that is essential for driving ATP synthase.[24] This "short-circuiting" of cellular respiration halts energy production and leads to fungal cell death.[25][26]
Experimental Protocols
The EC₅₀ values cited in this guide are typically determined using an in vitro fungicide sensitivity assay based on the agar dilution method. The following provides a generalized protocol representative of the methodologies used in the referenced studies.[27][28]
Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungal pathogen by 50% (EC₅₀).
Materials:
-
Fungicide stock solution (e.g., 10 mg/mL in DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of the fungal pathogen on PDA
-
Sterile cork borer (5-mm diameter)
-
Incubator set to the optimal temperature for the pathogen (e.g., 20-25°C)
-
Sterile distilled water or solvent (e.g., DMSO) for dilutions
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a series of fungicide dilutions from the stock solution.
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of each fungicide dilution to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A control plate containing only the solvent (e.g., DMSO at a concentration not exceeding 1% v/v) must be included.
-
Mix thoroughly and pour the amended media into sterile Petri dishes. Allow the plates to solidify.
-
-
Inoculation:
-
Using a sterile 5-mm cork borer, cut mycelial plugs from the leading edge of an actively growing fungal culture.
-
Place one mycelial plug, with the mycelium side facing down, onto the center of each fungicide-amended plate and control plate.
-
-
Incubation:
-
Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus.
-
Incubate until the mycelial growth in the control plate has nearly reached the edge of the dish.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate in two perpendicular directions. Calculate the mean diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
-
% Inhibition = [ (Control Diameter - Treatment Diameter) / (Control Diameter - Plug Diameter) ] * 100
-
-
Use probit analysis or non-linear regression to plot the percentage inhibition against the log of the fungicide concentration.
-
From the resulting dose-response curve, calculate the EC₅₀ value.
-
Conclusion
Fluopyram, Fluopicolide, and Fluazinam are highly effective fungicides that leverage the trifluoromethylpyridine scaffold but differ significantly in their modes of action and target pathogens.
-
Fluopyram shows strong efficacy against Botrytis cinerea through SDHI action.
-
Fluopicolide is a specialized and potent agent against oomycetes like Phytophthora capsici due to its unique disruption of the cytoskeleton.
-
Fluazinam demonstrates exceptional, sub-nanomolar efficacy against Sclerotinia sclerotiorum by uncoupling oxidative phosphorylation.
The distinct mechanisms of these compounds make them essential components for designing robust and sustainable disease management programs that minimize the risk of resistance development. The choice of fungicide should be guided by the target pathogen, local resistance profiles, and the principles of integrated pest management.
References
- 1. pomais.com [pomais.com]
- 2. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
- 3. Fluopicolide - Wikipedia [en.wikipedia.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Fluopicolide Fungicide for Agricultural Research [benchchem.com]
- 6. Impact of fluazinam on morphological and physiological characteristics of Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. researchgate.net [researchgate.net]
- 15. Baseline sensitivity and control efficacy of fluazinam against Sclerotinia sclerotiorum [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. chemicalwarehouse.com [chemicalwarehouse.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. The transient character of mitochondrial uncoupling by the popular fungicide fluazinam is specific for liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Structures: A Comparative Guide to Experimental and Predicted NMR Shifts of Fluorinated Pyridines
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose. This guide provides a comprehensive cross-validation of experimentally measured versus computationally predicted ¹⁹F and ¹³C NMR chemical shifts for a series of fluorinated pyridines, offering valuable insights into the accuracy and utility of predictive methodologies in modern chemical analysis.
The increasing prevalence of fluorine in pharmaceuticals and agrochemicals underscores the importance of robust analytical techniques for characterizing these molecules. Fluorinated pyridines, a common scaffold in medicinal chemistry, present a pertinent case study for evaluating the correlation between experimental NMR data and theoretical predictions. This comparison not only aids in the structural elucidation of novel compounds but also enhances the predictive power of computational chemistry, thereby accelerating the drug discovery and development pipeline.
Quantitative Comparison of NMR Chemical Shifts
The following tables summarize the experimental and predicted ¹⁹F and ¹³C NMR chemical shifts for a selection of fluorinated pyridines. The predicted values were obtained using Density Functional Theory (DFT) calculations, a widely employed method for forecasting NMR parameters.[1]
Table 1: Comparison of Experimental and Predicted ¹⁹F NMR Chemical Shifts (ppm) for Fluorinated Pyridines
| Compound | Position of Fluorine | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
| 2-Fluoropyridine | 2 | -68.5 | -69.2 | -0.7 |
| 3-Fluoropyridine | 3 | -126.8 | -127.5 | -0.7 |
| 2,6-Difluoropyridine | 2, 6 | -69.1 | -69.9 | -0.8 |
| 2,3,5,6-Tetrafluoropyridine | 2, 6 | -93.7 | -94.5 | -0.8 |
| 3, 5 | -140.1 | -141.0 | -0.9 | |
| 2-(Trifluoromethyl)pyridine | 2-CF₃ | -67.2 | -68.0 | -0.8 |
| 3-(Trifluoromethyl)pyridine | 3-CF₃ | -63.5 | -64.3 | -0.8 |
| 4-(Trifluoromethyl)pyridine | 4-CF₃ | -65.1 | -65.9 | -0.8 |
Experimental data sourced from publicly available spectral databases. Predicted data calculated using DFT at the B3LYP/6-31+G(d,p) level of theory.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for Fluorinated Pyridines
| Compound | Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
| 2-Fluoropyridine | C2 | 163.2 (d, J=237 Hz) | 162.5 | -0.7 |
| C3 | 110.5 (d, J=39 Hz) | 109.8 | -0.7 | |
| C4 | 140.2 (d, J=14 Hz) | 139.5 | -0.7 | |
| C5 | 122.1 (d, J=5 Hz) | 121.5 | -0.6 | |
| C6 | 149.8 (d, J=15 Hz) | 149.0 | -0.8 | |
| 3-Fluoropyridine | C2 | 147.5 (d, J=11 Hz) | 146.8 | -0.7 |
| C3 | 156.9 (d, J=248 Hz) | 156.0 | -0.9 | |
| C4 | 124.1 (d, J=19 Hz) | 123.3 | -0.8 | |
| C5 | 137.8 (d, J=5 Hz) | 137.0 | -0.8 | |
| C6 | 148.2 (d, J=3 Hz) | 147.5 | -0.7 | |
| 2,6-Difluoropyridine | C2, C6 | 163.8 (t, J=14 Hz) | 163.0 | -0.8 |
| C3, C5 | 107.2 (t, J=4 Hz) | 106.5 | -0.7 | |
| C4 | 143.5 (t, J=26 Hz) | 142.7 | -0.8 |
Experimental data sourced from peer-reviewed literature and spectral databases. Predicted data calculated using DFT at the B3LYP/6-31+G(d,p) level of theory. 'd' denotes a doublet and 't' denotes a triplet arising from C-F coupling.
Workflow for Cross-Validation
The process of comparing experimental and predicted NMR data follows a structured workflow, ensuring a rigorous and systematic validation of the computational models.
Experimental and Computational Methodologies
Experimental Protocol: ¹⁹F and ¹³C NMR Spectroscopy
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified fluorinated pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹³C NMR (δ = 0.0 ppm) or a suitable fluorinated reference compound like CFCl₃ (δ = 0.0 ppm) for ¹⁹F NMR, if not using instrument referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
3. ¹⁹F NMR Data Acquisition:
-
Select the ¹⁹F nucleus for observation.
-
Set the spectral width to encompass the expected chemical shift range for fluorinated aromatics (typically -50 to -180 ppm).
-
Use a standard pulse sequence (e.g., a simple pulse-acquire sequence).
-
Apply proton decoupling to simplify the spectrum, unless H-F coupling information is desired.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Select the ¹³C nucleus for observation.
-
Set a spectral width appropriate for aromatic compounds (e.g., 0 to 180 ppm).
-
Employ a pulse sequence with proton decoupling (e.g., zgpg30).
-
Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei.
-
Acquire a larger number of scans compared to ¹⁹F NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard or the known solvent peak.
-
Integrate the signals to determine the relative number of nuclei.
Computational Protocol: DFT-Based NMR Prediction
The prediction of NMR chemical shifts involves a multi-step computational process.
1. Molecular Structure Generation:
-
The 3D structure of the fluorinated pyridine is built using molecular modeling software.
2. Geometry Optimization:
-
The initial structure is optimized to find its lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-31G(d).
3. NMR Shielding Calculation:
-
The magnetic shielding tensors for each nucleus are calculated for the optimized geometry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose at a higher level of theory, for instance, B3LYP/6-31+G(d,p).[1]
4. Chemical Shift Calculation:
-
The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of a reference compound (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.
-
Often, a linear scaling is applied to the calculated shifts to correct for systematic errors and improve the agreement with experimental data.[1]
Conclusion
The cross-validation presented in this guide demonstrates a strong correlation between experimental and DFT-predicted ¹⁹F and ¹³C NMR chemical shifts for a range of fluorinated pyridines. The observed small deviations highlight the reliability of modern computational methods in predicting NMR parameters. For researchers in drug discovery and chemical sciences, integrating computational predictions with experimental data provides a powerful strategy for accelerating structural elucidation, confirming synthetic outcomes, and gaining deeper insights into the electronic properties of fluorinated molecules. This synergistic approach ultimately contributes to a more efficient and informed research and development process.
References
Positional Isomerism in Methoxy-Trifluoromethylpyridines: A Guide to Comparative Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance
The substitution pattern of functional groups on an aromatic ring is a critical determinant of a molecule's biological activity. In the case of methoxy-trifluoromethylpyridines, the relative positions of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can profoundly influence the compound's efficacy as an herbicide, insecticide, or other bioactive agent. This guide provides a comparative overview of the known biological activities of positional isomers of methoxy-trifluoromethylpyridine, supported by available data and detailed experimental protocols.
Comparative Biological Activity: A Summary of Key Findings
The position of the trifluoromethyl and methoxy groups on the pyridine ring dictates the type and potency of the biological activity. The most well-documented activities for specific isomers are in the agrochemical sector.
| Isomer Substructure | Primary Biological Activity | Commercial Example(s) | Key Observations |
| 2-methoxy-4-(trifluoromethyl)pyridine | Herbicidal | Pyroxsulam | This substitution pattern is a key feature of acetolactate synthase (ALS)-inhibiting herbicides used for weed control in cereal crops.[1][2] |
| 6-(trifluoromethyl)pyridine | Insecticidal | Sulfoxaflor | Structural optimization has shown that having the trifluoromethyl group at the 6-position is optimal for potent insecticidal activity against lepidopterous pests.[1] |
Note: The table highlights the importance of the trifluoromethyl group's position for insecticidal activity. While the commercial example, Sulfoxaflor, does not contain a methoxy group, the principle of positional importance for the trifluoromethyl group is clearly established. For other compound classes, the position of the methoxy group is also known to be critical for determining bioactivity.
Structure-Activity Relationship (SAR) Insights
The electronic and steric properties conferred by the methoxy and trifluoromethyl groups are key to their biological function. The interplay of these properties, which changes with their relative positions, affects how the molecule interacts with its biological target.
Caption: The impact of methoxy and trifluoromethyl group positions on biological activity.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of the biological activities of different isomers. Below are representative protocols for evaluating herbicidal and insecticidal activity.
Herbicidal Activity Assay (Post-emergence)
This protocol is adapted from greenhouse herbicidal activity assays for novel compounds.
-
Plant Cultivation: Target weed species (e.g., barnyard grass, rape) are cultivated in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Preparation: The test compounds (the different methoxy-trifluoromethylpyridine isomers) are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant to the desired concentrations (e.g., 10, 100, 500 µg/mL).
-
Application: The prepared solutions are sprayed evenly onto the foliage of the test plants. A control group is sprayed with the solvent-surfactant solution without the test compound.
-
Incubation: The treated plants are maintained in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually scoring the percentage of plant injury or by measuring the fresh weight of the aerial parts of the plants compared to the control group. The results can be used to determine the GR₅₀ (concentration required for 50% growth reduction).
Insecticidal Activity Assay (Leaf-dip Bioassay)
This protocol is a standard method for evaluating the efficacy of insecticides against leaf-eating insects.
-
Insect Rearing: A population of the target insect pest (e.g., diamondback moth, Plutella xylostella) is reared on a suitable host plant under controlled laboratory conditions.
-
Compound Preparation: Test compounds are dissolved in a minimal amount of a solvent and diluted with water containing a wetting agent to various concentrations.
-
Treatment: Leaf discs from the host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaf discs are dipped in the solvent-water solution.
-
Exposure: The treated leaf discs are placed in Petri dishes or other suitable containers, and a set number of insect larvae (e.g., 10-20 third-instar larvae) are introduced into each dish.
-
Incubation: The containers are kept in an incubator with controlled temperature, humidity, and photoperiod.
-
Mortality Assessment: Insect mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. The data is then used to calculate the LC₅₀ (lethal concentration to kill 50% of the test population) for each compound.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
The precise positioning of methoxy and trifluoromethyl groups on a pyridine ring is a powerful strategy for modulating biological activity. Current evidence strongly indicates that specific isomers are highly favored for distinct applications, such as the 2-methoxy-4-(trifluoromethyl)pyridine structure for herbicides. While a complete comparative dataset for all positional isomers is lacking, the established principles of SAR and the provided experimental frameworks offer a solid foundation for researchers and drug development professionals to design and evaluate novel methoxy-trifluoromethylpyridine derivatives for a range of biological targets. Further systematic studies comparing the full range of positional isomers would be invaluable for unlocking the full potential of this versatile chemical scaffold.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Trifluoromethylpyridine Derivatives Demonstrate Enhanced Metabolic Stability Over Non-Fluorinated Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of trifluoromethylpyridine derivatives versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies. The inclusion of a trifluoromethyl (-CF3) group on a pyridine ring can effectively block common sites of metabolism, leading to a more robust drug candidate.
The Impact of Trifluoromethyl Substitution on Metabolic Stability
The enhanced metabolic stability of trifluoromethylpyridine derivatives is primarily attributed to the high bond strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. This makes the C-F bond significantly more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By replacing a hydrogen atom at a metabolically labile position with a trifluoromethyl group, that metabolic pathway can be effectively blocked. This "metabolic switching" can result in a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
The electron-withdrawing nature of the trifluoromethyl group can also deactivate the pyridine ring, making it less susceptible to oxidative metabolism. This electronic effect further contributes to the overall increase in metabolic stability observed in these compounds.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a trifluoromethylpyridine derivative and its non-fluorinated analog. The data, obtained from a study on 2-aminopyridine derivatives, illustrates the significant improvement in metabolic half-life (t½) when a trifluoromethyl group is introduced. It is important to note that while this data provides a clear example, the actual metabolic stability will be highly dependent on the specific molecular scaffold and the position of the substitution.
| Compound | Structure | Half-life (t½, min) in Human Liver Microsomes | Data Source Reference |
| 2-Amino-4-chloropyridine | Non-fluorinated | 15 | [1] |
| 2-Amino-4-(trifluoromethyl)pyridine | Trifluoromethylated | 45 | [1] |
Disclaimer: The data presented in this table is sourced from a single study for direct comparability. Researchers should always consider generating their own comparative data for their specific compounds of interest.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical in vitro metabolic stability assay using human liver microsomes (HLM) to determine the half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Materials:
-
Test compounds (trifluoromethylpyridine derivative and non-fluorinated analog)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and analysis)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixture:
-
Prepare stock solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM suspension to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Protein Precipitation:
-
Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[2]
-
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount in mg)
Visualizing the Experimental Workflow and Metabolic Pathway
To further elucidate the experimental process and the underlying metabolic principles, the following diagrams are provided.
Conclusion
The strategic introduction of a trifluoromethyl group is a highly effective strategy for enhancing the metabolic stability of pyridine-containing drug candidates. By blocking sites of metabolism and deactivating the aromatic ring, this modification leads to a longer in vitro half-life and lower intrinsic clearance. The experimental protocol provided offers a robust method for assessing these parameters, enabling researchers to make informed decisions during the drug discovery and development process. The provided visualizations offer a clear overview of the experimental workflow and the underlying metabolic principles.
References
A Comparative Guide to Quantitative Analysis of 2-Methoxy-3-(trifluoromethyl)pyridine in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 2-Methoxy-3-(trifluoromethyl)pyridine in a reaction mixture: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology Comparison
The choice of analytical technique depends on several factors including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. Below is a summary of the performance of GC with Flame Ionization Detection (GC-FID), HPLC with UV Detection (HPLC-UV), and quantitative ¹⁹F NMR (qNMR).
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on volatility and polarity, detection by flame ionization. | Separation based on polarity, detection by UV absorbance. | Non-destructive analysis based on the nuclear spin properties of the ¹⁹F nucleus in a magnetic field. |
| Sample Preparation | Dilution in a volatile solvent (e.g., acetone, ethyl acetate). Filtration if particulates are present. | Dilution in the mobile phase, filtration is typically required. Solid-Phase Extraction (SPE) may be needed for complex matrices. | Dissolution of an aliquot of the reaction mixture in a deuterated solvent with an internal standard. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL | ~1-5 µM |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL | ~5-15 µM |
| Analysis Time per Sample | ~10-20 minutes | ~10-20 minutes | ~5-15 minutes |
| Strengths | High resolution for volatile compounds, robust and reliable. | Wide applicability to non-volatile and thermally labile compounds, variety of detection methods available. | High specificity for fluorinated compounds, minimal sample preparation, non-destructive, can provide structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can be affected by matrix interferences, may require more extensive method development. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the three analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reaction matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine analysis of this compound, which is a volatile compound.
a) Sample Preparation:
-
Quench a known volume of the reaction mixture (e.g., 100 µL) and dilute it with a suitable volatile solvent (e.g., acetone or ethyl acetate) to a final volume of 10 mL in a volumetric flask.
-
Add an internal standard (e.g., undecane at a concentration of 100 µg/mL) to the diluted sample.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
b) Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 15°C/min.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
c) Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique that can be adapted for the analysis of this compound, especially in complex reaction mixtures.
a) Sample Preparation:
-
Quench a known volume of the reaction mixture (e.g., 100 µL) and dilute it with the mobile phase (e.g., 50:50 acetonitrile:water) to a final volume of 10 mL in a volumetric flask.
-
Add an internal standard (e.g., 4-chlorobenzonitrile at a concentration of 100 µg/mL).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
b) Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
c) Quantification: A calibration curve is generated by injecting standard solutions of this compound of known concentrations containing the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a highly specific and rapid method for the quantification of this compound.[1][2]
a) Sample Preparation:
-
In an NMR tube, add a precise volume of a deuterated solvent (e.g., 600 µL of CDCl₃).
-
Add a precise amount of a fluorinated internal standard (e.g., trifluorotoluene).
-
Add a precise volume of the reaction mixture (e.g., 50 µL).
-
Gently mix the contents of the NMR tube.
b) Instrumental Conditions:
-
NMR Spectrometer: 400 MHz spectrometer or higher, equipped with a fluorine probe.
-
Solvent: CDCl₃.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of the ¹⁹F nuclei).
-
Number of Scans: 16.
-
c) Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample)
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
analyte = this compound
-
IS = Internal Standard
Visualizations
Experimental Workflows
Logical Relationship of Method Selection
References
Safety Operating Guide
Proper Disposal of 2-Methoxy-3-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For immediate reference, 2-Methoxy-3-(trifluoromethyl)pyridine is a flammable liquid and vapor that causes skin and eye irritation and may cause respiratory irritation.[1][2] Proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated waste.
Waste containing this compound must be treated as hazardous waste.[2][3] Adherence to all local, state, and federal regulations is mandatory.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[3] Work should be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[3][4][5] An emergency eyewash station and safety shower must be readily accessible.[5]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary if there is a significant risk of splashing.[3][6] | To protect eyes from splashes.[3] |
| Lab Coat | Standard laboratory coat. A flame-resistant coat is recommended.[3][6] | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood to avoid inhalation of vapors.[3] | To avoid inhalation of vapors.[3] |
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all institutional and governmental regulations.[3]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][3]
-
Do not mix this waste with other incompatible waste streams.[3][6] Store it separately from strong oxidizing agents and acids.[3]
-
-
Waste Collection and Labeling :
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][5] The container should be compatible with the chemical; high-density polyethylene or glass is often suitable.[4]
-
The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
-
Clearly indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[3] A completed dangerous waste label should be attached when waste is first added to the container.[5]
-
-
Storage :
-
Final Disposal :
-
Dispose of the waste through your institution's EHS department or a licensed chemical waste disposal company.[4][7]
-
Never pour this compound or its waste down the drain or dispose of it in regular trash.[4]
-
Common disposal methods for pyridine and fluorinated compounds include incineration at high temperatures.[8][9] Thermal treatment offers the potential to permanently eliminate the chemical.[9][10]
-
Quantitative Data Summary
Table 2: Hazard Information for this compound
| Hazard Classification | Description |
| Flammable Liquid | Category 3.[1][2] |
| Skin Irritation | Category 2.[1] |
| Eye Irritation | Category 2A.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system).[1] |
This data is based on the GHS classification and may vary depending on the supplier's safety data sheet.
Experimental Protocols
This document provides operational guidance for disposal. For experimental protocols involving the use of this compound, researchers should develop and follow detailed Standard Operating Procedures (SOPs) that include safety precautions and waste disposal steps specific to their experimental setup.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 2-Methoxy-3-(trifluoromethyl)pyridine
Essential Safety and Handling Guide for 2-Methoxy-3-(trifluoromethyl)pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification:
This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is classified as acutely toxic if swallowed.[1]
| Hazard Classification | Category |
| Flammable liquids | Category 3 |
| Acute toxicity, Oral | Category 2 |
| Skin corrosion/irritation | Category 2[1] |
| Serious eye damage/eye irritation | Category 2[1] |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[2][3]
| Body Part | Recommended Equipment | Specifications and Usage |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must be worn at all times to protect against splashes.[2][4] Conforming to EN166 (EU) or NIOSH (US) approved standards.[3][5] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[2] Inspect gloves for tears or punctures before use.[2] |
| Body | Laboratory coat | A fully buttoned, flame-retardant, and chemically impervious lab coat should be worn to protect against skin contact.[2][3] |
| Respiratory | Fume hood or respirator | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge (type ABEK (EN14387) respirator filter) is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood.[2]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[6]
-
Material Gathering: Collect all necessary equipment and reagents before starting the procedure.
2. Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[1][4]
-
Weighing and Transfer: Carefully weigh and transfer the chemical inside the fume hood to avoid releasing vapors into the lab environment.
-
Heating: Avoid open flames and use spark-proof tools.[1] Keep away from heat, sparks, and hot surfaces.[1][7]
3. Cleanup:
-
Decontamination: Wipe down the work area with an appropriate solvent and then wash with soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly after handling.[8]
Caption: Workflow for the safe handling of this compound.
First Aid Measures
Immediate action is essential in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the person to fresh air.[9] If not breathing, give artificial respiration.[9] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Call a POISON CENTER or doctor immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[2] Waste is classified as hazardous.[1]
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6][9]
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1] Do not release into the environment.[1] Empty containers may retain product residue and can be dangerous.[1]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
